1-((Trifluoromethyl)sulfonyl)piperazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(trifluoromethylsulfonyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F3N2O2S/c6-5(7,8)13(11,12)10-3-1-9-2-4-10/h9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBYRUEFAAFGNSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595619 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89245-14-7 | |
| Record name | 1-(Trifluoromethanesulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-((Trifluoromethyl)sulfonyl)piperazine: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemistry Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-((Trifluoromethyl)sulfonyl)piperazine, a heterocyclic building block of increasing importance in medicinal chemistry. We will dissect its core physicochemical properties, including basicity (pKa), lipophilicity (LogP), and metabolic stability, which are imparted by the unique combination of the privileged piperazine scaffold and the potent trifluoromethylsulfonyl (triflone) group. This document serves as a resource for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, and strategic application in lead optimization. A detailed experimental protocol for its synthesis and a representative drug discovery workflow are provided to bridge theory with practical application.
Introduction: The Strategic Fusion of Two Privileged Moieties
In the landscape of modern drug design, the selection of molecular building blocks is a critical determinant of a candidate's ultimate success. The strategic incorporation of specific functional groups can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its on-target potency and selectivity. 1-((Trifluoromethyl)sulfonyl)piperazine emerges as a powerful synthon by covalently linking two moieties celebrated for their beneficial effects on drug-like properties.
The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry
The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions.[1] It is widely regarded as a "privileged scaffold" due to its frequent appearance in clinically successful drugs across a multitude of therapeutic areas, including oncology and neuropharmacology.[2][3][4] Its value stems from several key characteristics:
-
Modulation of Physicochemical Properties: The two nitrogen atoms provide handles to fine-tune aqueous solubility and basicity, which are crucial for optimizing oral bioavailability.[1]
-
Structural Rigidity and Vectorial Orientation: The chair conformation of the piperazine ring provides a degree of rigidity, allowing it to act as a reliable linker that orients pharmacophoric groups in a precise three-dimensional arrangement for optimal target engagement.[1]
-
Synthetic Versatility: The nitrogen atoms are readily functionalized through a wide array of robust chemical reactions, enabling the systematic exploration of a chemical space during lead optimization.[2][5]
The Trifluoromethylsulfonyl (Triflone) Group: An Agent of Metabolic Fortitude
The strategic introduction of fluorine-containing groups is a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF₃) group being a particularly impactful substituent.[6][7][8] When combined with a sulfonyl group to form the trifluoromethylsulfonyl (triflone) moiety (-SO₂CF₃), its effects are amplified:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[9][10] This "metabolic blocking" effect can significantly increase a drug's half-life and improve its pharmacokinetic profile.[10][11]
-
Potent Electron-Withdrawing Nature: The triflone group is one of the most powerful electron-withdrawing groups used in drug design. This dramatically influences the electronics of adjacent atoms, most notably reducing the basicity of any attached nitrogen.[12]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and improve cell penetration or blood-brain barrier transport.[13][14]
Synergy: The Unique Profile of 1-((Trifluoromethyl)sulfonyl)piperazine
The combination of these two moieties in a single building block creates a synthon with a unique and highly desirable profile. The triflone group effectively "deactivates" the nitrogen atom to which it is attached, rendering it non-basic and metabolically robust. This leaves the second, distal nitrogen as a single, predictable point for synthetic elaboration. Medicinal chemists can therefore leverage this building block to introduce a piperazine linker while simultaneously bolstering metabolic stability and eliminating a potentially problematic basic center that could cause off-target effects or undesirable physicochemical properties.
Core Physicochemical Properties
Understanding the fundamental physicochemical properties of 1-((Trifluoromethyl)sulfonyl)piperazine is essential for its effective deployment in a drug design campaign. These properties dictate how the molecule will behave in biological systems and guide its synthetic manipulation.
Basicity (pKa)
The most profound physicochemical consequence of N-triflation on piperazine is the modulation of its basicity. Unsubstituted piperazine is a di-basic compound with two pKa values, typically around 9.7 and 5.3.[15] The trifluoromethylsulfonyl group, being strongly electron-withdrawing, pulls electron density away from the adjacent nitrogen atom (N1).
Causality: This inductive effect drastically reduces the ability of the N1 lone pair to accept a proton, effectively rendering it non-basic under physiological conditions (pH 7.4). The pKa of the distal nitrogen (N4) is also slightly reduced compared to a simple N-alkyl piperazine due to the distant electron-withdrawing effect, but it remains the primary basic center of the molecule. This transformation from a di-basic to a mono-basic scaffold is a key strategic advantage, as it simplifies salt formation, reduces the likelihood of complex acid-base equilibria, and can mitigate off-target liabilities associated with basic amines, such as hERG channel inhibition.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical parameter that influences a drug's permeability, solubility, and metabolic clearance. The trifluoromethyl group is known to be highly lipophilic.[14]
Causality: The incorporation of the -SO₂CF₃ moiety significantly increases the LogP of the piperazine core. This enhancement in lipophilicity can be leveraged to improve a compound's ability to cross cellular membranes, which is often a prerequisite for reaching intracellular targets. For drug candidates targeting the central nervous system (CNS), increased lipophilicity can facilitate passage across the blood-brain barrier. However, this must be carefully balanced, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic turnover, and non-specific toxicity.
Metabolic Stability
A primary driver for using this building block is the expectation of enhanced metabolic stability.
Causality: The triflone group confers metabolic robustness in two ways. First, the high strength of the C-F bonds makes the CF₃ group itself highly resistant to oxidative metabolism.[10] Second, the sulfonamide bond (S-N) is generally more stable to metabolic cleavage than other linkages like amides or esters. By placing this metabolically inert group on one of the piperazine nitrogens, a common site of metabolism is effectively shielded. This forces metabolic processes to occur elsewhere on the molecule, potentially at slower rates, thereby increasing the overall half-life of the drug candidate.[11]
Data Summary
The following table summarizes the key physicochemical properties of 1-((Trifluoromethyl)sulfonyl)piperazine. Since direct, extensively published experimental data for this specific compound is limited, these values are based on computational predictions and comparisons to structurally related analogs.
| Property | Predicted/Estimated Value | Rationale and Impact in Medicinal Chemistry |
| Molecular Weight | ~218.2 g/mol | A relatively low molecular weight, making it an efficient building block that leaves ample mass budget for further derivatization while adhering to "rule of five" guidelines. |
| pKa (of N4-H) | ~7.5 - 8.5 | Significantly lower than piperazine's first pKa (~9.7)[15]. Provides a single, moderately basic center, ensuring significant protonation at physiological pH for aqueous solubility while avoiding excessive basicity. |
| Calculated LogP (cLogP) | ~0.5 - 1.5 | Balances lipophilicity and hydrophilicity. The CF₃ group increases lipophilicity for membrane permeability, while the remaining polar amine and sulfonyl groups help maintain sufficient aqueous solubility.[12] |
| Metabolic Stability | High | The electron-deficient N1 and the robust C-F bonds make the moiety highly resistant to N-dealkylation and oxidation by CYP enzymes, serving as a "metabolic shield".[10][11] |
Synthesis and Reactivity
The utility of a building block is defined by its accessibility and the predictability of its subsequent reactions. 1-((Trifluoromethyl)sulfonyl)piperazine can be reliably prepared and utilized through well-established synthetic methodologies.
Synthetic Strategy: Sulfonamide Formation
The most direct and efficient method for the synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine is the reaction of an excess of piperazine with trifluoromethanesulfonyl chloride (triflic chloride) or trifluoromethanesulfonic anhydride (triflic anhydride). Using an excess of piperazine ensures mono-sulfonylation and serves as the base to quench the HCl or triflic acid byproduct.
Detailed Experimental Protocol
This protocol is a representative procedure and should be performed by a qualified chemist with appropriate safety precautions.
Objective: To synthesize 1-((Trifluoromethyl)sulfonyl)piperazine via nucleophilic substitution.
Materials:
-
Piperazine (4.0 equivalents)
-
Trifluoromethanesulfonyl chloride (1.0 equivalent)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes with Triethylamine)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve piperazine (4.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add a solution of trifluoromethanesulfonyl chloride (1.0 eq.) in anhydrous dichloromethane to the stirred piperazine solution dropwise via an addition funnel over 30 minutes. Causality: Slow addition at low temperature is crucial to control the exotherm of the reaction and minimize the formation of the di-substituted byproduct.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (triflic chloride) is consumed.
-
Aqueous Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution (to remove HCl salt of piperazine) and then with brine. Causality: The bicarbonate wash removes protonated excess piperazine and any acid byproduct, simplifying purification.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. An appropriate eluent system (e.g., a gradient of 0-10% methanol in dichloromethane, often with 0.5-1% triethylamine to prevent the product from streaking on the acidic silica) will separate the mono-substituted product from excess piperazine and any di-substituted byproduct.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Reactivity in Medicinal Chemistry
The synthetic value of 1-((Trifluoromethyl)sulfonyl)piperazine lies in the reactivity of the remaining secondary amine (N4). This site serves as a versatile nucleophilic handle for a wide range of diversification reactions, including:
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form N-alkylated derivatives.[5]
-
Acylation/Sulfonylation: Reaction with acid chlorides, sulfonyl chlorides, or activated esters to form amides and sulfonamides.
-
Buchwald-Hartwig Amination: Palladium-catalyzed cross-coupling with aryl or heteroaryl halides to form N-aryl derivatives.[5]
-
Michael Addition: Conjugate addition to α,β-unsaturated systems.
Application in a Drug Discovery Workflow
The true value of this building block is realized when it is strategically applied to solve common challenges in a lead optimization campaign, such as improving metabolic stability or modulating physicochemical properties.
Workflow: Enhancing Metabolic Stability
Consider a hypothetical lead compound with a metabolically labile N-methylpiperazine moiety. An in vitro microsomal stability assay reveals rapid metabolism, likely via N-demethylation. A medicinal chemist might propose replacing this group with a more stable bioisostere.
The workflow below illustrates how 1-((Trifluoromethyl)sulfonyl)piperazine can be employed to address this liability.
Caption: A typical lead optimization workflow using 1-((Trifluoromethyl)sulfonyl)piperazine.
Rationale and Advantages in the Workflow
-
Problem Solving: The workflow directly addresses a common and critical drug development hurdle—poor metabolic stability. The initial ADME screen provides a clear, data-driven impetus for chemical modification.
-
Rational Design: The choice of the -SO₂CF₃ group is not random; it is a hypothesis-driven decision based on established principles of bioisosterism and metabolic switching.[11] The triflone group is chosen specifically to block the site of metabolism identified in the initial lead compound.
-
Synthetic Tractability: The proposed synthesis relies on robust and high-yielding chemical reactions. The secondary amine of the building block provides a reliable chemical handle for coupling to the rest of the drug scaffold, making the synthesis of new analogs efficient and predictable.
-
Self-Validating System: The workflow incorporates a feedback loop. The new analog is subjected to the same in vitro assay as the original lead. A positive result (i.e., increased metabolic stability) directly validates the initial hypothesis and justifies the synthetic effort. This iterative "design-make-test-analyze" cycle is the engine of successful lead optimization.
Conclusion
1-((Trifluoromethyl)sulfonyl)piperazine is more than just another heterocycle; it is a highly engineered building block designed to solve specific, pressing challenges in medicinal chemistry. By merging the advantageous scaffolding properties of piperazine with the powerful metabolic and electronic effects of the trifluoromethylsulfonyl group, it provides chemists with a tool to rationally enhance the drug-like properties of their compounds. Its ability to confer metabolic stability, eliminate unwanted basicity, and provide a versatile handle for synthetic diversification makes it an invaluable asset in the quest to design safer and more effective medicines.
References
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
- Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. (2025). Benchchem.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
- The piperazine scaffold for novel drug discovery efforts: the evidence to d
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). MDPI.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. (2025). Benchchem.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI.
- A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. (2025). Benchchem.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione.
- Contribution of Organofluorine Compounds to Pharmaceuticals. (n.d.). PMC.
- Reasons and Status of Organofluorine Compounds As Drugs. (n.d.). Alfa Chemistry.
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2025).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
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Physicochemical Profiling of 1-((Trifluoromethyl)sulfonyl)piperazine: Solubility Dynamics in Aqueous and Organic Media
Executive Summary
The piperazine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its favorable physicochemical properties and synthetic versatility[1]. When functionalized with a trifluoromethylsulfonyl (triflyl,
This technical guide provides an in-depth analysis of the structure-property relationships (SPR) governing the solubility of this critical building block. By detailing the causality between its molecular architecture and its partitioning behavior, we provide researchers and formulation scientists with the foundational data and validated protocols necessary for optimizing drug design and synthesis workflows.
Structural & Physicochemical Profiling (The "Why")
To predict and manipulate the solubility of 1-((Trifluoromethyl)sulfonyl)piperazine, one must first deconstruct its molecular components. The solubility dichotomy between water and organic solvents is driven by two primary factors: pKa modulation and lipophilicity enhancement .
The Inductive Effect on Basicity (pKa)
Unsubstituted piperazine possesses two basic nitrogen atoms with pKa values of approximately 9.73 and 5.35[2]. However, the introduction of the
-
N1 (Substituted Nitrogen): The electron density is pulled entirely into the sulfonyl core, rendering this nitrogen non-basic (functionally an essentially neutral sulfonamide).
-
N4 (Secondary Amine): Through the sigma-bond framework of the six-membered ring, the inductive pull of the triflyl group significantly lowers the basicity of the distal secondary amine[3]. The pKa of this secondary amine drops to an estimated 7.5–8.5.
Lipophilicity of the Triflyl Group
The trifluoromethylsulfonyl group is highly lipophilic. The presence of the
pH-dependent speciation and solubility pathways of the piperazine derivative.
Solubility Matrix: Aqueous vs. Organic Media
Because 1-((Trifluoromethyl)sulfonyl)piperazine contains a basic secondary amine, its solubility is heavily dependent on its salt form. In commercial and synthetic applications, it is frequently handled as a hydrochloride salt (CAS: 215453-48-8) to bypass the poor aqueous solubility of the free base.
The table below summarizes the comparative solubility profiles of both the free base and the hydrochloride salt across a spectrum of standard laboratory solvents.
| Solvent / Media | Dielectric Constant ( | Free Base Solubility | Hydrochloride Salt Solubility | Mechanism of Solvation |
| Water (pH 7.4) | 80.1 | Low (< 1 mg/mL) | High (> 50 mg/mL) | Free base is limited by the lipophilic |
| Water (pH 2.0) | 80.1 | High (In situ salt) | High | Acidic media protonates the N4 amine, converting the free base into a highly soluble cationic species. |
| Methanol (MeOH) | 32.7 | High | High | Protic solvent capable of hydrogen bonding with both the sulfonamide oxygens and the amine/ammonium center. |
| Dichloromethane (DCM) | 9.1 | Very High | Low | Aprotic, moderately polar solvent perfectly matches the lipophilicity of the free base framework. |
| Ethyl Acetate (EtOAc) | 6.0 | High | Very Low | Excellent solvent for free base extraction during aqueous workups (liquid-liquid extraction). |
| Hexane | 1.9 | Moderate to Low | Insoluble | Highly non-polar; only partially solvates the free base due to the polar sulfonamide core. |
Experimental Workflows for Solubility Determination
To generate reliable, self-validating thermodynamic solubility data for piperazine derivatives, visual estimation is insufficient. The gold standard for determining the solubility of such compounds is the Shake-Flask Method , compliant with OECD Test Guideline 105[6],[7]. This method ensures equilibrium is reached between the solid phase and the saturated solution, avoiding the kinetic supersaturation artifacts common in solvent-shift methods[8].
Protocol: Thermodynamic Shake-Flask Method (HPLC-UV)
Objective: Determine the equilibrium solubility of 1-((Trifluoromethyl)sulfonyl)piperazine in various pH buffers.
Reagents & Equipment:
-
Test compound (Free base or HCl salt, >98% purity)
-
Phosphate buffered saline (PBS, pH 7.4) and Citrate buffer (pH 4.0)
-
Thermostatic orbital shaker (set to 25.0 ± 0.5 °C)
-
Temperature-controlled centrifuge
-
HPLC system with UV/Vis or MS detector
Step-by-Step Methodology:
-
Solid Addition (Supersaturation): Add an excess amount of the solid compound (e.g., 50 mg) into a 5 mL glass vial.
-
Solvent Introduction: Add 2 mL of the target aqueous buffer to the vial. Ensure a visible pellet of undissolved solid remains; if it fully dissolves, add more solid until saturation is visually confirmed.
-
Isothermal Equilibration: Seal the vials and place them in the thermostatic shaker at 25 °C. Agitate at 200 RPM for 24 to 48 hours. Causality note: Extended shaking ensures the dissolution process reaches thermodynamic equilibrium rather than a kinetic maximum[6].
-
Phase Separation: Transfer the vials to a centrifuge. Spin at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved solid. Crucial Step: Do not use standard syringe filters for highly lipophilic compounds, as the compound may adsorb onto the filter membrane, artificially lowering the quantified concentration.
-
Sampling and Dilution: Carefully extract an aliquot of the clear supernatant. Dilute immediately with the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to prevent precipitation upon temperature changes.
-
Quantification: Inject the diluted sample into the HPLC. Calculate the concentration against a pre-established multi-point calibration curve of the compound dissolved in a highly soluble organic solvent (e.g., Methanol).
Thermodynamic shake-flask solubility workflow based on OECD 105 guidelines.
Implications for Drug Design & Formulation
The unique physicochemical profile of 1-((Trifluoromethyl)sulfonyl)piperazine makes it a highly versatile moiety in drug discovery, but it requires careful handling regarding ADME (Absorption, Distribution, Metabolism, and Excretion) optimization[9].
-
Permeability vs. Solubility Trade-off: The incorporation of the triflyl group drastically increases the lipophilicity (LogP) of the parent molecule, which generally enhances passive cellular membrane permeability[5]. However, this comes at the cost of aqueous solubility at physiological pH.
-
Formulation Strategies: If a lead compound containing this moiety suffers from poor oral bioavailability due to dissolution rate-limiting steps, formulation scientists must leverage the basic secondary amine. Formulating the drug as a hydrochloride, mesylate, or tosylate salt will drastically improve its solubility in the gastric environment (pH 1.5–3.5), allowing it to dissolve before precipitating as fine, high-surface-area particles in the neutral pH of the intestines.
-
Synthetic Workups: For synthetic chemists utilizing this building block, the vast difference in solubility between the free base and the protonated form allows for highly efficient acid-base liquid-liquid extractions. The product can be driven into the organic phase (e.g., EtOAc) at pH 10, and extracted into the aqueous phase at pH 2, leaving neutral organic impurities behind.
References
-
Determining the water solubility of difficult-to-test substances A tutorial review. Technical University of Denmark (DTU).[Link]
-
Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances. National Institutes of Health (NIH).[Link]
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CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journals.[Link]
-
The medicinal chemistry of piperazines: A review. ResearchGate.[Link]
-
OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties. Brandeis University Library.[Link]
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Trifluoromethylsulfonyl pyridinium salt for trifluoromethythiolation of indoles. ResearchGate.[Link]
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Piperazines – Knowledge and References. Taylor & Francis. [Link]
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CAS number and IUPAC name for 1-((Trifluoromethyl)sulfonyl)piperazine derivatives
The following technical guide provides an in-depth analysis of 1-((Trifluoromethyl)sulfonyl)piperazine, a specialized fluorinated building block used in medicinal chemistry.
Strategic Synthesis, Reactivity, and Medicinal Chemistry Applications
Executive Summary
The incorporation of the trifluoromethylsulfonyl (triflyl) group into heterocyclic scaffolds represents a high-value strategy in modern drug discovery. 1-((Trifluoromethyl)sulfonyl)piperazine serves as a critical intermediate for introducing the super-electron-withdrawing triflyl moiety. This guide details the chemical identity, robust synthetic protocols, and the physicochemical rationale for deploying this scaffold in Structure-Activity Relationship (SAR) studies.
Chemical Identity & Nomenclature
The core structure consists of a piperazine ring mono-functionalized with a trifluoromethanesulfonyl group.[1] Due to the high reactivity of the free base and the volatility of the triflyl group, this compound is most frequently handled and cataloged as its hydrochloride salt to ensure stability.
Core Data Table
| Property | Data |
| Common Name | 1-Triflylpiperazine Hydrochloride |
| IUPAC Name | 1-(Trifluoromethanesulfonyl)piperazine hydrochloride |
| CAS Registry Number | 215453-48-8 (HCl Salt) |
| Molecular Formula | |
| Molecular Weight | 254.66 g/mol (Salt); 218.20 g/mol (Free Base) |
| SMILES | C1CN(CCN1)S(=O)(=O)C(F)(F)F.Cl |
| Key Functional Group | Triflon (Trifluoromethylsulfonyl, |
Note on Nomenclature: You may encounter this moiety referred to as a "Triflamide" (Trifluoromethanesulfonamide). In the context of piperazine, it functions as a bioisostere for standard sulfonamides but with significantly altered electronics.
Synthetic Architecture
Synthesizing 1-((Trifluoromethyl)sulfonyl)piperazine requires a strategy that avoids bis-functionalization (where both nitrogens react). The direct reaction of piperazine with triflic anhydride (
The Recommended Route: Protection-Activation-Deprotection The most reliable ("self-validating") protocol utilizes a mono-protected piperazine (N-Boc-piperazine) to ensure regioselectivity.
Synthetic Workflow Diagram
The following diagram illustrates the logical flow of the synthesis, ensuring high purity and yield.
Caption: Step-wise synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine preventing bis-substitution.
Detailed Experimental Protocol
This protocol describes the critical Step 2 (Triflylation) and Step 3 (Deprotection), assuming 1-Boc-piperazine is available.
Reagents & Safety
-
Triflic Anhydride (
): Highly corrosive and moisture-sensitive. Handle under inert atmosphere ( or Ar). -
Dichloromethane (DCM): Anhydrous.
-
Triethylamine (
): Base scavenger.
Procedure
Phase A: Triflylation of 1-Boc-Piperazine
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Dissolve 1-Boc-piperazine (1.0 equiv, e.g., 10 mmol) in anhydrous DCM (50 mL). Add Triethylamine (1.2 equiv).
-
Cooling (Critical): Cool the solution to -78°C (Dry ice/acetone bath). The reaction with
is vigorously exothermic; failure to cool will result in decomposition and dark tar formation. -
Addition: Add Triflic Anhydride (1.1 equiv) dropwise via syringe over 20 minutes.
-
Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to
over 2 hours. -
Quench: Quench carefully with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate 1-Boc-4-triflylpiperazine.
Phase B: Deprotection to the HCl Salt
-
Dissolution: Dissolve the intermediate from Phase A in 1,4-Dioxane (minimal volume).
-
Acidolysis: Add 4M HCl in Dioxane (5 equiv) at
. -
Precipitation: Stir at room temperature for 2–4 hours. The product, 1-((Trifluoromethyl)sulfonyl)piperazine hydrochloride , will precipitate as a white solid.
-
Isolation: Filter the solid, wash with diethyl ether (to remove non-polar byproducts), and dry under vacuum.
Medicinal Chemistry Applications
Why use the Triflyl group over a standard methylsulfonyl (
Electronic Modulation (The Hammett Effect)
The triflyl group is one of the strongest electron-withdrawing groups (EWG) known.
-
Impact: It significantly lowers the electron density of the attached nitrogen.
-
Result: If the piperazine is further derivatized (e.g., to a sulfonamide), the
of the NH is drastically lowered, potentially allowing it to be ionized at physiological pH.
Lipophilicity & Permeability
While sulfonamides are generally polar, the
-
Comparison:
is more lipophilic than . -
Benefit: This improves blood-brain barrier (BBB) permeability for CNS targets, a common application for piperazine-based drugs.
Metabolic Stability
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol).
-
Blockade: The
group blocks metabolic oxidation at that position (unlike a methyl group, which is easily oxidized to a carboxylic acid). -
Half-life: Derivatives often exhibit extended in vivo half-lives.
Derivatization Logic
The product (CAS 215453-48-8) has one free amine (N4). This is the "handle" for library generation. Common derivatives include:
-
N-Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes/ketones.
-
Urea Formation: Reaction with isocyanates.
References
-
Chemical Identity & CAS: Sigma-Aldrich. 1-trifluoromethanesulfonylpiperazine hydrochloride. Link
-
Triflyl Group Properties: Ilardi, E. A., et al. (2014). Functionalization of Organic Molecules with the Trifluoromethyl Group. Journal of Medicinal Chemistry. Link
-
Synthesis Protocol (General Amide Activation): Charette, A. B. (2010). Trifluoromethanesulfonic Anhydride.[2][3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Piperazine Derivatization: Yeung, K. S., et al. (2013). Piperazine Scaffolds in Medicinal Chemistry. Chemical Reviews. Link
Sources
An In-depth Technical Guide on the Role of 1-((Trifluoromethyl)sulfonyl)piperazine as a Bioisostere in Drug Design
Abstract
In the landscape of modern medicinal chemistry, the strategic modification of lead compounds is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of this process.[1][2] This guide provides a comprehensive technical overview of 1-((trifluoromethyl)sulfonyl)piperazine, a burgeoning bioisostere, for researchers, scientists, and drug development professionals. We will delve into its fundamental properties, its role as a bioisosteric replacement for common functionalities, and the subsequent impact on crucial drug-like properties such as metabolic stability, pKa, and lipophilicity. This document will further provide actionable experimental protocols and illustrative diagrams to facilitate its application in drug design campaigns.
Introduction: The Imperative of Bioisosterism in Drug Discovery
The journey from a hit compound to a marketable drug is fraught with challenges, many of which are rooted in the suboptimal physicochemical properties of the initial molecule. Bioisosterism offers a rational approach to overcoming these hurdles by enabling the fine-tuning of a molecule's characteristics without drastically altering its interaction with the biological target.[2][3] The thoughtful application of bioisosteres can lead to enhanced potency, improved selectivity, modulated metabolic pathways, and reduced off-target toxicity.[1][3]
Classical bioisosteres are atoms or groups with similar size and electronic configurations, while non-classical bioisosteres are structurally distinct yet elicit a similar biological response.[1] The selection of an appropriate bioisostere is highly context-dependent and requires a deep understanding of the structure-activity relationship (SAR) and the specific liabilities of the lead compound.[1]
The Emergence of 1-((Trifluoromethyl)sulfonyl)piperazine: A Profile
The 1-((trifluoromethyl)sulfonyl)piperazine moiety, also known as N-triflylpiperazine, has gained traction as a versatile bioisostere in contemporary drug design. Its utility stems from the unique properties conferred by the trifluoromethylsulfonyl (triflyl) group. The triflyl group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms.[4] This electronic feature significantly influences the properties of the adjacent piperazine ring.
Physicochemical Properties
The introduction of the triflyl group to the piperazine scaffold imparts a unique set of physicochemical characteristics that can be strategically leveraged in drug design.
| Property | Impact of the Triflyl Group | Rationale |
| Basicity (pKa) | Significantly reduces the basicity of the piperazine nitrogen. | The strong electron-withdrawing nature of the triflyl group delocalizes the lone pair of electrons on the nitrogen atom, making it less available for protonation. N-triflyl derivatives exhibit high NH-acidity (pKa ≈ 6.33 for TfNH₂).[4] |
| Lipophilicity (LogP/LogD) | Increases lipophilicity. | The trifluoromethyl group is known to be one of the most lipophilic substituents used in drug design.[5] |
| Metabolic Stability | Can enhance metabolic stability. | The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[5] The reduced basicity of the piperazine nitrogen can also prevent metabolism by enzymes like N-acetyltransferases.[6] |
| Solubility | Can be modulated. | While increased lipophilicity might decrease aqueous solubility, the overall impact depends on the entire molecular structure. The piperazine core itself can enhance aqueous solubility.[7][8] |
| Hydrogen Bonding | Acts as a hydrogen bond acceptor. | The sulfonyl oxygens can participate in hydrogen bonding interactions. |
Strategic Application as a Bioisostere
The unique properties of 1-((trifluoromethyl)sulfonyl)piperazine make it an attractive bioisosteric replacement for several common functional groups in drug candidates.
Bioisostere for Tertiary Amines and Basic Piperazines
A primary application is the replacement of basic piperazine moieties or other tertiary amines. This substitution is particularly valuable when high basicity is associated with undesirable effects such as:
-
hERG Channel Inhibition: High basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity.
-
Poor Permeability: Ionization at physiological pH can limit a drug's ability to cross cell membranes.
-
Rapid Metabolism: Certain metabolic pathways are more active towards basic amines.
By replacing a basic piperazine with the N-triflyl analogue, medicinal chemists can significantly lower the pKa, reducing ionization at physiological pH and mitigating these liabilities.
Bioisostere for Amides and Sulfonamides
The 1-((trifluoromethyl)sulfonyl)piperazine group can also serve as a non-classical bioisostere for amides and sulfonamides.[9][10] This replacement can offer several advantages:
-
Improved Metabolic Stability: Amide bonds are susceptible to hydrolysis by proteases and amidases.[1][10] The triflylpiperazine moiety is generally more resistant to such enzymatic cleavage.
-
Modulation of Physicochemical Properties: This substitution can fine-tune solubility, lipophilicity, and hydrogen bonding capacity to optimize the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Novel Intellectual Property: Replacing a common functional group with a less conventional one can create new intellectual property space.[1]
The following diagram illustrates the bioisosteric replacement strategy:
Caption: Bioisosteric replacement of common functional groups.
Experimental Protocols
The successful implementation of 1-((trifluoromethyl)sulfonyl)piperazine in a drug design project relies on robust and reproducible synthetic methods.
Synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine
This protocol describes a general method for the synthesis of the core bioisostere.
Materials:
-
Piperazine (anhydrous)
-
Trifluoromethanesulfonyl chloride (Triflyl chloride) or Trifluoromethanesulfonic anhydride (Triflic anhydride)[11][12]
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))[11]
-
Inert gas atmosphere (Nitrogen or Argon)
-
Triethylamine (or other non-nucleophilic base)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve piperazine (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution.
-
Triflylating Agent Addition: Slowly add trifluoromethanesulfonyl chloride (1 equivalent) dropwise to the cooled solution. Caution: The reaction is exothermic. Maintain the temperature at 0 °C during the addition. Triflyl chloride is highly reactive and moisture-sensitive.[11]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield 1-((trifluoromethyl)sulfonyl)piperazine.
The following diagram outlines the synthesis workflow:
Caption: Synthesis workflow for N-triflylpiperazine.
Incorporation into a Lead Molecule via N-Alkylation
This protocol details the coupling of the synthesized bioisostere to a lead molecule containing an appropriate electrophile (e.g., an alkyl halide).
Materials:
-
1-((Trifluoromethyl)sulfonyl)piperazine
-
Lead molecule with a leaving group (e.g., R-Br, R-Cl)
-
Aprotic polar solvent (e.g., dimethylformamide (DMF), acetonitrile)
-
Inorganic base (e.g., potassium carbonate, cesium carbonate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the lead molecule (1 equivalent) and 1-((trifluoromethyl)sulfonyl)piperazine (1.2 equivalents) in DMF.
-
Base Addition: Add potassium carbonate (2 equivalents) to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final compound.
Case Study: Hypothetical Impact on a Signaling Pathway
Consider a hypothetical kinase inhibitor where a basic piperazine moiety is responsible for off-target activity at a G-protein coupled receptor (GPCR) due to its positive charge at physiological pH.
By replacing the basic piperazine with 1-((trifluoromethyl)sulfonyl)piperazine, the following outcomes can be anticipated:
-
Reduced GPCR Affinity: The lower pKa of the N-triflylpiperazine derivative leads to a predominantly neutral species at physiological pH, reducing the ionic interaction with the GPCR and thus decreasing off-target activity.
-
Improved Cell Permeability: The neutral form of the molecule can more readily cross cell membranes, potentially leading to improved oral bioavailability.
-
Maintained Kinase Potency: If the piperazine nitrogen is not involved in a critical hydrogen bond donation to the kinase, the N-triflyl derivative may retain or even improve potency.
The following diagram illustrates this hypothetical scenario:
Caption: Impact of bioisosteric replacement on target engagement.
Conclusion
1-((Trifluoromethyl)sulfonyl)piperazine represents a valuable tool in the medicinal chemist's arsenal. Its ability to modulate basicity, enhance metabolic stability, and serve as a versatile bioisostere for common functional groups provides a powerful strategy for optimizing lead compounds. By understanding its fundamental properties and employing robust synthetic protocols, researchers can effectively leverage this moiety to address a wide range of drug design challenges and accelerate the development of novel therapeutics.
References
- Triflyl group - Grokipedia. (n.d.).
-
Triflyl group - Wikipedia. (n.d.). Retrieved from [Link]
-
A Convenient Synthesis of Triflate Anion Ionic Liquids and Their Properties. (2012). MDPI. Retrieved from [Link]
-
Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- KR101072679B1 - New trifluoroacetylation method for amines - Google Patents. (n.d.).
-
The palladium-catalyzed synthesis of organic amines. (n.d.). DSpace@MIT. Retrieved from [Link]
-
Efficient Synthesis of Trifluoromethyl Amines through a Formal Umpolung Strategy from the Bench‐Stable Precursor (Me4N)SCF3. (n.d.). PMC. Retrieved from [Link]
-
Application of Bioisosteres in Drug Design. (2012). Retrieved from [Link]
-
Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC. Retrieved from [Link]
-
Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. Retrieved from [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (n.d.). PMC. Retrieved from [Link]
-
1-(2-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
1-(3-(Trifluoromethyl)phenyl)piperazine. (n.d.). PubChem. Retrieved from [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Retrieved from [Link]
-
1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. (2005). SWGDRUG.org. Retrieved from [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (n.d.). NIH. Retrieved from [Link]
-
Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2017). PMC - NIH. Retrieved from [Link]
-
Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022). Retrieved from [Link]
-
Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (n.d.). ResearchGate. Retrieved from [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). ACS Publications. Retrieved from [Link]
-
Strategies to prevent N-acetyltransferase-mediated metabolism in a series of piperazine-containing pyrazalopyrimidine compounds. (2008). PubMed. Retrieved from [Link]
-
Recent developments in the practical application of novel carboxylic acid bioisosteres. (2022). Retrieved from [Link]
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (n.d.). PMC - NIH. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Retrieved from [Link]
-
Metabolic stability. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]
-
Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Miniaturized click chemistry and direct screening facilitate the discovery of triazole piperazine SARS-CoV-2 Mpro inhibitors with improved metabolic stability. (n.d.). PMC. Retrieved from [Link]
-
Ester and Amide Bioisosteres. (2024). Cambridge MedChem Consulting. Retrieved from [Link]
-
The medicinal chemistry of piperazines: A review. (2024). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. (2016). PubMed. Retrieved from [Link]
-
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
metabolic stability & determining intrinsic drug clearance. (2023). YouTube. Retrieved from [Link]
-
More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (n.d.). ChemRxiv. Retrieved from [Link]
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- 12. CAS 421-83-0: Trifluoromethanesulfonyl chloride [cymitquimica.com]
Thermodynamic Stability of the Trifluoromethylsulfonyl Group in Piperazine Rings
An In-Depth Technical Guide for Drug Discovery Applications
Part 1: Executive Summary
The incorporation of the trifluoromethylsulfonyl (triflyl, Tf) group into piperazine scaffolds represents a high-impact strategy in modern medicinal chemistry. While the piperazine ring is a privileged pharmacophore found in numerous CNS and anti-infective agents, it suffers from metabolic liabilities—primarily N-oxidation and N-dealkylation.
This guide analyzes the thermodynamic stability of the
Part 2: Thermodynamic & Physicochemical Profile[2][3]
The stability of the
1. Bond Dissociation and Electronic Stabilization
The
-
Hammett Constants: The triflyl group has one of the highest Hammett
values (~0.93), significantly exceeding that of the mesyl ( ) group. -
N-Basicity Attenuation: The strong inductive effect (-I) and resonance withdrawal reduce the electron density on the piperazine nitrogen. This effectively "switches off" the basicity of the sulfonamide nitrogen, preventing protonation at physiological pH and precluding the formation of unstable ammonium species.
-
Bond Strength: The
bond in sulfonamides typically exhibits a bond dissociation energy (BDE) > 70 kcal/mol, rendering it inert to spontaneous cleavage.[1]
2. Conformational Thermodynamics
The bulky trifluoromethyl group (approximate van der Waals volume similar to an isopropyl group) imposes specific conformational preferences on the piperazine ring.
-
Chair Preference: The piperazine ring predominantly adopts a chair conformation.[1][2]
-
Equatorial Positioning: Thermodynamic equilibrium strongly favors the
-triflyl group in the equatorial position to minimize 1,3-diaxial steric clashes with the ring protons. This "conformational lock" can be exploited to orient pharmacophores precisely within a receptor binding pocket.[1]
Table 1: Physicochemical Comparison of Sulfonyl Groups
| Property | Mesyl ( | Tosyl ( | Triflyl ( | Impact on Piperazine Stability |
| Electron Withdrawal ( | 0.72 | 0.66 | 0.93 | Maximum deactivation of N-lone pair; prevents oxidation. |
| Lipophilicity ( | -1.18 | 0.27 | 1.08 | Increases LogP; improves membrane permeability.[1] |
| Steric Bulk (Es) | -1.24 | -2.40 | -2.40 | Steric shielding of the nitrogen center. |
| Hydrolytic Stability | High | High | Very High | Resistant to acid/base hydrolysis under physiological conditions.[1] |
Part 3: Chemical Stability Profile
Contrary to the reactivity of O-triflates (which are excellent leaving groups),
1. Hydrolytic Resistance
The
-
Acidic Conditions: Stable in 1M HCl at reflux. The protonation of the sulfonamide nitrogen is disfavored, preventing the activation required for acid-catalyzed hydrolysis.
-
Basic Conditions: Stable in 1M NaOH at ambient temperature. The steric bulk of the
group and the electron-rich nature of the sulfonyl oxygens repel nucleophilic attack at the sulfur atom.
2. Thermal Stability
Thermogravimetric analysis (TGA) of model
3. Reductive Cleavage (The Only Vulnerability)
The only significant thermodynamic vulnerability is to strong single-electron transfer (SET) reducing agents.
-
Conditions: Magnesium in methanol or Lithium/Naphthalene.[1]
-
Utility: This is used intentionally for deprotection strategies, not a liability in biological systems.[1]
Part 4: Metabolic Stability (The "Fluorine Shield")
The primary driver for incorporating a triflyl group is the enhancement of metabolic stability.
Mechanism of Action
-
Blockade of N-Oxidation: Cytochrome P450 (CYP) enzymes often attack the electron-rich nitrogen of piperazines to form N-oxides. The strong electron-withdrawing effect of the Tf group reduces the nucleophilicity of the nitrogen lone pair, rendering it invisible to oxidative enzymes.
-
C-F Bond Strength: The
bond (BDE ~116 kcal/mol) is the strongest single bond in organic chemistry.[1] It is impervious to CYP-mediated hydroxylation, unlike bonds in methyl or ethyl groups.[1]
Visualizing the Metabolic Pathway:
Figure 1: Comparative metabolic fate of standard vs. N-triflyl piperazines. The Tf group effectively blocks the oxidative liability.
Part 5: Experimental Protocols
To ensure thermodynamic stability is maintained during synthesis, the following protocol is recommended. This method avoids the formation of unstable intermediates.[1]
Protocol: Synthesis of N-Triflylpiperazine Derivatives
Objective: Selective mono-triflylation of a piperazine derivative.
Reagents:
-
Substituted Piperazine substrate (1.0 equiv)[1]
-
Triflic Anhydride (
) (1.1 equiv) [Handle with Caution: Corrosive] [1] -
Triethylamine (
) or DIPEA (2.0 equiv)[1] -
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Workflow:
-
Preparation: Purge a round-bottom flask with
. Dissolve the piperazine substrate and base ( ) in anhydrous DCM.[1] Cool the solution to -78°C (Dry ice/acetone bath). Causality: Low temperature is critical to control the high electrophilicity of and prevent bis-triflylation or exotherms. -
Addition: Add
dropwise over 20 minutes. -
Reaction: Allow the mixture to warm slowly to 0°C over 2 hours. Monitor by TLC/LCMS.[1][3]
-
Quench: Quench with saturated aqueous
. -
Workup: Extract with DCM (3x). Wash combined organics with brine.[1] Dry over
.[1] -
Purification: Flash column chromatography (Hexanes/EtOAc). Note: The product is stable on silica gel.
Visualizing the Synthesis Logic:
Figure 2: Thermodynamic control during the synthesis of N-triflylpiperazines ensures selectivity and safety.
Part 6: References
-
BenchChem. (2025).[1][3] Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability. Retrieved from
-
National Institutes of Health (NIH). (2025).[1] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Retrieved from [1]
-
Organic Chemistry Portal. (2019). Triflamides: Highly Reactive, Electronically Activated N-Sulfonyl Amides. Org. Lett. Retrieved from [1]
-
University of Regina. (2015). pKa Values of Some Piperazines at Different Temperatures. Retrieved from
-
Enamine. (2020).[1] Hydrolytically stable sulfonyl fluorides and sulfamides in drug design. Retrieved from [1]
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The Emerging Role of the 1-((Trifluoromethyl)sulfonyl)piperazine Scaffold in Oncology Research: A Technical Guide
Foreword: The Strategic Convergence of Privileged Scaffolds in Anticancer Drug Design
In the landscape of modern oncology drug discovery, the strategic combination of well-established pharmacophores, or "privileged scaffolds," is a cornerstone of rational design for novel therapeutics. The 1-((trifluoromethyl)sulfonyl)piperazine core represents a compelling convergence of three such motifs, each contributing unique and advantageous physicochemical properties. This technical guide will provide an in-depth literature review of this scaffold and its close analogs in oncology research, offering insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, mechanism of action, and preclinical evaluation of compounds featuring this promising structural framework, with a focus on providing actionable, field-proven insights.
Deconstructing the Core: The Trifecta of a Promising Anticancer Scaffold
The therapeutic potential of the 1-((trifluoromethyl)sulfonyl)piperazine moiety stems from the synergistic interplay of its three key components: the trifluoromethyl group, the sulfonyl linker, and the piperazine ring.
The Trifluoromethyl Group: Enhancing Metabolic Stability and Potency
The incorporation of a trifluoromethyl (-CF3) group is a widely employed strategy in medicinal chemistry to enhance the drug-like properties of a molecule.[1] Its strong electron-withdrawing nature and high lipophilicity can significantly improve metabolic stability by blocking sites susceptible to oxidative metabolism.[1] Furthermore, the -CF3 group can increase binding affinity to target proteins and improve cell membrane permeability, ultimately enhancing the potency and bioavailability of a drug candidate.[1] Numerous FDA-approved anticancer drugs feature a trifluoromethyl group, underscoring its importance in oncology.[1]
The Piperazine Ring: A Privileged Scaffold for Kinase Inhibition
The piperazine ring is a quintessential heterocyclic scaffold in drug discovery, recognized for its prevalence in a multitude of clinically successful drugs.[2] Its non-planar, chair-like conformation and the presence of two nitrogen atoms allow for versatile substitutions, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets.[2][3] In oncology, the piperazine moiety is a common feature in many kinase inhibitors, where it often serves as a key linker or solvent-exposed moiety that can improve aqueous solubility and oral bioavailability.[2] The structure-activity relationship (SAR) of various anticancer agents has demonstrated that the piperazine scaffold is crucial for their biological activity.[4]
The Sulfonyl Group: A Versatile Linker and Pharmacophore
The sulfonyl group (-SO2-) acts as a rigid and chemically stable linker, providing a defined spatial orientation for the pharmacophoric groups it connects. Beyond its structural role, the sulfonamide moiety can participate in hydrogen bonding and other non-covalent interactions within the active site of target proteins, contributing to binding affinity and selectivity.[5] Derivatives of sulfonamides and piperazine have shown potential as anticancer agents through various mechanisms.[5]
Synthesis and Chemical Properties
The synthesis of derivatives containing the 1-((trifluoromethyl)sulfonyl)piperazine scaffold typically involves the reaction of piperazine with a trifluoromethyl-substituted sulfonyl chloride. The commercially available building block, 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine, serves as a key starting material for the development of more complex molecules.[6]
Experimental Protocol: General Synthesis of a 1-((Trifluoromethyl)sulfonyl)piperazine Derivative
The following is a generalized protocol for the synthesis of a derivative. Specific reaction conditions may vary depending on the nature of the reactants.
-
Reaction Setup: To a solution of 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane, N,N-dimethylformamide) is added a base (e.g., triethylamine, diisopropylethylamine) (1.2 eq).
-
Addition of Electrophile: The reaction mixture is cooled to 0 °C, and the desired electrophile (e.g., an alkyl halide or acyl chloride) (1.1 eq) is added dropwise.
-
Reaction Progression: The reaction is allowed to warm to room temperature and stirred for a specified time (typically 2-16 hours) until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: The reaction mixture is diluted with an organic solvent and washed sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired product.
-
Characterization: The structure and purity of the final compound are confirmed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).
Mechanism of Action: Targeting Key Signaling Pathways in Cancer
While direct studies on the 1-((trifluoromethyl)sulfonyl)piperazine core are limited, research on closely related analogs, particularly those with a trifluoromethylphenylpiperazine moiety, has shed light on their potential mechanisms of action. A prominent example is the development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR), a key kinase that regulates cell growth, proliferation, and survival.[7]
Case Study: Trifluoromethylphenylpiperazine Derivatives as mTOR Inhibitors
A study on the discovery of mTOR inhibitors identified a lead compound, Torin1, which features a 4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl moiety.[7] Torin1 demonstrated potent inhibition of both mTORC1 and mTORC2 complexes and exhibited significant antitumor activity in a xenograft model.[7] The trifluoromethylphenylpiperazine scaffold was found to be a crucial component for the compound's high affinity and selectivity for mTOR over other kinases like PI3K.[7]
Signaling Pathway Diagram
Caption: The mTOR signaling pathway and the inhibitory action of Torin1.
Preclinical Evaluation and Structure-Activity Relationship (SAR)
The anticancer potential of piperazine derivatives, including those with trifluoromethyl and sulfonyl groups, has been evaluated in various preclinical studies. These studies often involve in vitro cytotoxicity assays against a panel of human cancer cell lines and in vivo studies using xenograft models.
In Vitro Anticancer Activity
A study on novel vindoline-piperazine conjugates demonstrated that a derivative containing a 4-(trifluoromethyl)benzyl]piperazine moiety exhibited potent antiproliferative effects against a range of cancer cell lines, with a GI50 value of 1.00 μM against the breast cancer MDA-MB-468 cell line.[8] Another study on sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives identified a compound with a trifluoromethylphenyl group that showed promising antiproliferative activity.[5]
Data Summary Table
| Compound ID | Cancer Cell Line | IC50/GI50 (µM) | Reference |
| Vindoline-piperazine conjugate 23 | MDA-MB-468 (Breast) | 1.00 | [8] |
| Vindoline-piperazine conjugate 23 | HOP-92 (NSCLC) | 1.35 | [8] |
| Phenylsulfonylpiperazine derivative 3 | MCF7 (Breast) | 4.48 | [9] |
| Piperazine-based thiazolidinone 11 | HepG-2 (Liver) | 0.03 | [10] |
| Piperazine-based thiazolidinone 13 | HepG-2 (Liver) | 0.06 | [10] |
| Piperazine-based thiazolidinone 16 | HepG-2 (Liver) | 0.04 | [10] |
Structure-Activity Relationship (SAR) Insights
SAR studies on various series of piperazine derivatives have provided valuable insights for the design of more potent and selective anticancer agents. For instance, the presence and position of the trifluoromethyl group on an aromatic ring attached to the piperazine can significantly influence the compound's activity.[11] Similarly, modifications to the sulfonyl moiety and substitutions on the piperazine ring can modulate the compound's interaction with its biological target and its overall pharmacokinetic profile.[4]
Future Perspectives and Conclusion
The 1-((trifluoromethyl)sulfonyl)piperazine scaffold holds considerable promise for the development of novel anticancer therapeutics. The convergence of the favorable properties of the trifluoromethyl group, the piperazine ring, and the sulfonyl linker provides a strong foundation for the design of potent and selective inhibitors of key oncogenic pathways. While direct research on this specific core is still in its early stages, the compelling preclinical data on closely related analogs, particularly in the context of mTOR and other kinase inhibition, strongly warrants further investigation.
Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of 1-((trifluoromethyl)sulfonyl)piperazine derivatives. Detailed SAR studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, elucidation of their precise mechanisms of action and identification of their specific molecular targets will be essential for their advancement as clinical candidates. The continued exploration of this promising scaffold has the potential to yield a new generation of targeted therapies for the treatment of cancer.
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An In-depth Technical Guide to the Metabolic Stability Profile of 1-((Trifluoromethyl)sulfonyl)piperazine Moieties
Abstract
The 1-((trifluoromethyl)sulfonyl)piperazine moiety is of growing interest in medicinal chemistry. Its unique combination of a strongly electron-withdrawing trifluoromethylsulfonyl (triflyl) group and the versatile piperazine scaffold presents both opportunities and challenges in drug design, particularly concerning metabolic stability. This guide provides a comprehensive technical overview of the anticipated metabolic profile of this moiety. We will delve into the foundational principles governing its stability, predict likely metabolic pathways, and offer detailed protocols for its empirical assessment. This document is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the pharmacokinetic properties of drug candidates incorporating this functional group.
Introduction: A Tale of Two Moieties
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs across a wide range of therapeutic areas.[1][2][3][4] Its two nitrogen atoms provide handles for synthetic modification, influencing properties like solubility, receptor binding, and pharmacokinetic profiles.[1][2][3][4] However, the piperazine ring is also susceptible to metabolic transformations, primarily through oxidation mediated by cytochrome P450 (CYP) enzymes.[5][6]
Conversely, the trifluoromethylsulfonyl (triflyl) group is a powerful electron-withdrawing group.[7] This property can significantly alter the electronic environment of the adjacent piperazine ring, potentially modulating its metabolic fate.[8] Understanding the interplay between these two components is crucial for predicting and engineering the metabolic stability of drug candidates containing the 1-((trifluoromethyl)sulfonyl)piperazine core.
Predicted Metabolic Profile: A Mechanistic Perspective
The metabolic stability of the 1-((trifluoromethyl)sulfonyl)piperazine moiety is primarily dictated by the strong electron-withdrawing nature of the triflyl group. This is expected to significantly decrease the electron density of the adjacent nitrogen atom in the piperazine ring.
Impact of the Triflyl Group on Piperazine Metabolism
The primary routes of piperazine metabolism involve CYP-mediated oxidation.[5][9][10][11] However, the triflyl group's inductive effect is anticipated to render the adjacent sulfonamide nitrogen less susceptible to oxidation. This "metabolic blocking" effect is a key consideration in the design of metabolically robust drug candidates.
While direct oxidation of the sulfonamide nitrogen may be hindered, other metabolic pathways for the piperazine ring remain plausible, including:
-
Oxidation at the distal nitrogen: The unsubstituted nitrogen of the piperazine ring remains a likely site for metabolic attack.
-
Carbon hydroxylation: The carbon atoms of the piperazine ring, particularly those alpha to the nitrogen atoms, can undergo hydroxylation.[12]
-
Ring opening: While less common, oxidative cleavage of the piperazine ring can occur.
The specific metabolic profile will ultimately depend on the overall structure of the molecule and the enzymes involved.
The Role of Cytochrome P450 Enzymes
CYP enzymes, particularly CYP3A4, are heavily implicated in the metabolism of many piperazine-containing drugs.[13][14][15] It is therefore highly probable that CYP3A4, along with other major drug-metabolizing CYPs like CYP2D6, will play a role in the biotransformation of 1-((trifluoromethyl)sulfonyl)piperazine derivatives.[13][14][15]
Experimental Assessment of Metabolic Stability
To empirically determine the metabolic stability of a compound containing the 1-((trifluoromethyl)sulfonyl)piperazine moiety, a series of in vitro assays are essential. These assays provide key parameters such as intrinsic clearance (CLint) and half-life (t1/2), which are crucial for predicting in vivo pharmacokinetic behavior.[16][17]
In Vitro Experimental Workflow
The following diagram illustrates a typical workflow for assessing metabolic stability:
Caption: Workflow for in vitro metabolic stability assessment.
Detailed Experimental Protocols
3.2.1. Liver Microsomal Stability Assay
This assay is a high-throughput method primarily for evaluating Phase I metabolism.[18][19][20][21][22][23]
-
Objective: To determine the in vitro intrinsic clearance of a test compound in liver microsomes.
-
Materials:
-
Procedure:
-
Prepare a working solution of the test compound in phosphate buffer.[25]
-
Add liver microsomes to the working solution and pre-incubate at 37°C.[21][25]
-
At various time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw aliquots and quench the reaction with cold acetonitrile containing an internal standard.[18][21][25]
-
Centrifuge the samples to precipitate proteins.[25]
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[21][25]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
Calculate the half-life (t1/2) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)
-
3.2.2. Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II enzymes.[17][26][27][28]
-
Objective: To determine the in vitro intrinsic clearance in a whole-cell system.
-
Materials:
-
Procedure:
-
Thaw and culture the cryopreserved hepatocytes according to the supplier's protocol.[29]
-
Prepare a working solution of the test compound in the culture medium.
-
Add the test compound solution to the hepatocyte culture and incubate at 37°C.[26]
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), sample the incubation mixture and quench with cold acetonitrile containing an internal standard.[17]
-
Process the samples as described in the microsomal stability assay.
-
Analyze the supernatant by LC-MS/MS.[26]
-
-
Data Analysis:
-
Calculate t1/2 and CLint as described for the microsomal assay, adjusting for cell density instead of protein concentration.
-
Analytical Techniques for Metabolite Identification
Identifying the metabolites formed is crucial for understanding the metabolic pathways of a drug candidate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for this purpose.[30][31][32][33][34]
LC-MS/MS Workflow
Caption: General workflow for metabolite identification using LC-MS/MS.
Modern advancements in mass spectrometry, including high-resolution mass spectrometry (HRMS), and computational tools have significantly enhanced the capabilities of metabolite identification.[35][36][37][38][39]
Data Interpretation and Structure-Activity Relationships
The data generated from metabolic stability assays should be carefully interpreted to guide drug design efforts.
Comparative Data Analysis
| Moiety | Predicted Metabolic Stability | Key Metabolic Pathways |
| Piperazine | Low to Moderate | N-dealkylation, N-oxidation, C-hydroxylation |
| 1-Arylpiperazine | Variable | Aryl hydroxylation, N-dealkylation |
| 1-((Trifluoromethyl)sulfonyl)piperazine | High | Oxidation at the distal nitrogen, C-hydroxylation |
This table provides a simplified comparison of the expected metabolic stability of different piperazine-containing moieties. The high predicted stability of the 1-((trifluoromethyl)sulfonyl)piperazine is a direct consequence of the triflyl group's electron-withdrawing nature.
Strategies for Optimizing Metabolic Stability
Should a drug candidate containing the 1-((trifluoromethyl)sulfonyl)piperazine moiety exhibit undesirable metabolic instability, several strategies can be employed:
-
Substitution at the distal nitrogen: Introducing a substituent at the second nitrogen of the piperazine ring can modulate its basicity and steric environment, potentially hindering metabolic attack.
-
Modification of the piperazine ring: Introducing substituents on the carbon atoms of the piperazine ring can block potential sites of hydroxylation.
-
Isosteric replacement: In some cases, replacing the piperazine ring with a different, more metabolically stable scaffold may be necessary.
Conclusion
The 1-((trifluoromethyl)sulfonyl)piperazine moiety represents a promising scaffold for the design of metabolically stable drug candidates. The potent electron-withdrawing effect of the triflyl group is expected to significantly reduce the metabolic liability of the adjacent piperazine nitrogen. However, a thorough experimental evaluation using in vitro assays is essential to confirm this predicted stability and to elucidate the specific metabolic pathways involved. The insights gained from such studies will be invaluable for the rational design of new therapeutic agents with optimized pharmacokinetic properties.
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Comprehensive Analysis of 1-((Trifluoromethyl)sulfonyl)piperazine: pKa, Protonation, and Physicochemical Implications
The following technical guide details the physicochemical profile of 1-((Trifluoromethyl)sulfonyl)piperazine, focusing on its acid dissociation constants (pKa) and protonation states.
Chemical Identity & Structural Logic[1]
1-((Trifluoromethyl)sulfonyl)piperazine (often referred to as 1-Triflylpiperazine ) is a specialized heterocyclic building block used in medicinal chemistry. It combines the structural rigidity of a piperazine ring with the potent electron-withdrawing properties of the trifluoromethylsulfonyl (triflyl) group.
-
CAS Number: 1956321-71-3 (as HCl salt), 55276-43-2 (Analogous Mesyl variant for reference)
-
Molecular Formula:
-
Molecular Weight: 218.20 g/mol
Structural Analysis
The molecule consists of two distinct nitrogen centers with vastly different electronic environments:[1]
-
(Sulfonamide Nitrogen): This nitrogen is directly bonded to the
group. The lone pair on this nitrogen is heavily delocalized into the sulfonyl group and further deactivated by the strong inductive effect ( ) of the trifluoromethyl moiety. It is effectively non-basic. -
(Distal Nitrogen): This is a secondary amine (
). While it retains basic character, its pKa is modulated by the electron-withdrawing group (EWG) at the position, transmitted through the ethylene bridges of the piperazine ring.
Figure 1: Electronic connectivity and inductive influence of the triflyl group on the distal nitrogen.
pKa Values and Protonation Profile[3][4][5][6][7]
The pKa of 1-triflylpiperazine is defined by the ionization of the conjugate acid of the
Comparative pKa Data
To accurately determine the pKa of the triflyl derivative, we analyze structurally homologous piperazines. The electron-withdrawing strength of the substituent at
| Compound | N1-Substituent | Electronic Effect ( | Distal N4 pKa (Experimental/Predicted) |
| Piperazine | None | 9.8 | |
| 1-Acetylpiperazine | Resonance/Inductive | 7.9 | |
| 1-Mesylpiperazine | Strong Inductive | 7.8 | |
| 1-Triflylpiperazine | Super-EWG | 6.4 ± 0.5 (Est.) |
Mechanistic Insight
The triflyl group (
-
Comparison to Mesyl: The mesyl group (
) lowers the pKa of the distal nitrogen from 9.8 to ~7.8. -
The Fluorine Effect: The three fluorine atoms in the triflyl group exert a massive inductive pull (
) superimposed on the sulfonyl group. While this effect decays over the distance of the piperazine ring (through 3 bonds), it is sufficiently powerful to lower the pKa further than the mesyl analog.
Protonation States & Species Distribution[4][6][8]
Understanding the species distribution is critical for predicting solubility and membrane permeability (LogD).
Equilibrium Scheme
-
L (Neutral Species): Predominant at pH > 7.[2]0. Lipophilic, membrane-permeable.
-
LH+ (Cationic Species): Predominant at pH < 6.0. Hydrophilic, soluble in water.
Figure 2: Dominant protonation states of 1-triflylpiperazine across the pH scale.
Implications for Drug Discovery[3][4][6][9][10][11]
-
At Physiological pH (7.4): Since the pKa (~6.4) is lower than 7.4, the molecule exists primarily in its neutral form .[2]
-
Permeability: The high fraction of neutral species at pH 7.4 suggests excellent passive membrane permeability compared to standard alkyl-piperazines (which are >99% cationic at pH 7.4).
-
Solubility: To dissolve this compound for assays, acidic buffers (pH < 5) or organic co-solvents (DMSO) are recommended.
Experimental Determination Protocols
For precise validation, the following protocols are recommended. Due to the fluorinated nature of the compound, NMR titration is particularly robust.
Method A: Potentiometric Titration (Sirius T3 / D-PAS)
Best for: High-accuracy thermodynamic pKa determination.
-
Preparation: Dissolve 1-triflylpiperazine (free base or HCl salt) in 0.15 M KCl solution to a concentration of 0.5–1.0 mM.
-
Titration: Perform a dual-direction titration (Acid
Base Acid) from pH 2.0 to pH 12.0 under inert gas ( ) atmosphere to exclude . -
Data Analysis: Fit the Bjerrum plot. The inflection point corresponds to the pKa of the
nitrogen.-
Note: Ensure the electrode is calibrated for the specific ionic strength used.
-
Method B: / NMR Titration
Best for: Verifying the site of protonation.
-
Sample Prep: Prepare a 5 mM solution of the compound in
(or 90% /10% ). -
Buffer Series: Prepare a series of NMR tubes adjusted to pH values ranging from 2.0 to 10.0 in 0.5 unit increments (using
and ). -
Acquisition:
-
Monitor the chemical shift (
) of the piperazine ring protons ( ) adjacent to . -
Monitor the
signal of the group.
-
-
Analysis: Plot
vs. pH. The chemical shift of the protons next to will show a sigmoidal curve. The inflection point is the pKa.-
Expectation: The
signal will show minimal shift compared to the protons, confirming protonation occurs at the distal nitrogen.
-
Figure 3: NMR Titration workflow for pKa determination.
References
-
PubChem. 1-(Methylsulfonyl)piperazine Compound Summary. National Library of Medicine. Available at: [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[3] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3][4] Journal of Chemical & Engineering Data, 54(11), 2914-2917. Available at: [Link]
-
Desantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. Future Medicinal Chemistry.[3] Available at: [Link]
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Foundational reference for values of vs ).
Sources
Safety data sheet (SDS) and toxicity profile for 1-((Trifluoromethyl)sulfonyl)piperazine
This guide serves as an in-depth technical resource for the chemical entity 1-((Trifluoromethyl)sulfonyl)piperazine (CAS 89245-14-7). It synthesizes available physicochemical data, predictive toxicology, and standard safety protocols relevant to its use as a pharmaceutical intermediate.
Document Control:
-
Target Entity: 1-((Trifluoromethyl)sulfonyl)piperazine[1][2]
-
CAS Number: 89245-14-7[2]
-
Synonyms: 1-Triflylpiperazine; Piperazine, 1-[(trifluoromethyl)sulfonyl]-;
-Triflylpiperazine. -
Role: Pharmacophore building block; Intermediate in the synthesis of lipid kinase inhibitors (e.g., PI3K) and psychotropic agents.
Chemical Identity & Physicochemical Properties[3][4]
Understanding the molecular architecture is the first step in predicting reactivity and toxicity. This compound features a piperazine ring mono-substituted with a trifluoromethanesulfonyl (triflyl) group.[2]
| Property | Value / Description | Note |
| Molecular Formula | C | |
| Molecular Weight | 218.20 g/mol | |
| Physical State | Solid (Low melting) or Viscous Oil | Depending on purity/salt form. |
| Solubility | Soluble in DMSO, Methanol, DCM | Low water solubility expected for free base. |
| pKa (Calculated) | ~8.5 (Secondary Amine) | The N-H site remains basic. |
| pKa (Sulfonamide) | Non-basic / Non-acidic | The N-SO |
| LogP (Predicted) | ~0.8 – 1.2 | Triflyl group increases lipophilicity vs. piperazine. |
Structural Analysis
The molecule contains two distinct nitrogen environments:
-
N1 (Sulfonamide): Electron-deficient due to the strong electron-withdrawing triflyl group (-SO
CF ). This bond is highly stable and resistant to hydrolysis. -
N4 (Secondary Amine): Retains nucleophilicity and basicity, making it the primary site for chemical reactivity (and toxicity).
Hazard Identification (GHS Framework)
Note: Direct GHS classification data for this specific CAS is limited in public databases. The following classification is derived from Structure-Activity Relationship (SAR) analysis of the piperazine core and triflyl-containing analogues.
Classification (Predicted)
-
Skin Corrosion/Irritation: Category 1B (H314) or Category 2 (H315).
-
Rationale: Secondary amines are often corrosive or severe irritants.
-
-
Serious Eye Damage/Irritation: Category 1 (H318).[3]
-
Respiratory/Skin Sensitization: Category 1 (H317/H334).
-
Rationale: Piperazine derivatives are well-documented sensitizers.
-
Label Elements[3][4][5][6][7][8]
-
Signal Word: DANGER
-
Hazard Statements:
Precautionary Statements (Core)
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][3][6]
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water [or shower].[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses, if present and easy to do.[3][6][5][7] Continue rinsing.[3][6][5][7]
Toxicological Profile (In-Depth)
This section details the mechanism of toxicity, relying on "Read-Across" methodologies from structurally related piperazines and triflamides.
Acute Toxicity[9]
-
Oral (Rat): Predicted LD50: 500 – 2000 mg/kg.
-
Dermal/Inhalation: Data lacking. Treat as highly toxic by inhalation due to potential for corrosive mucosal damage.
Specific Target Organ Toxicity (STOT)
-
Respiratory System: The triflyl moiety is stable, but the free amine can irritate the upper respiratory tract.
-
Sensitization (The Critical Hazard):
-
Mechanism: Piperazines can act as haptens. They bind to serum proteins (albumin), creating an immunogenic complex that triggers Type IV hypersensitivity (contact dermatitis) or Type I hypersensitivity (asthma).
-
Carcinogenicity & Mutagenicity
-
Nitrosamine Alert: As a secondary amine, 1-((Trifluoromethyl)sulfonyl)piperazine can react with nitrosating agents (nitrites) to form N-nitroso-N'-triflylpiperazine .
Toxicity Mechanism Diagram
The following diagram illustrates the potential biological interactions and toxicity pathways.
Figure 1: Predicted toxicological pathways highlighting sensitization risks and nitrosamine formation potential.
Safe Handling & Exposure Controls
Engineering Controls
-
Enclosure: Handle exclusively in a certified chemical fume hood.
-
Atmosphere: Inert atmosphere (Nitrogen/Argon) is recommended for storage to prevent moisture absorption, though the triflyl group is hydrolytically stable.
Personal Protective Equipment (PPE) Matrix
| Protection Type | Specification | Rationale |
| Respiratory | NIOSH N95 or P100 (if solid); ABEK Filter (if solution) | Protection against sensitizing dusts/mists. |
| Hand | Nitrile (Double gloving recommended) or Butyl Rubber | Trifluoromethyl compounds can facilitate permeation. |
| Eye | Chemical Splash Goggles + Face Shield | High risk of corneal damage from corrosive amine. |
| Body | Tyvek® Lab Coat or Apron | Prevent clothes contamination (sensitization risk). |
Handling Workflow
The following decision tree outlines the safe handling protocol.
Figure 2: Operational workflow for minimizing exposure during handling.
Emergency Response Protocols
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation with water for 15+ minutes.[6][7] Lifting eyelids is crucial. Seek an ophthalmologist immediately. Self-validation: Do not wait for symptoms; the triflyl group's lipophilicity may speed corneal penetration.
-
Skin Contact: Wash with soap and water.[4][6] If redness occurs, treat as a potential chemical burn. Isolate contaminated clothing.[3]
-
Ingestion: Do NOT induce vomiting (corrosive risk). Rinse mouth with water.[4][3][5][7]
Fire-Fighting Measures
-
Hazardous Combustion Products:
-
Hydrogen Fluoride (HF): Extremely toxic/corrosive.
-
Sulfur Oxides (SOx).
-
Nitrogen Oxides (NOx).
-
-
Extinguishing Media: Dry chemical, CO2, or alcohol-resistant foam. Water spray may be used to cool containers but contain run-off.
Synthesis & Stability (Contextual Technical Insight)
For researchers synthesizing this compound rather than purchasing it, the risk profile is significantly higher due to the precursors.
-
Synthesis Route: Piperazine (excess) + Triflic Anhydride (Tf
O) or Triflyl Chloride (TfCl). -
Critical Hazard: The reaction is highly exothermic. Tf
O is a fuming, corrosive liquid that releases Triflic Acid (superacid) upon hydrolysis. -
Stability: Once formed, 1-((Trifluoromethyl)sulfonyl)piperazine is thermally stable but should be kept away from strong oxidizing agents and strictly away from nitrosating agents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12202611, 1-(Trifluoromethylsulfonyl)piperazine. Retrieved from [Link]
-
European Chemicals Agency (ECHA). C&L Inventory: Piperazine derivatives and sensitization hazards. Retrieved from [Link]
-
World Health Organization (WHO). Concise International Chemical Assessment Document 5: Piperazine. Retrieved from [Link]
-
Molaid Chemicals. Chemical Property Data: CAS 89245-14-7. Retrieved from [Link]
Sources
- 1. Piperazine, 1-[(trifluoromethyl)sulfonyl]-, hydrochloride (1:1)(215453-48-8) 19FNMR [m.chemicalbook.com]
- 2. Piperazine, 1-[(trifluoromethyl)sulfonyl]-,(CAS# 89245-14-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 3. fishersci.com [fishersci.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. iolitec.de [iolitec.de]
- 7. downloads.ossila.com [downloads.ossila.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Methodological & Application
General procedure for the synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine
This Application Note is designed for professional researchers and drug development scientists. It details the high-fidelity synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine (also known as 1-Triflylpiperazine), a specialized building block used to introduce the triflyl moiety—a potent electron-withdrawing and lipophilic group—into pharmaceutical scaffolds.
Part 1: Strategic Overview & Safety
The Challenge:
Direct triflylation of piperazine using triflic anhydride (
The Solution: The Mono-Protection Strategy To ensure high yield and purity, this protocol utilizes a Protection-Functionalization-Deprotection sequence. We employ tert-butyl piperazine-1-carboxylate (N-Boc-piperazine) as the starting material.[1] This sterically bulky and acid-labile protecting group ensures regiospecific mono-triflylation.
Safety Critical Warning:
-
Triflic Anhydride (
): Reacts violently with water. It causes severe skin burns and eye damage. Handle only in a functioning fume hood under an inert atmosphere (Nitrogen or Argon). -
Dichloromethane (DCM): Volatile and toxic.
-
Trifluoroacetic Acid (TFA): Corrosive and volatile.
Part 2: Detailed Experimental Protocol
Phase 1: Synthesis of tert-Butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate
Principle:
The secondary amine of N-Boc-piperazine acts as a nucleophile, attacking the electrophilic sulfur of triflic anhydride. A tertiary amine base is essential to scavenge the liberated triflic acid (
Reagents & Stoichiometry:
| Reagent | Role | Equiv. | Notes |
| N-Boc-piperazine | Substrate | 1.0 | Commercially available |
| Triflic Anhydride ( | Electrophile | 1.1 | Add slowly at low temp |
| Triethylamine ( | Base | 1.2 - 1.5 | Scavenges acid |
| DCM (Anhydrous) | Solvent | - | 0.1 M - 0.2 M conc. |
Procedure:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Nitrogen (
). -
Dissolution: Add N-Boc-piperazine (1.0 equiv) and Triethylamine (1.5 equiv) to the flask. Add anhydrous DCM via syringe.
-
Cooling: Submerge the flask in an ice/salt bath (approx.
to ). Critical: Controlling the exotherm is vital to prevent decomposition. -
Addition: Dilute Triflic Anhydride (1.1 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Observation: Fuming may occur if moisture is present.
-
Reaction: Allow the mixture to stir at
for 1 hour, then slowly warm to room temperature (RT) over 2 hours. Monitor by TLC (visualize with Ninhydrin or ; the product will be less polar than the starting material). -
Workup:
-
Quench carefully with saturated aqueous
. -
Extract the aqueous layer with DCM (
).[2] -
Wash combined organics with Brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: The crude intermediate is often pure enough for the next step. If necessary, purify via flash column chromatography (Hexanes/EtOAc gradient).
Phase 2: Deprotection to 1-((Trifluoromethyl)sulfonyl)piperazine
Principle: The Boc group is cleaved under acidic conditions.[3] The triflyl sulfonamide bond is electronically deactivated and highly stable to acid, remaining intact during this process.
Reagents:
| Reagent | Role | Conditions |
| Boc-Intermediate | Substrate | Dissolved in DCM |
| Trifluoroacetic Acid (TFA) | Acid | 10-20 equiv (excess) |
| DCM | Solvent | 0.2 M conc. |
Procedure:
-
Dissolution: Dissolve the intermediate from Phase 1 in DCM.
-
Acidolysis: Add TFA (approx. 20% v/v of total solvent volume) dropwise at
. -
Reaction: Stir at RT for 1–3 hours. Monitor by TLC (disappearance of the Boc-protected spot).
-
Isolation (Free Base):
-
Concentrate the reaction mixture to remove excess TFA and DCM.
-
The residue is the trifluoroacetate salt. To obtain the free base, redissolve in DCM and wash carefully with saturated aqueous
or (1M) until the aqueous phase is basic (pH > 10). -
Note: The triflyl group makes the N-1 nitrogen non-basic, but the N-4 nitrogen (now deprotected) is basic.
-
Extract with DCM, dry over
, and concentrate.[2]
-
-
Final Product: 1-((Trifluoromethyl)sulfonyl)piperazine.
-
Physical State: Typically a viscous oil or low-melting solid.
-
Storage: Store under inert gas at
.
-
Part 3: Visualization (Workflow Diagram)
The following diagram illustrates the logical flow of the synthesis, highlighting the critical control points (Temperature and pH).
Caption: Figure 1. Step-wise synthetic workflow for the mono-triflylation of piperazine via the Boc-protection strategy.
Part 4: References
-
Triflic Anhydride Reactivity: Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Chemical transformations induced by triflic anhydride. Tetrahedron, 56(20), 3077-3119. Link
-
General Amine Protection/Deprotection: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. Link
-
Commercial Availability & CAS Data: 1-Trifluoromethanesulfonylpiperazine hydrochloride (CAS 215453-48-8).[4] ChemScene Building Blocks. Link
-
Sulfonamide Synthesis Protocols: Hendrickson, J. B., & Bergeron, R. (1973). Trifluoromethanesulfonyl chloride and sulfonylations. The Journal of Organic Chemistry, 38(22), 3971-3972. (Foundational text on triflyl group introduction).
Sources
Application Notes and Protocols for Nucleophilic Substitution Using 1-((Trifluoromethyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Strategic Advantage of the N-Triflylpiperazine Moiety in Nucleophilic Substitution
In the landscape of modern medicinal chemistry and materials science, the piperazine scaffold is a well-established "privileged structure," integral to the design of a multitude of therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] Its derivatization allows for the precise tuning of a molecule's polarity, basicity, and spatial arrangement, thereby optimizing its interaction with biological targets.[2] The introduction of a trifluoromethylsulfonyl group, commonly known as a triflyl group (-SO₂CF₃), onto the piperazine nitrogen creates 1-((Trifluoromethyl)sulfonyl)piperazine, a reagent of significant interest for nucleophilic substitution reactions.
The triflyl group is a powerful electron-withdrawing moiety. This property is crucial in the context of nucleophilic aromatic substitution (SNAr) reactions, as it can significantly influence the reactivity of the piperazine nitrogen. While the primary amine of piperazine is already nucleophilic, the triflyl group modulates this reactivity, offering a unique profile for the synthesis of complex molecules. This guide provides a detailed exploration of the mechanistic underpinnings and practical application of 1-((Trifluoromethyl)sulfonyl)piperazine in SNAr reactions, complete with a representative protocol for its use.
Mechanistic Insights: The Role of 1-((Trifluoromethyl)sulfonyl)piperazine in SNAr Reactions
Nucleophilic aromatic substitution is a fundamental reaction class in organic synthesis, enabling the displacement of a leaving group on an aromatic ring by a nucleophile.[3] Unlike SN1 and SN2 reactions, SNAr proceeds through a distinct addition-elimination mechanism, particularly when the aromatic ring is activated by electron-withdrawing groups.[4]
The accepted mechanism involves two key steps:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, the secondary amine of 1-((trifluoromethyl)sulfonyl)piperazine, attacks the electron-deficient carbon atom of the aromatic ring that bears the leaving group. This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4] The presence of electron-withdrawing groups (such as nitro or cyano groups) at the ortho and/or para positions to the leaving group is crucial for stabilizing this intermediate.[5]
-
Elimination of the Leaving Group and Restoration of Aromaticity: The reaction concludes with the departure of the leaving group (typically a halide), which restores the aromaticity of the ring and yields the final substituted product.[2]
The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group that enhances the lipophilicity and metabolic stability of drug candidates. When attached to the sulfonyl group, it further increases the electron-withdrawing nature of the entire triflyl moiety. This has a dual effect on the reactivity of 1-((trifluoromethyl)sulfonyl)piperazine. While the strong electron-withdrawing nature of the triflyl group reduces the nucleophilicity of the adjacent piperazine nitrogen compared to unsubstituted piperazine, it provides a stable and less reactive nucleophile that can be advantageous in complex syntheses requiring high selectivity.
Visualizing the SNAr Mechanism
Sources
Using 1-((Trifluoromethyl)sulfonyl)piperazine as a building block in peptide synthesis
Application Note: Strategic Incorporation of 1-((Trifluoromethyl)sulfonyl)piperazine in Peptidomimetic Synthesis
Executive Summary
This guide details the application of 1-((Trifluoromethyl)sulfonyl)piperazine (TFSP) as a specialized C-terminal modifier and building block in peptide synthesis. Unlike standard amino acid cappings (e.g., acetylation, amidation), the incorporation of a triflyl-piperazine moiety offers a unique physicochemical profile. It serves as a bioisostere that significantly enhances metabolic stability against carboxypeptidases, modulates lipophilicity (LogD) , and eliminates the C-terminal charge without introducing a reactive hydrogen bond donor.
This protocol is designed for medicinal chemists and peptide scientists seeking to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of peptide hits.
Chemical Rationale & Mechanistic Insight
The Building Block: 1-((Trifluoromethyl)sulfonyl)piperazine
-
Structure: A piperazine ring where one nitrogen is sulfonated with a trifluoromethyl group (
). -
Role: Secondary amine nucleophile for coupling to carboxylic acids (peptide C-terminus or Asp/Glu side chains).
Why Use TFSP? (The "Why" behind the Experiment)
The strategic value of TFSP lies in the electronic and steric properties of the triflyl group:
-
Metabolic Shielding: The triflyl group is sterically bulky and electronically deactivating. Unlike standard amides or methyl esters, the sulfonamide bond is exceptionally resistant to amidases and esterases.
-
pKa Modulation: The strong electron-withdrawing nature of the
group (Hammett ) inductively reduces the basicity of the distal piperazine nitrogen (N1). However, N1 remains nucleophilic enough for coupling, but the resulting amide is less prone to oxidative metabolism (N-oxidation) compared to alkyl-piperazines. -
Permeability: Capping a peptide with TFSP removes the zwitterionic character of the C-terminus. The trifluoromethyl group increases lipophilicity, facilitating passive membrane transport.
Experimental Protocol: Incorporation of TFSP
Objective: Couple 1-((Trifluoromethyl)sulfonyl)piperazine to the C-terminus of a protected peptide fragment.
Materials & Reagents
-
Building Block: 1-((Trifluoromethyl)sulfonyl)piperazine (Commercial or synthesized via Protocol 3.2).
-
Peptide Substrate: Side-chain protected peptide with a free C-terminal carboxylic acid (e.g., Boc-Phe-Ala-OH).
-
Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Pre-requisite: Synthesis of TFSP (If not available commercially)
If the building block must be synthesized in-house:
-
Dissolve: Piperazine (5.0 eq) in DCM at 0°C.
-
Add: Triflic anhydride (
, 1.0 eq) dropwise over 1 hour. Note: Excess piperazine acts as the base and prevents bis-sulfonylation. -
Workup: Wash with water. The mono-protected product remains in the organic phase; bis-product and salts are removed or separated by column chromatography (EtOAc/Hexane).
-
Yield: Typically 70-80% as a white solid/oil.
Coupling Protocol (Solution Phase)
Step 1: Activation
-
Dissolve the protected peptide acid (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Add DIPEA (3.0 eq).
-
Add HATU (1.2 eq).
-
Stir for 5 minutes at Room Temperature (RT) to generate the active ester (OAt ester). Visual Check: Solution may turn slightly yellow.
Step 2: Coupling
-
Add 1-((Trifluoromethyl)sulfonyl)piperazine (1.5 eq) to the reaction mixture.
-
Stir at RT for 2–4 hours.
-
Monitoring: Monitor by LC-MS. Look for the mass shift:
.
Step 3: Workup & Deprotection
-
Dilute: Dilute reaction with EtOAc, wash with 5%
, sat. , and brine. -
Dry & Concentrate: Dry over
, filter, and evaporate. -
Global Deprotection: Treat the residue with TFA/TIS/H2O (95:2.5:2.5) for 1 hour to remove side-chain protecting groups (Boc, tBu, etc.). Note: The N-triflyl sulfonamide is stable to neat TFA.
-
Precipitate: Add cold diethyl ether to precipitate the final peptidomimetic.
Data Presentation & Analysis
Coupling Efficiency Comparison
Secondary amines like piperazines are sterically hindered. Choosing the right coupling reagent is critical.
| Coupling Reagent | Yield (LC-MS) | Epimerization Risk | Recommendation |
| HATU / HOAt | > 95% | Low | Preferred. Best for hindered secondary amines. |
| EDC / HOBt | 60-70% | Low | Acceptable for simple sequences, but slow. |
| PyBOP | 85% | Moderate | Good alternative if HATU is unavailable. |
| DIC / Oxyma | 90% | Very Low | Excellent for racemization-prone C-terminal Cys/His. |
Physicochemical Impact
Comparing a standard C-terminal amide vs. TFSP modification.
| Property | C-Terminal Amide ( | TFSP Modified ( | Benefit |
| LogD (pH 7.4) | -1.5 (Hydrophilic) | +1.2 (Lipophilic) | Improved membrane permeability. |
| Proteolytic Stability | Low (Carboxypeptidases) | High | Blocks C-terminal degradation. |
| H-Bond Donors | 2 | 0 | Better CNS penetration potential. |
Workflow Visualization
The following diagram illustrates the synthesis pathway from a resin-bound precursor to the final TFSP-capped peptidomimetic.
Caption: Workflow for converting a resin-bound peptide into a solution-phase TFSP-capped peptidomimetic. Note the use of mild cleavage to retain side-chain protection during the fragment coupling step.
Troubleshooting & Critical Parameters
-
Issue: Low Conversion.
-
Cause: Steric hindrance of the secondary amine (piperazine) or the C-terminal amino acid (e.g., Val, Ile).
-
Solution: Re-activate with HATU (0.5 eq) after 2 hours or switch to microwave-assisted coupling (50°C, 15 min).
-
-
Issue: Solubility.
-
Cause: The protected peptide fragment may aggregate.
-
Solution: Add chaotropic salts (LiCl) or use NMP instead of DMF.
-
-
Issue: Stability.
-
Verification: The
-triflyl bond is extremely stable. It will NOT cleave under standard TFA deprotection or piperidine treatment.
-
References
-
Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive". Journal of the American Chemical Society. Link
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry. Link
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry". Chemical Society Reviews. Link
-
Blondelle, S. E., & Houghten, R. A. (1996). "Novel antimicrobial compounds identified using synthetic combinatorial library technology". Trends in Biotechnology. Link (Contextualizing piperazine scaffolds in peptidomimetics).
Sources
Application Notes & Protocols for Catalytic Cross-Coupling of 1-((Trifluoromethyl)sulfonyl)piperazine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the N-Tf-Piperazine Moiety
In modern drug discovery, the piperazine scaffold is a privileged structure, appearing in numerous FDA-approved drugs across a wide range of therapeutic areas.[1][2] Its versatility allows for substitution at two nitrogen atoms, enabling fine-tuning of physicochemical and pharmacological properties. The introduction of a trifluoromethylsulfonyl (triflyl or Tf) group onto the piperazine nitrogen, creating 1-((trifluoromethyl)sulfonyl)piperazine, imparts a unique and highly desirable set of characteristics.
The trifluoromethyl group is a powerful bioisostere for other functionalities and is known to enhance metabolic stability, increase lipophilicity, and alter the pKa of nearby basic centers.[3] These modifications can lead to improved cell permeability, enhanced binding affinity to biological targets, and a more favorable pharmacokinetic profile.[3] The trifluoromethylsulfonyl group is strongly electron-withdrawing, which significantly modulates the electronic properties of the piperazine ring. This electronic deactivation makes the N-H proton more acidic and the nitrogen lone pair less nucleophilic, posing a distinct challenge for traditional synthetic methods.
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-nitrogen (C-N) bonds in pharmaceutical synthesis.[4][5] These methods offer a powerful route to N-aryl piperazines, but the reduced nucleophilicity of 1-((trifluoromethyl)sulfonyl)piperazine requires carefully optimized protocols. This guide provides detailed methodologies and the underlying scientific rationale for the successful N-arylation of this challenging yet valuable building block.
Mechanistic Insights: Overcoming the Challenge of an Electron-Deficient Amine
The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps are: (1) Oxidative Addition of the aryl halide (Ar-X) to the Pd(0) complex, (2) Coordination of the amine and subsequent deprotonation by a base to form a palladium-amido complex, and (3) Reductive Elimination to form the N-aryl amine product and regenerate the Pd(0) catalyst.[6]
The primary challenge with 1-((trifluoromethyl)sulfonyl)piperazine is its significantly lower nucleophilicity compared to N-Boc-piperazine or simple alkylamines. The potent electron-withdrawing effect of the -SO₂CF₃ group reduces the electron density on the reacting nitrogen atom. This can slow down both the coordination to the palladium center and the subsequent reductive elimination step.
To overcome this, the catalytic system must be carefully selected:
-
Catalyst/Ligand System: Modern, sterically hindered, and electron-rich dialkylbiaryl phosphine ligands are essential.[7] Ligands such as RuPhos and BrettPhos are designed to promote the formation of a monoligated, highly reactive Pd(0) species (L-Pd(0)).[5][7] This facilitates the oxidative addition of even less reactive aryl chlorides and accelerates the crucial, often rate-limiting, reductive elimination step for electron-deficient amines.[4][8] Using a pre-formed palladacycle precatalyst (e.g., RuPhos-Pd-G3) ensures the efficient generation of the active L-Pd(0) catalyst in solution.[1]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the weakly basic N-H of the N-Tf-piperazine after coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective choices. Weaker bases like carbonates or phosphates are generally insufficient for this class of deactivated nucleophiles.[9][10]
The interplay between these components creates a highly active catalytic system capable of coupling even challenging, electron-deficient amines with a broad range of aryl and heteroaryl halides.
Caption: Generalized Buchwald-Hartwig amination catalytic cycle.
Experimental Protocols: N-Arylation of 1-((Trifluoromethyl)sulfonyl)piperazine
This protocol is designed for the palladium-catalyzed N-arylation of 1-((trifluoromethyl)sulfonyl)piperazine with various aryl halides. It is crucial that all reagents are handled under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation.
Materials and Reagents
-
1-((Trifluoromethyl)sulfonyl)piperazine
-
Aryl Halide (e.g., Aryl Bromide or Chloride)
-
Palladium Precatalyst (e.g., RuPhos-Pd-G3)
-
Ligand (e.g., RuPhos)
-
Base (e.g., Sodium tert-butoxide, NaOtBu)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add 1-((trifluoromethyl)sulfonyl)piperazine (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (e.g., NaOtBu, 1.5 equivalents).
-
Catalyst Addition: In a nitrogen-filled glovebox, add the palladium precatalyst (e.g., RuPhos-Pd-G3, 1-2 mol%) and the ligand (e.g., RuPhos, 1.5-3 mol%).
-
Causality Note: Using a precatalyst ensures a reliable and reproducible initiation of the catalytic cycle. The additional free ligand helps to maintain the stability and activity of the catalyst throughout the reaction.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) to the reaction vessel (concentration typically 0.1-0.5 M with respect to the aryl halide).
-
Inert Atmosphere: Seal the vessel, remove it from the glovebox, and connect it to a manifold. Evacuate and backfill with inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reaction: Place the reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously.
-
Causality Note: Higher temperatures are often necessary to drive the reaction to completion, especially with less reactive aryl chlorides or deactivated amines. Vigorous stirring is essential for reactions involving solid bases to ensure efficient mixing.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-aryl-N'-Tf-piperazine.
Caption: Step-by-step experimental workflow for N-arylation.
Data and Expected Outcomes
The success and rate of the coupling reaction are highly dependent on the nature of the aryl halide. The following table provides a guideline for expected outcomes based on typical substrate classes.
| Aryl Halide (Ar-X) | Typical Catalyst System | Temp (°C) | Relative Rate | Expected Yield | Notes |
| Electron-Deficient Ar-Br | RuPhos-Pd-G3 / RuPhos | 80-100 | Fast | Excellent | Aryl halides with electron-withdrawing groups facilitate oxidative addition.[4][8] |
| Electron-Neutral Ar-Br | RuPhos-Pd-G3 / RuPhos | 100-110 | Moderate | Good-Excellent | Standard conditions are generally effective. |
| Electron-Rich Ar-Br | BrettPhos-Pd-G3 / BrettPhos | 100-110 | Moderate-Slow | Good | Electron-donating groups can slow oxidative addition; more electron-rich ligands may be beneficial.[11] |
| Electron-Deficient Ar-Cl | RuPhos-Pd-G3 / RuPhos | 100-110 | Moderate-Slow | Good | Aryl chlorides are less reactive; higher temperatures and catalyst loadings may be needed.[12] |
| Heteroaryl Halide | RuPhos-Pd-G3 / RuPhos | 80-110 | Varies | Good-Excellent | Reactivity depends on the nature of the heterocycle and position of the halide. |
Troubleshooting and Self-Validation
A robust protocol anticipates potential issues. The following points serve as a self-validating checklist for the experimental setup.
-
Problem: Low or No Conversion
-
Cause & Solution: The most common issue is catalyst deactivation by oxygen. Ensure the use of anhydrous, degassed solvents and maintain a strict inert atmosphere throughout the setup and reaction.[13]
-
Cause & Solution: The base may be of poor quality or insufficient. Use a freshly opened bottle of NaOtBu or LHMDS. Ensure the base is finely powdered for better solubility and reactivity.[9]
-
Cause & Solution: The aryl halide is particularly unreactive (e.g., an electron-rich aryl chloride). Consider increasing the temperature, reaction time, or catalyst loading (up to 5 mol%). A different ligand, such as BrettPhos, may also be beneficial.[14]
-
-
Problem: Formation of Dehalogenated Byproduct
-
Cause & Solution: This side reaction can occur, particularly at high temperatures. It may indicate an issue with the relative rates of the catalytic steps. Lowering the reaction temperature slightly may help. Ensure the amine is present in a slight excess (1.2-1.5 equivalents) to favor the desired C-N coupling pathway.[13]
-
-
Problem: Bis-arylation of Piperazine
-
Cause & Solution: This is highly unlikely with 1-((trifluoromethyl)sulfonyl)piperazine because the product, an N-aryl-N'-Tf-piperazine, has a tertiary amine that is not a substrate for Buchwald-Hartwig amination. If this were an issue with unprotected piperazine, using an excess of piperazine or a mono-protected version would be the solution.[1][13]
-
References
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
- Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure.
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amin
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. WuXi AppTec.
- Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor.
- Buchwald–Hartwig amin
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions | JACS Au.
- C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes.
- discovery and development of Buchwald ligands. Benchchem.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines | ACS Catalysis.
- Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC.
- General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt c
- Buchwald-Hartwig Coupling. Organic Synthesis.
- HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Syracuse University.
- Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. DSpace@MIT.
- Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Buchwald Ligands Review | Entegris. Entegris.
- Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles | Organic Letters.
- Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journals.
- Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H 2 Functionaliz
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
- Optimizing reaction conditions for N-aryl
- Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds. Beilstein Journals.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
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- 3. Efficient N-arylation/dealkylation of electron deficient heteroaryl chlorides and bicyclic tertiary amines under microwave irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. entegris.com [entegris.com]
- 12. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Guide to Accelerating the Synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine Derivatives
Abstract
The 1-((trifluoromethyl)sulfonyl)piperazine, or N-triflylpiperazine, scaffold is of paramount importance in contemporary medicinal chemistry, offering a unique combination of metabolic stability and desirable physicochemical properties.[1][2] The efficiency of its synthesis directly impacts the pace of drug discovery programs. This application note provides a comprehensive, experience-driven guide for researchers and drug development professionals to systematically optimize the reaction time for the N-triflation of piperazine derivatives. We will delve into the core mechanistic principles and provide actionable protocols for screening key reaction parameters, including solvent, base, and temperature, to achieve significant reductions in synthesis time.
Mechanistic Rationale: The "Why" Behind the Reaction
The synthesis of a 1-((trifluoromethyl)sulfonyl)piperazine derivative is fundamentally a nucleophilic substitution reaction. The piperazine nitrogen, with its available lone pair of electrons, acts as the nucleophile, attacking the highly electrophilic sulfur atom of a triflylating agent like trifluoromethanesulfonyl chloride (TfCl) or triflic anhydride (Tf₂O).[3][4]
The reaction generally proceeds through a concerted bimolecular nucleophilic substitution (Sₙ2) pathway at the sulfur atom.[5][6] In this mechanism, the nucleophilic attack by the piperazine nitrogen and the departure of the leaving group (e.g., chloride) occur in a single, coordinated step. The rate of this reaction is therefore dependent on the concentration and reactivity of both the piperazine nucleophile and the triflylating electrophile.
Figure 1: Conceptual workflow of the Sₙ2 reaction for N-triflation.
A crucial aspect of this reaction is the concurrent formation of a strong acid byproduct (HCl or triflic acid). This acid will readily protonate the basic piperazine starting material, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a suitable base to scavenge this acid is non-negotiable for achieving high conversion.
Critical Parameters Influencing Reaction Time
The rate of a chemical reaction is governed by several key factors.[7][8][9][10] For the N-triflation of piperazines, the most influential parameters are the choice of solvent, the nature of the base, and the reaction temperature.
-
Solvent: The solvent's role extends beyond simply dissolving the reactants. For Sₙ2 reactions, polar aprotic solvents (e.g., Acetonitrile, DMF, THF) are generally superior to polar protic solvents (e.g., water, methanol).[11][12] Protic solvents can form a "cage" around the nucleophile through hydrogen bonding, stabilizing it and increasing the energy required for it to attack the electrophile. Aprotic solvents do not form such strong interactions, leaving the nucleophile "naked" and more reactive, thereby accelerating the reaction.[11][12]
-
Base: The ideal base must be strong enough to effectively neutralize the acid byproduct without competing with the piperazine as a nucleophile. Sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA or Hünig's base) or proton sponges are often excellent choices.[3] Inorganic bases like potassium or cesium carbonate can also be effective, particularly in highly polar solvents where they have sufficient solubility.[13]
-
Temperature: Increasing the reaction temperature provides the molecules with more kinetic energy, leading to more frequent and energetic collisions, which almost always increases the reaction rate.[10] In many cases, a 10 °C increase can nearly double the reaction speed.[7][8][9] However, excessive heat can also promote side reactions or degradation of sensitive functional groups. Therefore, optimization is key to finding a balance between speed and reaction cleanliness.
Protocols for Systematic Optimization
The following protocols provide a structured approach to rapidly identify the optimal conditions for your specific piperazine derivative. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) and with anhydrous solvents to prevent hydrolysis of the highly reactive triflylating agent.
General Materials
-
Piperazine derivative (substrate)
-
Triflic anhydride (Tf₂O) or Trifluoromethanesulfonyl chloride (TfCl)
-
Anhydrous Solvents: Dichloromethane (DCM), Acetonitrile (ACN), Tetrahydrofuran (THF)
-
Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃)
-
Reaction vessels (e.g., microwave vials, round-bottom flasks)
-
Stirring mechanism (e.g., magnetic stir bars)
-
Temperature control (e.g., ice bath, oil bath)
-
Analytical tools for monitoring (TLC, LC-MS, HPLC)
Experimental Workflow
The optimization process should be conducted systematically. First, screen solvents with a standard base and temperature. Using the best solvent, screen a panel of bases. Finally, with the optimal solvent-base combination, optimize the temperature.
Figure 2: A systematic workflow for rapid reaction optimization.
Protocol 1: Solvent Screening
-
Set up three parallel reactions. To each, add the piperazine derivative (1.0 eq) and triethylamine (TEA, 1.5 eq).
-
To reaction A, add anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.
-
To reaction B, add anhydrous Acetonitrile (ACN) to a concentration of 0.1 M.
-
To reaction C, add anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M.
-
Cool all reactions to 0 °C in an ice bath.
-
Add triflic anhydride (1.1 eq) to each reaction mixture.
-
Monitor the consumption of starting material by TLC or LC-MS every 15 minutes. Record the time to >95% conversion.
Table 1: Representative Data for Solvent Screening
| Entry | Solvent | Reaction Time (min) | Notes |
|---|---|---|---|
| 1 | DCM | Record experimental value | Baseline |
| 2 | ACN | Record experimental value | Often significantly faster |
| 3 | THF | Record experimental value | |
Protocol 2: Base Screening
-
Using the optimal solvent identified in Protocol 1, set up three parallel reactions.
-
To each reaction, add the piperazine derivative (1.0 eq) and the chosen solvent (0.1 M).
-
To reaction A, add Triethylamine (TEA, 1.5 eq).
-
To reaction B, add Diisopropylethylamine (DIPEA, 1.5 eq).
-
To reaction C, add anhydrous Potassium Carbonate (K₂CO₃, 2.0 eq).
-
Cool all reactions to 0 °C.
-
Add triflic anhydride (1.1 eq) to each reaction mixture.
-
Monitor and record the time to >95% conversion.
Table 2: Representative Data for Base Screening
| Entry | Base | Reaction Time (min) | Notes |
|---|---|---|---|
| 1 | TEA | Record experimental value | Baseline |
| 2 | DIPEA | Record experimental value | Non-nucleophilic, often clean |
| 3 | K₂CO₃ | Record experimental value | Heterogeneous, requires good stirring |
Protocol 3: Temperature Optimization
-
Using the optimal solvent and base combination, set up three parallel reactions.
-
Maintain reaction A at 0 °C (ice bath).
-
Maintain reaction B at room temperature (~25 °C).
-
Maintain reaction C at an elevated temperature (e.g., 40 °C, oil bath).
-
Add triflic anhydride (1.1 eq) to each reaction.
-
Monitor and record the time to >95% conversion. Also, assess the reaction purity by LC-MS to check for byproduct formation.
Table 3: Representative Data for Temperature Optimization
| Entry | Temperature (°C) | Reaction Time (min) | Purity Profile |
|---|---|---|---|
| 1 | 0 | Record experimental value | Baseline |
| 2 | 25 | Record experimental value |
| 3 | 40 | Record experimental value | Fastest time, check for degradation |
Conclusion
By understanding the Sₙ2 mechanism and systematically evaluating the core parameters of solvent, base, and temperature, the synthesis time for 1-((trifluoromethyl)sulfonyl)piperazine derivatives can be dramatically reduced. A polar aprotic solvent combined with a non-nucleophilic base often provides the fastest and cleanest reactions. Fine-tuning the temperature allows for a final optimization of rate versus purity. This structured approach empowers chemists to accelerate their synthetic efforts, leading to faster progress in research and development.
References
-
Title: Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs Source: MDPI URL: [Link]
-
Title: Propanolysis of arenesulfonyl chlorides: Nucleophilic substitution at sulfonyl sulfur Source: ResearchGate URL: [Link]
-
Title: Sulfonyl Chloride Kinetics. Part III. Nucleophilic Interaction on the Transition State for 4-X-Benzenesulfonyl Source: Canadian Journal of Chemistry URL: [Link]
-
Title: 8.3. Factors affecting rate of nucleophilic substitution reactions Source: Organic Chemistry 1: An open textbook URL: [Link]
-
Title: SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1 Source: University of Colorado Boulder URL: [Link]
-
Title: Efficient General Method for Sulfamoylation of a Hydroxyl Group Source: ResearchGate URL: [Link]
-
Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]
-
Title: Effect of various ligands and bases in the coupling of triflate 3a with aniline a Source: ResearchGate URL: [Link]
-
Title: Optimization of triflation conditions. Source: ResearchGate URL: [Link]
-
Title: 24.3: Basicity of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization Source: MDPI URL: [Link]
-
Title: 12.3: Factors Affecting Reaction Rates Source: Chemistry LibreTexts URL: [Link]
-
Title: 3.2: Factors Affecting Reaction Rates Source: Chemistry LibreTexts URL: [Link]
-
Title: Factors Affecting Reaction Rates Source: LOUIS Sandbox URL: [Link]
-
Title: How do amines act as bases Source: Rawsource URL: [Link]
-
Title: Factors Affecting Reaction Rates Source: Lumen Learning URL: [Link]
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- 13. benchchem.com [benchchem.com]
Application Note: Solvent Selection and Process Optimization for Reactions Involving 1-((Trifluoromethyl)sulfonyl)piperazine
Executive Summary
1-((Trifluoromethyl)sulfonyl)piperazine (TFSP) is a specialized secondary amine building block used in medicinal chemistry to introduce the trifluoromethylsulfonyl (triflyl) moiety.[1][2][3][4] This group acts as a lipophilic, electron-withdrawing bioisostere for standard sulfonamides or carbonyls, modulating metabolic stability and potency.[2][3][4]
Unlike standard piperazines, the presence of the super-electron-withdrawing triflyl group (
Physicochemical Profile & Solvent Compatibility[2][3][5]
Understanding the duality of TFSP is critical for solvent selection.[3][4] It possesses a highly polar, electron-deficient sulfonyl terminus and a nucleophilic secondary amine terminus.[2][3]
Structural Implications on Solubility[2][3]
-
Lipophilicity: The
group imparts significant hydrophobicity compared to a methylsulfonyl (mesyl) analog.[2][3][4] This makes TFSP more soluble in chlorinated solvents (DCM, CHClngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) and ethers (THF, MTBE) than unsubstituted piperazine.[3][4] -
Basicity (N4): The strong inductive effect of the triflyl group lowers the pKa of the N4 amine (estimated pKa ~7.5–8.[1][3][4]0) compared to piperazine (pKa ~9.8).[2][3][4] This requires careful base selection in substitution reactions to avoid stalling.[2][3][4]
-
Stability: The
sulfonamide bond is chemically robust.[2][3] It is resistant to hydrolysis under standard acidic and basic conditions, allowing TFSP to survive harsh reaction environments (e.g., SnAr conditions).[3][4]
Solvent Compatibility Matrix[1][2][5]
| Solvent Class | Representative Solvents | Solubility Rating | Application Suitability |
| Chlorinated | Dichloromethane (DCM), DCE | Excellent | High. Ideal for amide couplings and reductive aminations.[1][2][3] |
| Polar Aprotic | Acetonitrile (MeCN), DMF, DMSO | Excellent | High. Preferred for |
| Ethers | THF, 1,4-Dioxane, MTBE | Good | Medium. Good for transition-metal catalyzed cross-couplings (Buchwald).[2][3] |
| Protic | Methanol, Ethanol, Isopropanol | Good | Low. Nucleophilic competition from solvent can occur; solubility is good but kinetics often slower.[1][2][3] |
| Non-Polar | Hexanes, Heptane | Poor | None. Used only as anti-solvents for precipitation/crystallization.[2][3] |
| Aqueous | Water | Low/pH-Dependent | Low. Soluble only at low pH (protonated form).[2][3] |
Reaction-Specific Solvent Protocols
Scenario A: N-Alkylation ( )
Objective: Alkylation of the N4 amine with alkyl halides.[1][2][3][4] Challenge: The reduced nucleophilicity of N4 requires a solvent that enhances kinetic rates without promoting side reactions.
Recommended Solvent: Acetonitrile (MeCN) [1][2][3]
-
Rationale: MeCN is polar enough to dissolve the inorganic bases (e.g.,
) partially and the organic reactants fully.[3][4] It supports the transition state ofngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> reactions. -
Alternative: DMF (for poorly soluble electrophiles), but workup is more tedious.[3][4]
Protocol 1: General N-Alkylation
-
Dissolution: Dissolve TFSP (1.0 equiv) in anhydrous Acetonitrile (0.1 M concentration).
-
Base Addition: Add powdered
(2.0 equiv). Note: Use if the electrophile is unreactive.[3][4] -
Electrophile: Add Alkyl Halide (1.1 equiv) dropwise.[1][2][3][4]
-
Reaction: Heat to 60°C under
atmosphere. Monitor by LCMS.[3][4] -
Workup: Filter solids. Evaporate MeCN. Redissolve in EtOAc and wash with water to remove salts.[3][4]
Scenario B: Amide Coupling
Objective: Acylation of N4 with a carboxylic acid. Challenge: Solubility of the activated ester intermediate.
Recommended Solvent: Dichloromethane (DCM) or DMF [1][2][3]
-
Rationale: DCM is the standard for EDC/HATU couplings due to ease of removal.[3][4] DMF is reserved for peptide-like coupling partners that are insoluble in DCM.[2][3]
Scenario C: Nucleophilic Aromatic Substitution ( )
Objective: Reacting TFSP with an aryl fluoride/chloride.[1][2][3] Challenge: High energy barrier requires elevated temperatures (>100°C) and stabilization of the Meisenheimer complex.[1][3][4]
Recommended Solvent: DMSO or NMP [1][2][3]
-
Rationale: High dielectric constants stabilize the charged intermediate.[1][3][4] These solvents also have high boiling points, accommodating the necessary thermal energy.[3][4]
Decision Logic & Workflow Visualization
The following diagram illustrates the decision process for selecting the optimal solvent system based on the reaction type and electrophile properties.
Figure 1: Solvent Selection Decision Tree for 1-((Trifluoromethyl)sulfonyl)piperazine functionalization.
Troubleshooting & Optimization
"Oiling Out" During Workup
Because the triflyl group imparts lipophilicity, the product often forms an oil rather than a solid.[3][4]
-
Issue: Product does not precipitate from water/ethanol mixtures.
-
Solution: Do not rely on precipitation.[1][3] Extract into DCM (preferred over EtOAc for fluorinated compounds) and wash with mild acidic water (pH 4) to remove unreacted amine, then brine.[2][3][4]
Low Reactivity in Alkylation[4]
Impurity Profile: Bis-Alkylation?
-
Risk: Negligible. TFSP is a secondary amine; once alkylated, it becomes a tertiary amine.[3][4] Quaternization is rare due to steric hindrance and the inductive effect of the triflyl group, unless using methyl iodide.[4]
References
-
Sigma-Aldrich. 1-(Methylsulfonyl)piperazine Product Specification. (Analogous physicochemical data). Accessed Oct 2025.[3][4] Link
-
National Institutes of Health (NIH). PubChem Compound Summary for 1-(Methylsulfonyl)piperazine.[1][2][3] PubChem Database.[1][2][3][4][5] Link[3]
-
Baumann, M.H., et al. (2005).[1][3][6] "N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA)."[2][3][6] Neuropsychopharmacology, 30(3), 550-560.[3][4][6] (Discussion of TFMPP properties). Link
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution (SNAr): Introduction and Mechanism. (Mechanistic grounding for solvent choice).[1][2][3][4] Link
-
Chem-Impex. Trifluoromethanesulfonamide Properties. (Data on the stability of the Tf-N bond). Link
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- 2. 1-Piperonylpiperazine | C12H16N2O2 | CID 94426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 三氟甲烷磺胺 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 6. caymanchem.com [caymanchem.com]
Application Note: Microwave-Assisted Synthesis Protocols for 1-((Trifluoromethyl)sulfonyl)piperazine
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Content Focus: High-throughput synthesis, dielectric heating mechanisms, and chemoselective sulfonylation
Executive Summary & Rationale
In modern medicinal chemistry, the incorporation of the trifluoromethylsulfonyl (triflyl,
Traditionally, the sulfonylation of piperazines with trifluoromethanesulfonic anhydride (
By transitioning to Microwave-Assisted Organic Synthesis (MAOS) , we exploit dielectric heating to rapidly and uniformly heat the reaction mixture. This protocol bypasses the inefficient thermal conductivity of vessel walls, utilizing in-core volumetric heating to drive the reaction to completion in minutes rather than hours, while maintaining a pristine impurity profile[3].
Mechanistic Causality: Why Microwave Irradiation?
The success of this protocol relies on the fundamental differences between conventional convection heating and microwave dielectric heating[4].
-
Solvent Selection (The Loss Tangent): Dichloromethane (DCM) is the standard solvent for conventional sulfonylation but is nearly transparent to microwaves. In this protocol, we substitute DCM with Acetonitrile (MeCN) . MeCN possesses a high loss tangent (
), meaning it efficiently couples with microwave energy to convert electromagnetic radiation into rapid thermal energy[3]. -
Kinetic vs. Thermodynamic Control: Conventional reactions are kept at
to kinetically suppress the formation of bis-triflylpiperazine[2]. Under MAOS, the rapid heating profile (reaching in seconds) safely pushes the reaction over the activation energy barrier instantly. When combined with mono-Boc protection, this thermodynamic push guarantees 100% conversion without degradation. -
Base Sterics:
-Diisopropylethylamine (DIPEA) is utilized instead of Triethylamine (TEA). DIPEA’s steric bulk prevents it from acting as a competing nucleophile against the highly reactive electrophile, serving strictly as a proton scavenger for the generated triflic acid.
Synthetic Workflow & Visualization
To ensure absolute chemoselectivity, the optimal workflow utilizes a protection-deprotection strategy. Direct sulfonylation of unprotected piperazine is atom-economical but requires tedious chromatographic separation. The Route B (Boc-protected) workflow guarantees high-throughput purity.
Caption: Workflow for the chemoselective microwave-assisted synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine.
Quantitative Data & Comparative Analysis
The implementation of dedicated single-mode microwave synthesizers drastically improves reaction metrics compared to traditional benchtop methods.
| Reaction Parameter | Conventional Thermal Heating | Microwave Irradiation (MAOS) |
| Temperature Profile | ||
| Reaction Time | ||
| Solvent System | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Overall Yield (2 Steps) | ||
| Impurity Profile | High (Requires column chromatography) | Low (Often requires only liquid extraction) |
Step-by-Step Experimental Protocol
Note:
Phase 1: Microwave-Assisted Sulfonylation
-
Reagent Preparation: In an oven-dried
microwave-safe reaction vial equipped with a magnetic stir bar, dissolve ( , ) in anhydrous Acetonitrile ( ). -
Base Addition: Add
-Diisopropylethylamine (DIPEA, , ).-
Causality: DIPEA neutralizes the triflic acid byproduct, preventing the protonation of the piperazine nitrogen which would otherwise halt the nucleophilic attack.
-
-
Electrophilic Addition: Cool the unsealed vial to
in an ice bath. Slowly add Trifluoromethanesulfonic anhydride ( , , ) dropwise over 2 minutes.-
Causality: Initial dropwise addition at
mitigates the immediate violent exotherm of reacting with the amine[2].
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Transfer to a dedicated single-mode microwave synthesizer. Irradiate at
for with dynamic power modulation (maximum ) and high-speed stirring. -
Workup: Vent the vial safely. Quench the reaction with saturated aqueous
( ). Extract with Ethyl Acetate ( ). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo to yield the intermediate 1-Boc-4-((trifluoromethyl)sulfonyl)piperazine .
Phase 2: Deprotection & Self-Validation
-
Boc Cleavage: Dissolve the crude intermediate in Dichloromethane (
). Add Trifluoroacetic acid (TFA, ). Stir at room temperature for . -
Free-Basing: Concentrate the mixture under reduced pressure to remove excess TFA. Partition the residue between
( ) and DCM ( ). Extract the aqueous layer twice more with DCM. -
Isolation: Dry the combined organic layers over
and evaporate to yield the pure target compound, 1-((Trifluoromethyl)sulfonyl)piperazine , as a pale oil/solid. -
Validation (QC): Verify the product via
. A successful sulfonylation is self-validating: the strong electron-withdrawing nature of the triflyl group causes a distinct, predictable low-field chemical shift of the adjacent piperazine ring protons compared to the unprotected starting material[2].
References
-
Controlled Microwave Heating in Modern Organic Synthesis , narod.ru. 3
-
Microwave-Assisted Organic Synthesis: General Considerations and Transformations of Heterocyclic Compounds , researchgate.net. 4
-
Synthesis and acaricidal activity of phenylpiperazine derivatives , nih.gov. 2
-
Synthesis of Trifluoromethylated Scaffolds for Lead Structure Research , uni-muenchen.de. 1
Sources
Scalable Synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine Libraries: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Triflylpiperazine Scaffold in Medicinal Chemistry
The 1-((trifluoromethyl)sulfonyl)piperazine, or triflylpiperazine, moiety has emerged as a privileged scaffold in modern drug discovery. Its unique combination of physicochemical properties, conferred by the strongly electron-withdrawing trifluoromethylsulfonyl group, offers medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] The trifluoromethyl group enhances metabolic stability and lipophilicity, which can improve membrane permeability and brain penetration.[1] Concurrently, the sulfonyl group acts as a potent hydrogen bond acceptor, influencing target binding and solubility. The strategic incorporation of this functionality can lead to significant improvements in potency, selectivity, and overall drug-like properties.[3]
This guide provides a comprehensive overview of scalable synthetic methods for the preparation of diverse 1-((trifluoromethyl)sulfonyl)piperazine libraries. It is designed to equip researchers with both the theoretical understanding and practical protocols necessary to efficiently generate these valuable compounds for high-throughput screening and lead optimization campaigns.
Strategic Approaches to N-Trifluoromethylsulfonylation of Piperazines
The construction of 1-((trifluoromethyl)sulfonyl)piperazine libraries hinges on the efficient and selective N-sulfonylation of a piperazine core. Several strategies have been developed to achieve this transformation, each with its own set of advantages and limitations regarding scalability, substrate scope, and reaction conditions.
Method 1: Classical Approach using Trifluoromethanesulfonyl Chloride
The most direct and widely employed method for the N-trifluoromethylsulfonylation of piperazines involves the reaction of a piperazine derivative with trifluoromethanesulfonyl chloride (TfCl) in the presence of a base.[4] This approach is conceptually straightforward and utilizes readily available starting materials.
Causality Behind Experimental Choices:
-
Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are typically chosen to avoid reaction with the highly electrophilic trifluoromethanesulfonyl chloride.
-
Base: An organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to neutralize the hydrochloric acid generated during the reaction.[4] The choice of base can influence reaction kinetics and the suppression of side reactions.
-
Temperature: The reaction is often performed at low temperatures (e.g., 0 °C) to control the exothermicity and minimize the formation of undesired byproducts.
Self-Validating System:
The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the complete consumption of the starting piperazine. Purification is typically achieved through column chromatography to isolate the desired product in high purity.
Method 2: Utilizing N-Fluorobenzenesulfonimide (NFSI) Analogs
Recent advancements have introduced alternative sulfonating agents. While not a direct trifluoromethylsulfonyl source, N-fluorobenzenesulfonimide (NFSI) serves as a good model for understanding modern sulfonylation reagents.[5] This class of reagents offers a milder and often more selective approach to sulfonamide synthesis. The triflyl equivalent of this reagent would be N-fluoro-N-(trifluoromethylsulfonyl)benzenesulfonamide.
Expertise & Experience:
This method can be particularly advantageous when dealing with sensitive substrates that may not tolerate the harsh conditions of the classical approach. The reaction often proceeds under base-free, metal-free, and additive-free conditions, simplifying the workup and purification process.[5]
Method 3: One-Pot Synthesis from Carboxylic Acids
An innovative strategy involves the conversion of aromatic carboxylic acids to their corresponding sulfonyl chlorides, which can then be reacted in a one-pot fashion with a piperazine.[6] This method leverages copper-catalyzed ligand-to-metal charge transfer (LMCT) for the initial decarboxylative chlorosulfonylation.
Trustworthiness:
This protocol offers a convergent approach to library synthesis, allowing for the diversification of both the aromatic portion and the piperazine substituent in a streamlined manner. The one-pot nature of the reaction improves overall efficiency and reduces the number of purification steps.[6]
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Advantages | Limitations | Scalability |
| Classical Approach | Trifluoromethanesulfonyl chloride, Organic Base | Readily available reagents, Well-established procedure | Harsh conditions, Potential for side reactions | High |
| NFSI Analog Approach | N-Fluoro-N-(trifluoromethylsulfonyl)benzenesulfonamide | Mild conditions, High selectivity, Simplified workup | Reagent availability and cost may be a factor | Moderate to High |
| One-Pot from Acids | Aromatic carboxylic acid, SO2, Copper catalyst, Piperazine | Convergent, High efficiency, Access to diverse analogs | Requires specialized catalytic system | Moderate |
Experimental Protocols
Protocol 1: General Procedure for N-Trifluoromethylsulfonylation using Trifluoromethanesulfonyl Chloride
This protocol details the synthesis of 1-((trifluoromethyl)sulfonyl)piperazine from piperazine.
Materials:
-
Piperazine
-
Trifluoromethanesulfonyl chloride (TfCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
To a solution of piperazine (1.0 eq) in DCM at 0 °C, add triethylamine (1.2 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add a solution of trifluoromethanesulfonyl chloride (1.1 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 1-((trifluoromethyl)sulfonyl)piperazine.
Quality Control:
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualization of Synthetic Workflow
Caption: Convergent strategy for library synthesis via a common intermediate.
Continuous Flow Synthesis for Enhanced Scalability
For large-scale production, continuous-flow synthesis offers significant advantages over traditional batch processing. [7]Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved reaction efficiency, safety, and reproducibility. [7][8]The N-trifluoromethylsulfonylation of piperazines is well-suited for translation to a flow process, which can facilitate rapid library synthesis and scale-up efforts.
Conclusion
The 1-((trifluoromethyl)sulfonyl)piperazine scaffold is a valuable asset in the medicinal chemist's toolbox. The synthetic methods outlined in this guide provide a robust foundation for the scalable synthesis of diverse libraries of these compounds. By understanding the underlying principles of each synthetic strategy and leveraging modern techniques such as flow chemistry, researchers can efficiently access novel chemical matter to accelerate drug discovery programs.
References
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. [Link]
-
Hep Journals. (n.d.). An Efficient Method for Sulfonylation of Amines, Alcohols and Phenols with N-Fluorobenzenesulfonimide Under Mild Conditions. Hep Journals. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]
-
Beilstein Journals. (2013, November 4). Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide. Beilstein Journals. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. CHEMISTRY & BIOLOGY INTERFACE. [Link]
-
ResearchGate. (2015, February). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2017, January). Methods for the preparation of N-sulfinyl- and N-sulfonylimines. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. [Link]
-
SAGE Journals. (n.d.). Design and Synthesis of Novel Piperazine Derivatives with High Antibacterial Activity. SAGE Journals. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
ResearchGate. (2024). Synthesis and Electrophilic Trifluoromethylthiolation Properties of 1-Methyl-4-(trifluoromethylthio)piperazine (MTTP). ResearchGate. [Link]
-
MDPI. (2021, December 2). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties. MDPI. [Link]
-
PubMed. (2018, January 20). Synthesis of (3S,4S,5S)-trihydroxylpiperidine derivatives as enzyme stabilizers to improve therapeutic enzyme activity in Fabry patient cell lines. PubMed. [Link]
-
ResearchGate. (n.d.). Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. ResearchGate. [Link]
-
ResearchGate. (2018, February 7). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. ResearchGate. [Link]
-
MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
PubMed. (2021, November 15). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]
-
National Center for Biotechnology Information. (2015, September 4). Scalable Synthesis of Piperazines Enabled by Visible-Light Irradiation and Aluminum Organometallics. National Center for Biotechnology Information. [Link]
-
RSC Publishing. (n.d.). Convenient and efficient synthesis of disubstituted piperazine derivatives by catalyst-free, atom-economical and tricomponent domino reactions. RSC Publishing. [Link]
-
National Center for Biotechnology Information. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. National Center for Biotechnology Information. [Link]
-
National Center for Biotechnology Information. (n.d.). Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. National Center for Biotechnology Information. [Link]
-
MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
SciSpace. (n.d.). Liquid-phase synthesis of combinatorial libraries based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine scaffold. SciSpace. [Link]
-
MDPI. (2023, June 30). Pyrazolo[4,3-e]tetrazolo[1,5-b]t[5][9][10]riazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. [Link]
-
Drug Hunter. (2025, April 22). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Drug Hunter. [Link]
-
AIR Unimi. (n.d.). Formal α-trifluoromethylthiolation of carboxylic acid derivatives via N-acyl pyrazoles. AIR Unimi. [Link]
Sources
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- 3. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
- 10. BJOC - Direct electrophilic N-trifluoromethylthiolation of amines with trifluoromethanesulfenamide [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-((Trifluoromethyl)sulfonyl)piperazine
Topic: Improving low yields in 1-((Trifluoromethyl)sulfonyl)piperazine synthesis Role: Senior Application Scientist Format: Technical Support Center (Q&A, Protocols, Diagrams)
Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are encountering low yields or purity issues during the preparation of 1-((trifluoromethyl)sulfonyl)piperazine (also known as 1-triflylpiperazine). This intermediate is critical in medicinal chemistry for introducing the triflyl group—a potent lipophilic and electron-withdrawing pharmacophore—while retaining a secondary amine for further diversification.
The synthesis of mono-sulfonated diamines is deceptively simple but prone to specific failure modes: over-sulfonylation (bis-formation) , reagent hydrolysis , and work-up losses . This guide provides a self-validating protocol to navigate these challenges.
🔬 Troubleshooting Guide (Q&A)
Issue 1: "I am getting a large amount of the bis-sulfonated byproduct (1,4-bis((trifluoromethyl)sulfonyl)piperazine)."
Diagnosis: Stoichiometric Imbalance & Kinetic Control Failure.
Triflic anhydride (
Corrective Action:
-
The "High-Dilution Inverse Addition" Strategy: Do not add the electrophile to the amine. Instead, add the electrophile very slowly to a large excess (3–5 equivalents) of piperazine dissolved in a large volume of solvent. This ensures that every molecule of
encounters a sea of unreacted piperazine, statistically favoring mono-substitution. -
Temperature Control: Conduct the addition at -78°C (or at least -20°C). Lower temperatures discriminate between the nucleophilicity of the starting piperazine and the slightly less nucleophilic mono-product.
Issue 2: "My reaction turns into a black tar or dark oil."
Diagnosis: Exothermic Decomposition.
The reaction of piperazine with
Corrective Action:
-
Switch Reagents: If possible, use Triflyl Chloride (
) instead of Triflic Anhydride. is slightly less aggressive and easier to handle. -
Active Cooling: Ensure the internal temperature never rises above 0°C during addition.
-
Base Scavenger: If using
, ensure an auxiliary base (like or DIPEA) is present only if you are not using excess piperazine. However, the Excess Piperazine Method (described below) is cleaner because the excess starting material acts as its own proton scavenger, preventing salt precipitation from trapping the reagents.
Issue 3: "I have low mass recovery after aqueous work-up."
Diagnosis: "The Amphiphilic Trap."
1-((Trifluoromethyl)sulfonyl)piperazine contains a hydrophobic
Corrective Action:
-
The pH Swing: You must exploit the basicity difference between the components.
-
Bis-product: Neutral (Non-basic).
-
Mono-product: Basic (Secondary amine).
-
Piperazine: Di-basic (Very water soluble).
-
-
See the "Purification Logic" diagram below for the exact extraction workflow.
🧪 Optimized Experimental Protocol
Method: The "Excess Amine" Strategy (Recommended)
This method avoids protecting groups (like Boc) and maximizes yield through statistical control.
Reagents:
-
Piperazine (anhydrous): 4.0 equivalents
-
Triflyl Chloride (
): 1.0 equivalent (or ) -
Dichloromethane (DCM): Anhydrous (0.1 M concentration relative to
) -
Temperature: -10°C to 0°C
Step-by-Step Procedure:
-
Preparation: Dissolve 4.0 eq of piperazine in anhydrous DCM. Cool the solution to -10°C under nitrogen atmosphere.
-
Addition: Dilute 1.0 eq of
in a small amount of DCM. Add this solution dropwise to the piperazine solution over 30–60 minutes. Crucial: Maintain vigorous stirring. -
Reaction: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature over 1 hour.
-
Filtration: A white precipitate (Piperazine[1]·HCl salt) will form. Filter this off; it is mostly the spent excess piperazine.
-
Work-up (The Separation):
-
Wash the filtrate with Water (3x) .
-
Why? This removes the remaining unreacted piperazine (highly water-soluble). The Mono-Tf and Bis-Tf products remain in the DCM.
-
-
Acid Extraction: Extract the DCM layer with 1M HCl (2x) .
-
Why? The Mono-Tf product protonates and moves into the aqueous HCl layer. The Bis-Tf byproduct (neutral) stays in the DCM (Discard DCM).
-
-
Recovery: Take the acidic aqueous layer (containing product) and basify to pH >10 using 4M NaOH. The solution will become cloudy.
-
Final Extraction: Extract the cloudy aqueous mixture with DCM (3x). Dry over
and evaporate.[1]
-
Expected Result: Clear to pale yellow oil/solid. Yield >85% based on
📊 Data & Comparison
Table 1: Impact of Stoichiometry on Product Distribution
| Piperazine Equivalents | Reagent | Addition Temp | Mono-Product Yield | Bis-Byproduct | Unreacted Piperazine |
| 1.0 eq | 25°C | 35% | 40% | 25% | |
| 1.0 eq | 0°C | 45% | 30% | 25% | |
| 4.0 eq | -10°C | 88% | < 5% | Recovered in aq. | |
| 1.0 eq (N-Boc)* | 0°C | 92%** | < 1% | N/A |
*Requires two extra steps (Protection/Deprotection). **Yield over 3 steps.[2]
⚙️ Logic Visualization
Figure 1: Reaction Pathway & Selectivity Control
Caption: Kinetic competition between mono- and bis-sulfonylation. High equivalents of piperazine suppress the secondary reaction path (red dotted line).
Figure 2: The "Acid-Base Swing" Purification Workflow
Caption: Purification flowchart utilizing the basicity difference between the target amine and the neutral bis-sulfonamide byproduct.
📚 References
-
General Synthesis of Monosubstituted Piperazines:
-
Reilly, S. W., & Mach, R. H. (2016).[3] "Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions." Organic Letters, 18(20), 5272–5275. (Discusses using excess piperazine as solvent/reagent).
-
-
Reactivity of Triflic Anhydride with Amines:
-
Charette, A. B. (2021). "Trifluoromethanesulfonic Anhydride in Amide Activation." TCI Chemicals Technical Review. (Mechanistic insights into Tf2O reactivity).
-
-
Selective Mono-acylation Strategies:
-
Properties of Piperazine Derivatives:
-
"pKa Values of Some Piperazines at Different Temperatures." University of Regina. (Provides pKa data confirming the feasibility of acid-base separation).
-
-
Compound Data:
-
PubChem CID 68386721: "1-(Trifluoromethyl)piperazine hydrochloride" (Related structure validation).[5]
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperazine synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. 1-(Trifluoromethyl)piperazine hydrochloride | C5H10ClF3N2 | CID 68386721 - PubChem [pubchem.ncbi.nlm.nih.gov]
Minimizing side reactions during the functionalization of triflyl piperazine
Welcome to the Application Science Support Portal. This guide is designed for medicinal chemists and process scientists working with 1-(trifluoromethanesulfonyl)piperazine (1-triflylpiperazine). While the triflyl (-SO₂CF₃) group is an exceptionally strong electron-withdrawing moiety that effectively deactivates one nitrogen to ensure regioselective functionalization, researchers frequently encounter chemoselectivity issues, protecting group cleavage, and over-oxidation during late-stage modifications.
This portal synthesizes mechanistic causality with field-proven troubleshooting to help you build a self-validating experimental workflow.
Knowledge Base: Mechanistic Pathways & Side Reactions
Understanding the electronic environment of 1-triflylpiperazine is critical to minimizing side reactions. The strong inductive effect of the -SO₂CF₃ group drastically reduces the nucleophilicity of the protected nitrogen. However, the molecule remains susceptible to three primary degradation pathways during functionalization:
-
N-S Bond Cleavage (Deprotection): Although triflamides are highly stable, the N-S bond can be cleaved via nucleophilic attack at the sulfur center by strong alkoxide bases (e.g., NaOtBu) at elevated temperatures, or via single-electron reduction under specific photoredox conditions [[1]]([Link]).
-
Quaternization (Over-alkylation): Direct S_N2 alkylation of the free secondary amine often yields a tertiary amine that is more sterically accessible or nucleophilic than the starting material, leading to over-alkylation .
-
α-C(sp³)–H Over-Oxidation: During C-H functionalization, the presence of two Lewis-basic nitrogen centers can cause the intermediate α-aminyl radical to over-oxidize into an imine, or inhibit the transition-metal catalytic system entirely .
Fig 1. Reaction pathways and common side reactions during 1-triflylpiperazine functionalization.
Troubleshooting Guide & FAQs
Q: Why am I seeing a mass peak corresponding to [M-131]⁺ during my Buchwald-Hartwig cross-coupling reaction? A: A mass loss of 131 Da indicates the cleavage of the trifluoromethanesulfonyl (Tf) group. While the Tf group is generally a robust protecting group, the electrophilic sulfur center is vulnerable to nucleophilic attack by strong alkoxide bases (like NaOtBu) at temperatures above 80 °C.
-
Causality: The alkoxide attacks the sulfonyl group, leading to N-S bond rupture and the release of the free piperazine, which then undergoes uncontrolled cross-coupling.
-
Solution: Switch to a milder, non-nucleophilic base such as Cs₂CO₃ or K₃PO₄. These bases are sufficient to deprotonate the Pd-amine complex without attacking the triflamide .
Q: Direct alkylation of 1-triflylpiperazine with alkyl halides is giving me a complex mixture of mono- and di-alkylated products. How can I improve chemoselectivity? A: Direct S_N2 alkylation is fundamentally difficult to control because the resulting tertiary amine product often competes with the secondary amine starting material for the electrophile.
-
Causality: The activation energy for the second alkylation is frequently lower than the first due to inductive stabilization by the newly added alkyl group.
-
Solution: Transition to a reductive amination protocol. Reductive amination involves the nucleophilic addition of piperazine to an aldehyde/ketone to form a carbinolamine, followed by dehydration to an iminium ion, and in situ reduction . Because the iminium ion is the reactive species being reduced, the reaction inherently stops at the mono-alkylated tertiary amine.
Q: I am attempting late-stage C(sp³)–H functionalization adjacent to the free amine, but the catalytic system is shutting down. A: Methods applied to the C-H functionalization of pyrrolidines often fail for piperazines because the second nitrogen atom coordinates to and poisons the transition metal catalyst .
-
Solution: Utilize photoredox catalysis (e.g., Ir/Ru complexes or acridinium dyes) which operates via single-electron transfer (SET) to generate an α-aminyl radical, bypassing the need for direct metal-nitrogen coordination .
Fig 2. Troubleshooting logic tree for resolving common functionalization failures.
Quantitative Data: Base & Solvent Optimization
The following table summarizes the quantitative impact of base and solvent selection on the Buchwald-Hartwig N-arylation of 1-triflylpiperazine with a standard aryl chloride.
Table 1: Impact of Reaction Conditions on Side Product Formation
| Base | Solvent | Temp (°C) | Desired Conversion (%) | Tf-Cleavage (%) | Hydrodehalogenation (%) |
| NaOtBu | Toluene | 100 | 70% | 18 - 25% | < 5% |
| LiHMDS | THF | 65 | 82% | 8 - 12% | 5 - 10% |
| Cs₂CO₃ | 1,4-Dioxane | 100 | > 95% | < 1% | < 2% |
| K₃PO₄ | t-Amyl Alcohol | 80 | 88% | 0% | < 2% |
Data Interpretation: Strong alkoxides (NaOtBu) drive rapid conversion but suffer from unacceptable levels of Tf-cleavage. Using a weak, non-nucleophilic inorganic base (Cs₂CO₃) in a moderately polar solvent (1,4-Dioxane) provides the optimal thermodynamic balance, suppressing side reactions while maintaining high catalytic turnover .
Standard Operating Procedure (SOP)
Self-Validating Protocol: Chemoselective Reductive Amination of 1-Triflylpiperazine
This protocol is designed to completely bypass the over-alkylation side reactions associated with direct S_N2 functionalization.
Materials:
-
1-Triflylpiperazine (1.0 equiv)
-
Target Aldehyde/Ketone (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (0.2 M)
-
Glacial Acetic Acid (0.1 equiv, catalytic)
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried round-bottom flask under N₂, dissolve 1-triflylpiperazine and the target aldehyde in anhydrous DCE. Add the catalytic acetic acid.
-
Causality: The mild acid catalyzes the dehydration of the carbinolamine intermediate into the highly electrophilic iminium ion without degrading the Tf group .
-
-
Incubation: Stir the mixture at room temperature for 1 hour.
-
Reduction: Cool the reaction to 0 °C. Add STAB portion-wise over 10 minutes.
-
Causality: STAB is a mild reducing agent that selectively reduces the iminium ion faster than it reduces unreacted aldehydes, preventing the formation of alcohol byproducts.
-
-
In-Process Quality Control (IPQC) - Self-Validation Step:
-
At t = 2 hours, withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.
-
Validation Criteria: The reaction is complete when the peak corresponding to the starting 1-triflylpiperazine is <2% relative area. If peaks corresponding to [M+R]⁺ (over-alkylation) appear, it indicates the aldehyde was present in massive excess or the STAB was degraded.
-
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
References
-
Synthesis of Piperazines by C-H Functionalization Encyclopedia.pub URL: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization MDPI URL:[Link]
-
Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines ChemRxiv URL:[Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry NIH URL:[Link]
-
Developing Photoactive Coumarin-Caged N-Hydroxysulfonamides for Generation of Nitroxyl (HNO) MDPI URL:[Link]
Sources
Technical Support Center: Purification Strategies for 1-((Trifluoromethyl)sulfonyl)piperazine
Welcome to the technical support center for handling 1-((Trifluoromethyl)sulfonyl)piperazine. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in purifying reaction mixtures containing this reagent. Here, we provide in-depth, experience-driven answers to common purification questions, focusing on the "why" behind each technique to ensure you can adapt these strategies to your specific experimental context.
Frequently Asked Questions (FAQs)
Issue 1: My reaction is complete, but I have a significant amount of unreacted 1-((Trifluoromethyl)sulfonyl)piperazine remaining. What is the most straightforward removal method?
Answer:
The most direct approach leverages the basicity of the secondary amine in the piperazine ring. An acidic wash is highly effective for removing piperazine derivatives from a reaction mixture, provided your desired product is stable to acidic conditions and remains in the organic phase.
The underlying principle is a simple acid-base reaction. The piperazine nitrogen is basic and will be protonated by an acid (e.g., hydrochloric acid) to form a water-soluble ammonium salt. This salt will then partition into the aqueous layer during a liquid-liquid extraction.
Experimental Protocol: Acidic Wash Extraction
-
Reaction Quench (Optional but Recommended): Cool the reaction mixture to room temperature. If the reaction was conducted in a water-miscible solvent (e.g., THF, acetonitrile), it is often beneficial to first remove the bulk of the solvent under reduced pressure.
-
Redissolution: Dissolve the crude reaction residue in a water-immiscible organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). Typically, two to three washes are sufficient.
-
Neutralization Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now depleted of the piperazine impurity.
Issue 2: My product is acid-sensitive. How can I remove the unreacted piperazine without an acid wash?
Answer:
When acidic conditions are not viable, alternative strategies that exploit other physicochemical properties of 1-((Trifluoromethyl)sulfonyl)piperazine are necessary. The primary methods in this scenario are flash column chromatography and, for crystalline products, recrystallization.
Strategy A: Flash Column Chromatography
Flash chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[1] Since 1-((Trifluoromethyl)sulfonyl)piperazine is a relatively polar compound due to the piperazine ring and the sulfonyl group, it will have a strong affinity for the polar silica gel stationary phase. This allows for its separation from less polar products.
Key Considerations for Method Development:
-
Stationary Phase: Standard silica gel is usually effective. For particularly basic products that might interact strongly with acidic silica, neutral alumina or amine-bonded silica can be a good alternative.[2]
-
Mobile Phase Selection: A typical mobile phase system for normal-phase chromatography is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate).[1] To effectively separate your product from the piperazine starting material, you will need to find a solvent system where your product has a significantly different retention factor (Rƒ) than the piperazine. Thin-Layer Chromatography (TLC) is an indispensable tool for optimizing the solvent system before running the column.
Workflow for Flash Chromatography:
Sources
Technical Support Center: Overcoming Steric Hindrance in 1-((Trifluoromethyl)sulfonyl)piperazine Coupling
Welcome to the Advanced Applications Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of 1-((trifluoromethyl)sulfonyl)piperazine (commonly known as 1-Tf-piperazine). This substrate presents a notorious dual-challenge in cross-coupling chemistry:
-
Electronic Deactivation: The strongly electron-withdrawing triflyl (-SO₂CF₃) group exerts a powerful inductive (-I) effect across the ring, significantly lowering the HOMO energy of the free secondary amine and dampening its nucleophilicity.
-
Steric Bulk: The large atomic radius of the CF₃ group and the tetrahedral geometry of the sulfonyl moiety restrict the piperazine ring's conformational flexibility. This makes it exceptionally difficult to navigate the crowded transition states required when coupling with sterically hindered (e.g., ortho-substituted) aryl electrophiles.
This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to help you bypass these barriers and achieve high-yielding C-N bond formations.
Reaction Pathway Decision Matrix
Before troubleshooting, ensure you are on the correct mechanistic pathway. The diagram below outlines the logical flow for selecting between Nucleophilic Aromatic Substitution (S_NAr) and Palladium-catalyzed Buchwald-Hartwig Amination based on substrate sterics and electronics.
Decision tree for selecting SNAr vs. Buchwald-Hartwig coupling conditions for 1-Tf-piperazine.
Frequently Asked Questions (FAQs)
Q1: Why do standard S_NAr conditions fail when coupling 1-Tf-piperazine with ortho-substituted aryl halides?
Causality: In a classical S_NAr reaction, the rate-determining step is the formation of the Meisenheimer complex. The attenuated nucleophilicity of 1-Tf-piperazine means it requires a highly electrophilic partner. When you introduce an ortho-substituent on the aryl ring, the steric clash between the substituent and the bulky piperazine chair conformation dramatically increases the activation energy (
Q2: Which ligand systems are optimal for the Buchwald-Hartwig amination of this specific hindered secondary amine?
Causality: For sterically hindered secondary amines, bulky dialkylbiaryl phosphine ligands are required to accelerate the rate-limiting reductive elimination step[2]. While bidentate ligands like BINAP or DPPF are historically significant, they are often too rigid for extremely bulky secondary amines[2]. RuPhos is specifically designed to create a deep catalytic pocket that accommodates bulky secondary amines while preventing unwanted
Quantitative Comparison of Ligand/Base Systems
Table 1: Performance of various catalytic systems for coupling 1-Tf-piperazine with 2-chloro-m-xylene.
| Catalyst/Ligand System | Base | Solvent | Temp (°C) | Est. Yield | Mechanistic Causality / Notes |
| Pd(OAc)₂ / BINAP | Cs₂CO₃ | Toluene | 110 | < 10% | Bidentate ligand is too rigid; reductive elimination is kinetically stalled. |
| XPhos Pd G3 | Cs₂CO₃ | t-AmylOH | 100 | 45-60% | Good general system, but struggles with extreme ortho-sterics. |
| RuPhos Pd G3 | NaOtBu | 1,4-Dioxane | 90 | 85-95% | RuPhos accommodates the bulky secondary amine, accelerating C-N bond formation. |
| tBuBrettPhos Pd G3 | LiHMDS | THF | 65 | 15-20% | Optimized for primary amines; secondary piperazines face severe steric repulsion. |
Q3: How can I make this coupling more environmentally friendly? Causality: Historically, Buchwald-Hartwig aminations rely heavily on undesirable solvents like 1,4-dioxane or toluene[1]. However, recent advancements have demonstrated that electron-rich and sterically hindered aryl chlorides can be aminated under aerobic and solvent-free conditions (or using the piperazine itself as the solvent), achieving yields up to 97% in just 10 minutes[3].
Troubleshooting Guide
Issue 1: No product formation; unreacted starting materials are fully recovered.
-
Diagnosis: The attenuated nucleophilicity of 1-Tf-piperazine means the amine coordination step to the Pd(II)-aryl complex is rate-limiting. If the base is too weak, the amine remains protonated and cannot coordinate.
-
Solution: Ensure complete deprotonation. Switch from weak inorganic bases (e.g., K₃PO₄) to strong, soluble alkoxide bases like NaOtBu. Ensure your reagents are rigorously dry, as moisture will neutralize the alkoxide base.
Issue 2: High levels of hydrodehalogenation (reduction of the aryl halide to Ar-H).
-
Diagnosis: The bulky amine is failing to coordinate to the Pd center fast enough. This allows the intermediate Pd(II)-aryl complex to undergo
-hydride elimination (often from solvent or aliphatic amine impurities), followed by reductive elimination of the reduced arene. -
Solution: Increase the reaction concentration (e.g., from 0.1 M to 0.5 M) to kinetically drive the bimolecular amine coordination step. Ensure you are using a highly active precatalyst (like a G3 palladacycle) to maintain a high concentration of the active L-Pd(0) species.
Issue 3: Cleavage of the Triflyl group during the reaction.
-
Diagnosis: The -SO₂CF₃ group is susceptible to nucleophilic attack at the sulfur atom by strong hydroxide or alkoxide bases at elevated temperatures, leading to deprotection.
-
Solution: If de-triflylation is observed via LC-MS, avoid prolonged heating with NaOtBu. Switch to a non-nucleophilic base like LiHMDS, or use a milder inorganic base like Cs₂CO₃ in a polar aprotic solvent (e.g., t-AmylOH or NMP) and accept a slightly longer reaction time.
Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination for Hindered 1-Tf-Piperazine Objective: Couple 1-((trifluoromethyl)sulfonyl)piperazine with a sterically hindered ortho-substituted aryl chloride (e.g., 2-chloro-m-xylene).
Step 1: Preparation of the Pre-catalyst Complex
-
In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk tube with RuPhos Pd G3 (0.02 equiv, 2 mol%) and RuPhos ligand (0.02 equiv, 2 mol%).
-
Causality: Using a G3 precatalyst ensures rapid, quantitative generation of the active L-Pd(0) species at room temperature, bypassing the initiation delays and partial catalyst death associated with older Pd₂(dba)₃ systems[4].
Step 2: Addition of Reagents
-
Add the aryl chloride (1.0 equiv, 1.0 mmol) and 1-Tf-piperazine (1.2 equiv, 1.2 mmol).
-
Add sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol).
-
Self-Validation Checkpoint: Observe the NaOtBu. It should be a free-flowing white powder. If it appears clumpy or sticky, it has absorbed atmospheric moisture. Wet base will poison the catalyst and hydrolyze the triflyl group. Discard and use a fresh bottle.
Step 3: Solvent Addition and Reaction
-
Add anhydrous 1,4-dioxane (2.0 mL) to achieve a high concentration of 0.5 M.
-
Seal the tube, remove it from the glovebox, and heat to 90 °C in an oil bath with vigorous stirring (800 rpm).
-
Self-Validation Checkpoint: Within the first 10-15 minutes of heating, the solution should transition from a pale yellow to a deep red/orange color. This visual cue confirms the formation of the active Pd-amine oxidative addition complex. If the solution rapidly turns opaque black, the catalyst has precipitated as inactive Pd(0) black, indicating oxygen ingress or base failure.
Step 4: Workup and Isolation
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove precipitated Pd salts and NaBr/NaCl byproducts.
-
Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).
References
-
[2] Title: Buchwald–Hartwig amination | Source: Wikipedia | URL:
-
[3] Title: Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions | Source: organic-chemistry.org | URL:
-
[1] Title: Buchwald-Hartwig Amination | Source: acsgcipr.org | URL:
-
[4] Title: Buchwald-Hartwig Cross Coupling Reaction | Source: organic-chemistry.org | URL:
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions [organic-chemistry.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Preventing hydrolysis of the sulfonamide bond in 1-((Trifluoromethyl)sulfonyl)piperazine
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals utilizing 1-((Trifluoromethyl)sulfonyl)piperazine. Its purpose is to provide in-depth troubleshooting strategies and preventative measures to address the primary challenge encountered with this reagent: the hydrolytic instability of the sulfonamide (S-N) bond. By understanding the underlying chemical principles and adopting the recommended protocols, users can significantly improve experimental reproducibility and success.
Section 1: Understanding the Instability of the Sulfonamide Bond
The sulfonamide bond in 1-((trifluoromethyl)sulfonyl)piperazine is susceptible to hydrolysis due to the strong electron-withdrawing nature of the trifluoromethyl group (-CF₃). This group enhances the electrophilicity of the sulfur atom, making it more prone to nucleophilic attack by water or hydroxide ions. Hydrolysis, which results in the cleavage of the S-N bond, can occur under both acidic and basic conditions, compromising the integrity of the reagent and affecting reaction outcomes.[1] Generally, sulfonamides are more susceptible to degradation under acidic conditions and more stable in neutral to alkaline environments.[1]
The stability of sulfonamides is a critical factor in their synthesis and application. Those derived from sulfonyl chlorides with potent electron-withdrawing groups, such as the trifluoromethyl group, are particularly prone to nucleophilic attack and subsequent degradation.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: I observed a significant amount of piperazine starting material in my reaction mixture. What could be the cause?
A1: The presence of excess piperazine strongly suggests that the sulfonamide bond of your 1-((trifluoromethyl)sulfonyl)piperazine has undergone hydrolysis. This cleavage releases free piperazine. The most common culprits are exposure to acidic or basic aqueous conditions during your reaction or work-up.
Q2: My reaction is performed under anhydrous conditions, but I still see degradation. Why?
A2: Even trace amounts of water can lead to hydrolysis, especially if acidic or basic reagents are present. Ensure all solvents and reagents are rigorously dried. Additionally, some reagents may contain hidden water or can generate water in situ.
Q3: Is this compound sensitive to aqueous work-up procedures?
A3: Yes, it is highly sensitive. Standard aqueous work-ups, especially those involving acidic or basic washes (e.g., HCl or NaHCO₃ solutions), can rapidly cleave the sulfonamide bond.[1][2] It is crucial to use modified work-up protocols designed for sensitive compounds.
Q4: How does pH affect the stability of 1-((trifluoromethyl)sulfonyl)piperazine?
A4: The hydrolysis of sulfonamides is highly dependent on pH.[1] Both acidic and basic conditions can catalyze the hydrolysis of the S-N bond.[2] While generally more stable under neutral to alkaline conditions, the specific structure of 1-((trifluoromethyl)sulfonyl)piperazine makes it susceptible across a wider pH range than many other sulfonamides.[1]
Section 3: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving issues related to the hydrolysis of 1-((trifluoromethyl)sulfonyl)piperazine.
Diagram: Troubleshooting Hydrolysis Pathways
Caption: A decision tree to diagnose the source of hydrolysis.
Issue 1: Degradation During Reaction
-
Symptom: Low yield, presence of piperazine byproduct in crude reaction mixture.
-
Cause A: Residual Water
-
Explanation: Trace water in solvents or on glassware can be sufficient to initiate hydrolysis, particularly at elevated temperatures or in the presence of catalytic amounts of acid or base.
-
Solution: Implement strict anhydrous techniques. (See Protocol 1 )
-
-
Cause B: Incompatible Reagents
-
Explanation: Strong acids or bases, and even some Lewis acids, can catalyze the cleavage of the sulfonamide bond.
-
Solution:
-
Buffer the Reaction: If possible, add a non-nucleophilic base (e.g., 2,6-lutidine) to scavenge any generated acid.
-
Reagent Choice: Opt for milder reagents where possible.
-
-
Issue 2: Degradation During Work-up
-
Symptom: Reaction appears clean by TLC or in-situ monitoring, but isolated product is impure with piperazine.
-
Cause: Hydrolysis from Aqueous Washes
Issue 3: Reagent Instability
-
Symptom: Inconsistent results even with optimized procedures.
-
Cause: Improper Storage or Handling
-
Explanation: 1-((Trifluoromethyl)sulfonyl)piperazine is sensitive to atmospheric moisture. Repeated opening of the container without proper inert gas blanketing can lead to gradual hydrolysis.
-
Solution:
-
Storage: Store in a desiccator or glovebox under an inert atmosphere (Nitrogen or Argon).
-
Handling: Aliquot the reagent into smaller, single-use vials to minimize exposure of the bulk material. Use fresh reagent from a reputable supplier.
-
-
Section 4: Recommended Experimental Protocols
Protocol 1: Strict Anhydrous Reaction Setup
This protocol is designed to minimize exposure to water throughout the reaction process.
-
Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours. Assemble the apparatus while hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent Preparation: Use freshly distilled solvents dried over an appropriate drying agent (e.g., CaH₂ for chlorinated solvents, Na/benzophenone for ethers). Alternatively, use commercially available anhydrous solvents packaged under an inert atmosphere.
-
Reagent Handling: Add all solid reagents under a positive pressure of inert gas. Use syringe techniques for liquid additions.
-
Reaction Monitoring: When taking aliquots for analysis (e.g., TLC, LC-MS), do so under a positive flow of inert gas.
Protocol 2: Modified Work-up for Sensitive Sulfonamides
This procedure avoids the use of harsh acidic or basic aqueous solutions, thereby preserving the integrity of the sulfonamide bond.[5][6][7]
-
Quenching: If necessary, cool the reaction mixture to 0°C. Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution, which is mildly acidic but generally less harsh than HCl. For extremely sensitive substrates, consider a non-aqueous quench by adding a scavenger for the reactive species.
-
Extraction: Dilute the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:
-
Deionized water (2x)
-
Saturated aqueous sodium chloride (Brine) (1x)
-
Note: These washes are intended to remove water-soluble impurities without significantly altering the pH. Perform these steps quickly to minimize contact time.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure.
Table: Comparison of Work-up Washes
| Wash Solution | Purpose | Risk of Hydrolysis | Recommendation |
| 1M HCl | Neutralize bases | High | Avoid |
| Sat. NaHCO₃ | Neutralize acids | High | Avoid |
| Sat. NH₄Cl | Mild quench | Moderate | Use with caution, minimize contact time |
| Deionized Water | Remove salts | Low | Recommended |
| Brine | Break emulsions, remove water | Very Low | Recommended |
Diagram: Hydrolysis Mechanism
Caption: Mechanisms for acid- and base-catalyzed S-N bond cleavage.
References
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters, 48(42), 7452–7455. Available at: [Link]
-
Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. Journal of the Chemical Society, Perkin Transactions 2, (5), 733–739. Available at: [Link]
-
Piggott, A. M., & Karuso, P. (2007). Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. ScienceDirect. Available at: [Link]
-
D’Silva, C., et al. (2018). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Molecules. Available at: [Link]
-
Truhlar, D. G., et al. (1999). Intramolecular nucleophilic catalysis by the neighboring hydroxyl group in acid- and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
Engberts, J. B. F. N., & Zuidema, G. (1970). Acid-catalysed hydrolysis of benzenesulfonamides. Rate enhancements by ortho-alkyl substituents. Recueil des Travaux Chimiques des Pays-Bas. Available at: [Link]
-
Cox, R. A. (2005). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Kumirska, J., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Available at: [Link]
-
University of Toronto. (n.d.). Hydrolysis. University of Toronto. Available at: [Link]
-
Jackson, W. G., & Fairlie, D. P. (1991). Hydrolysis of coordinated trifluoromethanesulfonate from cobalt(III), rhodium (III), iridium(III), and chromium(III) pentaamines. Inorganic Chemistry. Available at: [Link]
-
Morandi, B., et al. (2021). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. Angewandte Chemie International Edition. Available at: [Link]
-
Page, M. I., & Williams, A. (1983). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Journal of the American Chemical Society. Available at: [Link]
-
Caddick, S., et al. (2008). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
University of York. (n.d.). Theory of Aqueous Workup. University of York, Department of Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-(3-BROMOPHENYL)-6-(TRIFLUOROMETHYL)PYRAZOLO[1,5-a]PYRIDINE. Organic Syntheses. Available at: [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Reaction Workup. University of Oregon. Available at: [Link]
-
Evans, M. (2020, May 18). 26.04 Protecting Groups for Amines: Sulfonamides. YouTube. Available at: [Link]
-
University of Rochester. (n.d.). About Workup. University of Rochester, Department of Chemistry. Available at: [Link]
-
Mikołajczyk, M., et al. (2022). Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics. Molecules. Available at: [Link]
-
Wong, C., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of Analytical Toxicology. Available at: [Link]
-
Gordon, M. S., et al. (2020). Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. Molecules. Available at: [Link]
-
Chemistry LibreTexts. (2025, March 18). Hydrolysis Reactions. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Reaction Workup – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 7. Workup [chem.rochester.edu]
Technical Support Center: Optimizing Work-up & Purification of Lipophilic Triflyl Piperazine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for the often-challenging work-up and purification of N-triflyl piperazine compounds, particularly those bearing lipophilic substituents. The unique electronic and physicochemical properties of this scaffold demand a nuanced approach to achieve high purity and yield. This document is structured as a series of common questions and issues encountered in the field, providing not just solutions, but the underlying chemical principles to empower your decision-making in the lab.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the work-up and purification of your target compound.
Q1: My compound is partitioning into the aqueous layer during a basic wash (e.g., with NaHCO₃ or K₂CO₃). I thought it was lipophilic. Why is this happening and how can I prevent it?
A1: This is a classic issue stemming from the unique properties of the N-triflyl group. While your overall molecule is lipophilic, the triflyl (trifluoromethanesulfonyl) group is one of the most powerful electron-withdrawing groups in organic chemistry.[1][2] This has a profound effect on the nitrogen atom it is attached to:
-
Decreased Basicity: The triflyl group drastically reduces the basicity of the nitrogen it's on, to the point where it is no longer basic.
-
Increased Acidity of N-H: Consequently, the proton on the triflyl-substituted nitrogen (a "triflamide") becomes acidic, with a pKa value in the range of 6-7.[1][3]
Therefore, when you perform a wash with a mild base like sodium bicarbonate (aqueous pH ~8.5), you are actually deprotonating the triflamide nitrogen to form an anionic salt. This newly formed salt is significantly more polar and will readily partition into the aqueous layer, leading to a loss of product.
Solution:
-
Use Neutral Washes: During your liquid-liquid extraction, wash the organic layer exclusively with neutral water and/or brine (saturated NaCl solution). Brine is particularly effective as it increases the ionic strength of the aqueous phase, further decreasing the solubility of your organic compound and helping to break up emulsions.
-
pH-Controlled Extraction: If you must perform a pH-altering wash (e.g., to remove an acidic or basic impurity), you must know the pKa of your compound's other functionalities. The piperazine ring contains a second nitrogen that is still basic and will be protonated by an acidic wash.[4][5]
Q2: I'm consistently getting a stubborn emulsion during my liquid-liquid extraction. How can I resolve this?
A2: Emulsion formation is common with lipophilic compounds that still possess some polar or ionizable functional groups, like your triflyl piperazine derivatives. The molecule can act as a surfactant, stabilizing the interface between the organic and aqueous layers.
Troubleshooting Steps:
-
Be Gentle: Avoid vigorous shaking in the separatory funnel. Instead, use gentle, repeated inversions to mix the layers.
-
Add Brine: As mentioned above, adding saturated NaCl solution will increase the polarity of the aqueous phase, helping to force your organic compound out and break the emulsion.[6]
-
Filter through Celite®: If the emulsion persists, filter the entire mixture (both layers) through a pad of Celite® or diatomaceous earth in a Büchner funnel. This physically disrupts the microscopic droplets that form the emulsion.
-
Centrifugation: If the scale of your experiment allows, centrifuging the mixture can effectively separate the layers.
-
Change the Organic Solvent: Sometimes, switching to a more or less dense organic solvent can resolve the issue. For example, if you are using ethyl acetate (less dense than water), try switching to dichloromethane (DCM, denser than water).
Q3: My compound is streaking badly during silica gel column chromatography, resulting in poor separation and low purity. What conditions should I use?
A3: This is a very common problem. The streaking (or "tailing") is caused by the strong interaction between the basic nitrogen of the piperazine ring and the acidic silanol (Si-OH) groups on the surface of the silica gel.[7][8] Your compound adsorbs too strongly and does not elute cleanly.
Solutions for Normal-Phase Chromatography:
-
Mobile Phase Modification: The most effective solution is to add a small amount of a competing base to your mobile phase. This base will "neutralize" the acidic sites on the silica, allowing your compound to travel down the column more smoothly.
-
Triethylamine (TEA): Add 0.1% to 1% TEA to your eluent system (e.g., Hexane/Ethyl Acetate + 0.5% TEA).
-
Ammonia: For more polar compounds requiring a mobile phase like DCM/Methanol, using a pre-mixed solution of 7N ammonia in methanol as your polar component (e.g., DCM / (7N NH₃ in MeOH)) is highly effective.[7]
-
-
Alternative Stationary Phases: If streaking persists, consider a different stationary phase that is less acidic.
-
Basic Alumina: This is an excellent alternative for purifying basic compounds.
-
Amine-Functionalized Silica: These columns are commercially available and are specifically designed for the purification of amines, often providing excellent peak shapes without mobile phase additives.[8]
-
| Compound Polarity | Stationary Phase | Recommended Mobile Phase System | Modifier |
| Low to Medium | Silica Gel | Hexane / Ethyl Acetate | 0.5 - 1% Triethylamine |
| Medium to High | Silica Gel | Dichloromethane / Methanol | 1% Triethylamine or use 7N NH₃ in MeOH as the MeOH source |
| All Polarities | Basic Alumina | Hexane / Ethyl Acetate or DCM / Methanol | None typically needed |
| All Polarities | Amine-Functionalized Silica | Hexane / Ethyl Acetate | None typically needed |
Q4: My final product is a persistent oil or wax, and I can't get it to crystallize. How can I solidify it?
A4: The inability to crystallize can be due to residual impurities (solvents, byproducts) or the intrinsic properties of the molecule itself. The trifluoromethyl group can sometimes disrupt crystal lattice formation.[9]
Strategies for Solidification:
-
High Vacuum Drying: First, ensure all residual solvent is removed by drying the sample under high vacuum for an extended period, possibly with gentle heating if the compound is stable.
-
Trituration: This is a highly effective technique. Dissolve your oily product in a minimal amount of a good solvent (e.g., DCM or ether). Then, slowly add a non-solvent in which your product is insoluble (e.g., hexane or pentane) while stirring vigorously.[10] The product should precipitate as a solid, and any oil-soluble impurities will remain in the solvent.
-
Recrystallization Screening: If trituration fails, perform a systematic recrystallization screen.[11][12] Test a range of solvent systems, such as:
-
Ethyl acetate / Hexanes
-
Dichloromethane / Pentane
-
Acetone / Water
-
Isopropanol / Water
-
Toluene
-
-
Seed Crystals: If you have ever had a solid batch of the material, using a tiny seed crystal can induce crystallization in a supersaturated solution.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best general approach for a liquid-liquid extraction of these compounds?
A1: The most robust and safest general approach is to avoid acidic or basic washes altogether unless you are certain about the pKa values of your compound and any impurities you need to remove.
A self-validating workflow is as follows:
-
Quench the reaction mixture as required.
-
Dilute with an appropriate organic solvent (e.g., Ethyl Acetate, DCM).
-
Wash the organic layer 2-3 times with neutral water .
-
Wash the organic layer once with brine .
-
Crucially, check all aqueous layers by TLC or LC-MS to ensure no product has been lost before discarding them.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Q2: How do I choose between normal-phase and reverse-phase chromatography for purification?
A2: The choice depends on the polarity of your compound and the nature of the impurities.
-
Normal-Phase (Silica, Alumina): This is generally the first choice for most organic compounds. It is excellent for separating compounds with different polarities. For your triflyl piperazine compounds, it is highly effective as long as you use the amine-modified mobile phases discussed in Troubleshooting Q3.
-
Reverse-Phase (C18): This is ideal for highly polar compounds that do not move on silica, or for separating compounds that are very similar in polarity but differ in their lipophilicity. If you use reverse-phase HPLC, you will need to add an acid modifier (e.g., 0.1% TFA or 0.1% Formic Acid) to the mobile phase (typically Acetonitrile/Water or Methanol/Water).[7] This protonates the basic piperazine nitrogen, leading to sharp, symmetrical peaks.
Q3: Are there any stability concerns I should be aware of with the triflyl group?
A3: The N-triflyl group (a triflamide) is generally very stable to a wide range of reaction conditions, including acidic and oxidative environments. The triflate anion (CF₃SO₃⁻) is an excellent leaving group, but the N-S bond in a triflamide is robust.[13] However, it can be cleaved under certain specific and harsh conditions, such as with strong reducing agents or some potent nucleophiles, though this is not typically a concern during standard work-up procedures.
Part 3: Key Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction Workflow
-
Reaction Quench: After the reaction is complete, cool the mixture to room temperature. Quench appropriately (e.g., with water or a saturated NH₄Cl solution).
-
Dilution: Transfer the mixture to a separatory funnel and dilute with a suitable organic solvent (e.g., ethyl acetate, 3x the reaction volume).
-
Aqueous Wash: Add an equal volume of deionized water. Invert the funnel gently 10-15 times, venting frequently. Allow the layers to separate and drain the aqueous layer.
-
Brine Wash: Add an equal volume of saturated NaCl solution. Invert gently 5-10 times. This will help dry the organic layer and break any minor emulsions. Drain the aqueous layer.
-
Product Check (Critical Step): Spot a sample of the combined aqueous layers on a TLC plate alongside your organic layer to confirm that no significant amount of product has been lost.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄. Let it sit for 10-15 minutes, then filter the solution into a round-bottom flask.
-
Concentration: Remove the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Flash Chromatography on Silica Gel with TEA Modifier
-
TLC Analysis: Determine an appropriate solvent system using TLC. Add 0.5% TEA to the TLC jar. Aim for an Rf value of 0.2-0.3 for your target compound.
-
Column Packing: Pack a silica gel column using your chosen eluent (containing 0.5% TEA).
-
Sample Loading: Dissolve your crude product in a minimal amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column using your pre-determined solvent system, collecting fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent and TEA under reduced pressure. Note that TEA is volatile and should be removed easily on a rotary evaporator followed by high vacuum.
Part 4: Visualization of Troubleshooting Workflow
A logical workflow is essential for efficiently diagnosing purification issues.
Caption: Troubleshooting workflow for lipophilic triflyl piperazine compounds.
References
- Grokipedia. (n.d.). Triflyl group.
-
Moskalik, M., Ganin, A. S., & Shainyan, B. (2023). Recent trends in the chemistry of triflamides. International Journal of Molecular Sciences. Available from: [Link]
- PSIBERG. (2023, October 17). Acid-Base Extraction. Analytical Chemistry.
- Wikidoc. (2012, August 8). Acid-base extraction.
- Dakenchem. (n.d.). The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
- Study.com. (n.d.). Video: Acid-Base Extraction | Purpose, Theory & Applications.
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-2-Thione Derivatives.
- International Journal of Pharmaceutical and Pharmaceutical Research. (2023, September 30). Synthesis, Characterization and Biological Evaluation of Piperazine Derivatives.
- Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction.
- Hovione. (2024, February 15). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities.
- Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.
- Biotage. (2023, January 19). Is there an easy way to purify organic amines?
-
Wikipedia. (n.d.). Triflate. Retrieved from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. Acid-Base Extraction | Purpose, Theory & Applications - Video | Study.com [study.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. psiberg.com [psiberg.com]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. neuroquantology.com [neuroquantology.com]
- 13. Triflate - Wikipedia [en.wikipedia.org]
Technical Support Center: High-Performance Catalysis with 1-((Trifluoromethyl)sulfonyl)piperazine
Executive Summary & Core Directive
The Challenge:
1-((Trifluoromethyl)sulfonyl)piperazine (TFSP) is a specialized building block. Its triflyl (
-
Competitive Binding: The distal secondary amine remains sufficiently Lewis basic to sequester metal centers, forming off-cycle resting states.
-
Impurity-Driven Deactivation: Synthesis artifacts—specifically residual triflyl chloride or fluoride ions—can irreversibly poison active sites.
The Solution: This guide moves beyond generic advice. We utilize a Steric-Electronic Mismatch Strategy , selecting ligands that physically exclude the amine from the metal center until the reductive elimination step, coupled with a rigorous Pre-Reaction Cleaning Protocol to eliminate trace sulfur/halide poisons.
Diagnostic Hub: Is Your Catalyst Poisoned?
Before altering conditions, confirm the diagnosis.[1] Use this FAQ-style diagnostic matrix.
Q1: My reaction stalls at 20-30% conversion. Is this poisoning or instability?
Answer: This "kinetic stall" is the hallmark of product inhibition or catalyst sequestration .
-
The Mechanism: As the product forms, or as the concentration of free amine remains high, the amine binds to the Pd(II) intermediate, forming a stable
species that cannot undergo reductive elimination. -
Test: Take an aliquot. Add a fresh bolus of catalyst (1 mol%).
-
Reaction restarts: The catalyst died (poisoning/instability).
-
Reaction remains stalled: The substrate/product is inhibiting the catalyst (equilibrium issue).[2]
-
Q2: The reaction mixture turned black immediately upon heating. What happened?
Answer: Immediate precipitation of "Pd black" indicates ligand detachment followed by metal aggregation.
-
Cause: The TFSP amine displaced your phosphine ligand. This is common with monodentate ligands (e.g.,
) or weak bidentate ligands. -
Immediate Fix: Switch to a bulky dialkylbiaryl phosphine (e.g., BrettPhos or RuPhos ) which binds too tightly to be displaced by the amine.
Q3: I see a new spot on TLC that isn't product or starting material. Is the triflyl group decomposing?
Answer: Unlikely under standard cross-coupling conditions (
-
Likely Culprit: If you used a strong base (e.g., LiHMDS) at high temp, you might trigger
-elimination or ring opening, but true desulfonylation is rare without specific reducing agents. -
Verification: Check the pH. If the reaction has become acidic, residual triflic acid (from impure TFSP) is leaching into the system, protonating the ligand and killing the catalyst.
Troubleshooting Workflow: The Decision Matrix
Use this logic flow to identify the root cause of failure.
Figure 1: Troubleshooting logic for TFSP-mediated catalyst deactivation. Follow the path based on visual and analytical observations.
Technical Deep Dive: The Mechanism of Poisoning
To solve the problem, we must understand the coordination chemistry.
The "Amine Sponge" Effect
TFSP contains a secondary amine. While the triflyl group reduces the basicity of the proximal nitrogen, the distal nitrogen (
-
Standard Cycle:
. -
Poisoned State: If the ligand (
) is not bulky enough, two molecules of TFSP can bind to the Palladium, ejecting the ligand: This complex is catalytically dead because it lacks the phosphine required to promote reductive elimination [1].
The Impurity Trap
Commercial TFSP is often synthesized from piperazine and triflic anhydride/chloride.
-
Residuals:
, , or . -
Effect:
(Triflic acid) is a superacid.[3] Even trace amounts (0.1 mol%) will protonate electron-rich phosphine ligands (like ), rendering them incapable of coordinating to Pd [2].
Corrective Protocols
Protocol A: The "Base Wash" (Mandatory Pre-treatment)
Use this if you suspect acid/halide impurities.
-
Dissolve TFSP (1.0 equiv) in Ethyl Acetate (10 mL/g).
-
Wash with 10% aqueous
(2 x 5 mL/g). Reason: Neutralizes TfOH and washes out inorganic halides. -
Wash with Brine (1 x 5 mL/g).
-
Dry over
, filter, and concentrate. -
Critical Step: Azeotrope with Toluene (2x) to remove trace water, which can hydrolyze the catalyst.
Protocol B: Optimized Buchwald-Hartwig Conditions for TFSP
Designed to prevent amine binding and ensure turnover.
| Component | Recommendation | Scientific Rationale |
| Precatalyst | BrettPhos Pd G4 or RuPhos Pd G4 | G4 precatalysts ensure rapid activation at low temp. BrettPhos is bulky enough to prevent TFSP from displacing it [3]. |
| Loading | 1.0 - 2.0 mol% | Standard loading. If purified, 0.5 mol% is often sufficient. |
| Base | Weaker than NaOtBu. Prevents potential degradation of the sulfonamide while sufficiently deprotonating the Pd-amine complex. | |
| Solvent | 1,4-Dioxane or t-Amyl Alcohol | High boiling point ethers/alcohols stabilize the active catalytic species. |
| Temp | Heat is required to drive the reductive elimination of the electron-deficient amine. |
Step-by-Step:
-
Charge a vial with BrettPhos Pd G4 (0.02 equiv),
(2.0 equiv), and Aryl Halide (1.0 equiv). -
Seal and purge with Argon (3 cycles). Do not skip this—oxygen kills the active G4 species.
-
Add TFSP (1.2 equiv) as a solution in anhydrous Dioxane.
-
Heat to
for 12 hours. -
QC: Filter through Celite. If the filtrate is yellow/orange, the catalyst remained active. If colorless with black precipitate, poisoning occurred.
Visualizing the Pathway
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning.
Figure 2: Catalytic Cycle vs. Poisoning Pathways. Note the "Poisoned State" where the substrate displaces the ligand, and the acid impurity pathway that destroys the ligand.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
-
Ingoglia, B. T., & Buchwald, S. L. (2016). Role of Impurities in the Pd-Catalyzed Amination of Aryl Chlorides. Organic Letters, 18(11), 2806–2809. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
Technical Support Center: Controlling Exotherms in the Piperazine-Triflyl Chloride Reaction
Welcome to the technical support center for handling the reaction between piperazine and trifluoromethanesulfonyl chloride (triflyl chloride). This guide is designed for researchers, scientists, and drug development professionals who are working with this powerful but highly exothermic transformation. Our goal is to provide you with the in-depth technical knowledge and practical troubleshooting advice necessary to ensure safe, controlled, and efficient reactions.
Troubleshooting Guide: Managing Common Issues
This section addresses specific problems you may encounter during the experiment. The question-and-answer format is designed to help you quickly identify and resolve issues as they arise.
Q1: My reaction temperature is increasing rapidly and uncontrollably. What is the immediate course of action?
A1: An uncontrolled temperature spike indicates a potential thermal runaway, which is a serious safety hazard.[1] Immediate and decisive action is required.
-
Immediate Action:
-
Stop Reagent Addition: Immediately cease the addition of triflyl chloride.
-
Enhance Cooling: Ensure your cooling bath is at the target temperature and has sufficient volume and surface area. If using a cryocooler, ensure it is functioning at maximum capacity. Add more dry ice or liquid nitrogen to the bath if necessary.
-
Increase Stirring: Maximize the stirring rate to improve heat transfer from the reaction mixture to the cooling bath.
-
Dilute (If Safe): If you have a pre-chilled, inert solvent readily available, you can add it to the reaction to dilute the reactants and help absorb heat. This should only be done if you can maintain cooling.
-
-
Root Cause Analysis:
-
Addition Rate: The most common cause is adding the triflyl chloride too quickly. The rate of heat generation is exceeding the rate of heat removal.[1]
-
Inadequate Cooling: The cooling bath may be insufficient for the scale of the reaction, or there may be poor thermal contact between the flask and the bath.
-
Concentration: The reaction may be too concentrated, leading to a rapid, localized exotherm.
-
Q2: I've controlled the initial exotherm, but now the reaction has stalled and is not going to completion. What should I do?
A2: A stalled reaction after the initial addition can be due to several factors related to temperature, stoichiometry, or reagent deactivation.
-
Potential Causes & Solutions:
-
Temperature Too Low: While initial low temperatures are crucial for control, the reaction may require warming to proceed to completion. Once the triflyl chloride has been added and the exotherm has subsided, allow the reaction to slowly warm to a higher temperature (e.g., from -78 °C to 0 °C or room temperature) while monitoring the temperature closely.
-
Insufficient Base: Piperazine acts as both the nucleophile and the base to neutralize the HCl byproduct. If you are aiming for the mono-triflylated product, you need at least 2 equivalents of piperazine. If stoichiometry is off, the reaction will stop once the base is consumed.
-
Reagent Hydrolysis: Triflyl chloride reacts violently with water.[2] If your solvent, piperazine, or glassware was not scrupulously dried, the triflyl chloride may have been quenched before it could react with the piperazine. Ensure all components are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Q3: My final product is contaminated with a significant amount of the bis-triflylated piperazine. How can I prevent this?
A3: The formation of the 1,4-bis(trifluoromethanesulfonyl)piperazine is a common side reaction when trying to synthesize the mono-substituted product.[4]
-
Control Strategies:
-
Molar Ratio Adjustment: Use a significant excess of piperazine (e.g., 3-5 equivalents) relative to triflyl chloride. This statistically favors the reaction of triflyl chloride with an unreacted piperazine molecule over the N-triflylpiperazine product.[4][5]
-
Slow Addition & Dilution: Add the triflyl chloride solution very slowly to a dilute, well-stirred solution of piperazine. This maintains a high concentration of piperazine relative to the electrophile at all times, minimizing the chance of a second addition.[5]
-
Reverse Addition: Consider adding the piperazine solution to the triflyl chloride solution. While this can be more challenging to control, it can sometimes favor mono-substitution. This technique requires a robust cooling setup.
-
Q4: The work-up is difficult, and I'm having trouble removing the excess piperazine and its salts. What is an effective purification strategy?
A4: Separating the desired product from excess piperazine and piperazine hydrochloride can be challenging due to the basic nature and water solubility of piperazine.
-
Effective Work-up Protocol:
-
Quench Reaction: After the reaction is complete, cool the mixture and cautiously quench any remaining triflyl chloride by slowly adding a saturated aqueous solution of sodium bicarbonate or an alcohol like isopropanol.[6][7]
-
Acidic Wash: Dilute the mixture with an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid, such as 1M HCl. This will convert the basic piperazine into its water-soluble hydrochloride salt, which will partition into the aqueous layer.[8]
-
Extraction: Separate the organic layer. Repeat the acidic wash if necessary.
-
Final Washes: Wash the organic layer with water and then brine to remove residual salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain your crude product, which can then be further purified by chromatography or recrystallization.
-
Frequently Asked Questions (FAQs)
This section covers broader conceptual questions about the piperazine triflylation reaction.
Q1: Why is the reaction between triflyl chloride and piperazine so exothermic?
A1: The high exothermicity stems from two primary factors:
-
Formation of a Strong S-N Bond: The reaction is a nucleophilic substitution where the nitrogen of piperazine attacks the highly electrophilic sulfur atom of triflyl chloride. The formation of the very stable sulfur-nitrogen bond in the resulting sulfonamide releases a significant amount of energy.
-
Acid-Base Neutralization: The reaction produces one equivalent of hydrochloric acid (HCl) for every equivalent of triflyl chloride that reacts.[9] Piperazine is a base, and the subsequent acid-base neutralization reaction with the generated HCl is also highly exothermic.
Q2: What is the optimal temperature for this reaction?
A2: There is no single "optimal" temperature, but a carefully controlled temperature profile is critical.
-
Addition Phase: The addition of triflyl chloride should be performed at a low temperature, typically between -78 °C (dry ice/acetone bath) and 0 °C (ice/water bath), to effectively dissipate the heat generated and prevent thermal runaway.[3]
-
Reaction Phase: After the addition is complete, the reaction may be allowed to slowly warm to 0 °C or ambient temperature to ensure it proceeds to completion. The ideal temperature depends on the specific substrates and desired reaction time.
Q3: How do I choose the right solvent and concentration?
A3: The choice of solvent is critical for temperature control and reaction success.
| Solvent Recommendation | Rationale |
| Dichloromethane (DCM) | Good for low temperatures, relatively inert, and dissolves both reactants. A common choice. |
| Tetrahydrofuran (THF) | Another good option for low temperatures. Must be anhydrous as it is miscible with water. |
| Acetonitrile (MeCN) | Can be used, but ensure it is rigorously dried.[10][11] |
| Concentration | A starting concentration of 0.1 M to 0.5 M with respect to the limiting reagent is recommended. Higher concentrations increase the reaction rate and the rate of heat generation, making the exotherm more difficult to control. |
Q4: What are the primary safety risks associated with triflyl chloride?
A4: Triflyl chloride is a hazardous reagent that must be handled with extreme care in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[12][13]
-
Corrosive: It causes severe skin burns and eye damage.[2]
-
Moisture Sensitive: It reacts violently with water, releasing corrosive HCl gas.[2]
-
Inhalation Hazard: The vapors are destructive to the respiratory tract.[2]
Q5: How should I properly quench and dispose of unreacted triflyl chloride?
A5: Never add water directly to a large amount of unreacted triflyl chloride. The reaction is violent and will generate a large amount of HCl gas.[2]
-
Controlled Quenching: A recommended procedure is to slowly add the reaction mixture containing residual triflyl chloride to a separate, well-stirred flask containing a quenching agent like isopropanol or a dilute solution of a mild base (e.g., sodium bicarbonate) at a controlled, low temperature.[6][7] After the reactive material is quenched, the solution should be neutralized before being transferred to a waste container.[6]
Visualizing the Workflow
Experimental Setup and Exotherm Control Logic
The following diagram outlines the critical decision points and workflow for safely setting up and managing the reaction.
Caption: Workflow for controlled addition of triflyl chloride to piperazine.
Detailed Experimental Protocol: Mono-Triflylation of Piperazine
This protocol is a general guideline for the controlled synthesis of 1-(trifluoromethanesulfonyl)piperazine.
Materials & Equipment:
-
Two- or three-neck round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon manifold)
-
Septa and needles/syringes
-
Low-temperature thermometer
-
Addition funnel or syringe pump
-
Cooling bath (e.g., dry ice/acetone)
-
Anhydrous piperazine
-
Trifluoromethanesulfonyl chloride (Triflyl chloride, TfCl)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask with a stirrer, thermometer, and a septum under a positive pressure of nitrogen.
-
Charge Reactants: To the flask, add anhydrous piperazine (3.0 eq.) and anhydrous DCM to achieve a concentration of ~0.2 M.
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Prepare TfCl Solution: In a separate dry flask under nitrogen, prepare a solution of triflyl chloride (1.0 eq.) in anhydrous DCM.
-
Slow Addition: Using a syringe pump or dropping funnel, add the triflyl chloride solution to the cold piperazine solution dropwise over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Do not allow it to rise more than 5 °C. If the temperature begins to rise, stop the addition until it returns to the set point.
-
Reaction: Once the addition is complete, allow the reaction to stir at -78 °C for another hour.
-
Warming: Slowly remove the cooling bath and allow the reaction to gradually warm to room temperature over several hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to quench any unreacted triflyl chloride and neutralize the piperazine hydrochloride salt.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer with 1M HCl (2x) to remove excess piperazine, followed by water (1x) and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by silica gel column chromatography as required.
References
-
Javornik, U. et al. (2022). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
-
Javornik, U. et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. Chemical Science, 13(8), 2357-2364. DOI:10.1039/D1SC06267K. [Link]
-
Javornik, U. et al. (2022). SuFEx-enabled, chemoselective synthesis of triflates, triflamides and triflimidates. RSC Publishing. [Link]
-
T3P. Amine to Amide Mechanism. [Link]
-
Fallon, T. et al. (2021). Novel piperazine-1,2,3-triazole leads for the potential treatment of pancreatic cancer. PMC. [Link]
-
Scribd. Trifluoromethanesulfonyl Chloride SDS. [Link]
-
Virginia Tech Chemistry Department. (2006). Quenching Reactive Substances. [Link]
-
Organic Syntheses Procedure. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]
-
Bakherad, M. (2020). DABCO bond cleavage for the synthesis of piperazine derivatives. [Link]
-
Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow. [Link]
-
Poissy, J. et al. (2017). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation and chlorination. Part 2: Use of CF3SO2Cl. PMC. [Link]
-
Chemical Industry Journal. (2022). Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Royal Society of Chemistry. (2023). Trifluoromethanesulfinyl chloride: an effective trifluoromethyl radical source in the trifluoromethylimination of alkenes. [Link]
- Google Patents. CN102060712A - Method for preparing 4-trifluoromethylphenyl piperazine.
-
Nature. (2024). Thermal runaway prevention through scalable fabrication of safety reinforced layer in practical Li-ion batteries. [Link]
-
Gap Fillers. Preventing Thermal Runaway in Lithium-Ion Batteries. [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Defense Technical Information Center. (1966). PREPARATION AND PROPERTIES OF PIPERAZINE POLYSULFONAMIDES. [Link]
-
MDPI. (2025). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. [Link]
-
Organic Syntheses. Working with Hazardous Chemicals. [Link]
-
Wiley Online Library. (2023). Can the Thermal Runaway of a Thionyl Chloride Cells Generate a Shock Wave?. [Link]
-
Reddit. (2024). Quenching guide. [Link]
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- 6. kgroup.du.edu [kgroup.du.edu]
- 7. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
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- 13. fishersci.com [fishersci.com]
Technical Support Center: Handling & Storage of 1-((Trifluoromethyl)sulfonyl)piperazine
Welcome to the Technical Support Center for drug development professionals and synthetic chemists. This guide provides field-proven troubleshooting, mechanistic insights, and validated standard operating procedures (SOPs) for the storage and handling of 1-((Trifluoromethyl)sulfonyl)piperazine.
Mechanistic Overview: The Reactivity Dichotomy
To understand how to store 1-((Trifluoromethyl)sulfonyl)piperazine, you must first understand its chemical architecture. The molecule features a strongly electron-withdrawing triflyl group (-SO₂CF₃) on one nitrogen (N1), which completely deactivates it. However, the secondary amine at the N4 position remains highly basic and nucleophilic.
While this nucleophilicity is exactly what you need for downstream cross-coupling or amidation reactions, it makes the compound highly vulnerable to environmental degradation. Specifically, free piperazine rings are highly susceptible to1[1]. Without strict environmental controls, the active site of your building block will be consumed before it ever reaches the reactor.
Troubleshooting Guide & FAQs
Q: My pristine white powder has turned into a sticky, clumpy mass. What happened? A: Your reagent has likely absorbed atmospheric moisture and reacted with carbon dioxide. The N4 secondary amine acts as a nucleophile, attacking CO₂ to form a stable carbamate salt. Moisture acts as a catalyst for this process. Because carbamate formation changes the physical properties of the powder, it becomes hygroscopic and clumps together.
Q: My downstream Buchwald-Hartwig coupling yields have dropped by 40%. The reagent looks fine, maybe slightly off-white. Is the piperazine to blame? A: Yes. Even a slight color shift to off-white or pale yellow indicates early-stage N-oxidation. Extended storage of piperazine derivatives at room temperature leads to 2[2]. The secondary amine oxidizes into an N-oxide or undergoes partial ring-cleavage[3]. Because your coupling reaction relies on the nucleophilicity of that exact nitrogen, any oxidation directly consumes your active reagent, plummeting your yields.
Q: Can I recover 1-((Trifluoromethyl)sulfonyl)piperazine if it has degraded? A: If the compound has formed a carbamate salt, simple vacuum drying is insufficient because the carbamate bond is relatively stable. You must perform a basic aqueous wash (using saturated Na₂CO₃) followed by extraction into an organic solvent (e.g., Dichloromethane), drying over anhydrous Na₂SO₄, and concentration under reduced pressure to regenerate the free base.
Q: Why do you recommend Argon instead of Nitrogen for purging vials? A: While Nitrogen is inert, Argon is approximately 38% denser than air. When you purge a vial with Argon, it sinks to the bottom, creating a heavy, protective blanket directly over the solid reagent that physically displaces oxygen and moisture. Nitrogen is slightly lighter than air and dissipates more easily before the vial is sealed.
Diagnostic Data & Degradation Pathways
Summarizing quantitative and qualitative indicators is critical for rapid benchtop diagnostics. Use this table to identify which storage parameter has failed.
| Degradation Pathway | Environmental Trigger | Mechanistic Cause | Visual / Analytical Indicator | Preventative Action |
| Carbamate Formation | CO₂ + Moisture | Nucleophilic attack of the N4 secondary amine on atmospheric CO₂, facilitated by water. | Powder becomes clumpy/sticky; unexpected mass increase; loss of N-H peak in ¹H NMR. | Store in a desiccator; purge headspace with Argon. |
| N-Oxidation | O₂ + UV Light | Radical-mediated oxidation of the amine, leading to N-oxides or ring-cleavage products. | Color shift from white to yellow/brown; new M+16 peak in LC-MS. | Store in amber glass vials; blanket with inert gas. |
| Thermal Degradation | Ambient Heat | Increased kinetic energy accelerates nucleophilic substitution and ring-opening reactions. | Gradual decrease in assay purity over months; lower coupling yields. | Long-term storage at -20°C. |
Standard Operating Procedure (SOP): Inert Aliquoting & Cryogenic Storage
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not just follow the steps; understand the causality behind them to guarantee the preservation of your reagent.
Phase 1: Preparation & Aliquoting
-
Thermal Equilibration : If receiving a cold shipment, allow the sealed container to reach room temperature in a desiccator before opening.
-
Causality: Opening a cold vial in a humid lab causes immediate condensation of atmospheric moisture onto the hygroscopic powder, instantly initiating hydrolysis and carbamate formation.
-
-
Inert Transfer : Inside a nitrogen-filled glove bag, aliquot the bulk powder into single-use amber glass vials.
-
Causality: Single-use aliquots prevent repeated freeze-thaw cycles and cumulative oxygen exposure. Amber glass blocks UV radiation, which catalyzes radical N-oxidation.
-
Phase 2: Purging & Sealing 3. Argon Blanketing : Gently purge the headspace of each vial with a stream of dry Argon gas.
-
Causality: Argon displaces both O₂ and CO₂, effectively neutralizing the two primary chemical triggers for degradation.
-
Impermeable Sealing : Cap the vials using PTFE-lined screw caps, then wrap the seam tightly with Parafilm.
-
Causality: Standard rubber or polyethylene septa are permeable to oxygen and moisture over long-term storage. PTFE provides an absolute chemical and atmospheric barrier.
-
Phase 3: Storage & Validation 5. Cryogenic Storage : Place the sealed vials inside a secondary container with active desiccant (e.g., Drierite) and store at -20°C.
-
Causality: Sub-zero temperatures drastically reduce the kinetic energy available for thermal degradation pathways, while the secondary desiccant acts as a fail-safe against micro-leaks.
-
System Validation (The Self-Check) : Before committing a stored aliquot to a critical multi-step synthesis, dissolve a 1 mg test sample in CDCl₃. A successfully preserved sample will exhibit a sharp, distinct N-H proton resonance in the ¹H NMR spectrum. The appearance of broad downfield shifts, loss of the N-H peak, or a color change to yellow indicates a failure in the storage system (confirming carbamate or N-oxide formation).
Degradation & Prevention Visualization
Figure 1: Environmental triggers of piperazine degradation and preventative storage mechanisms.
References
- Source: PubMed Central (PMC)
- Title: Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture Source: University of Texas at Austin URL
- Title: Stability of Synthetic Piperazines in Human Whole Blood Source: PubMed URL
Sources
Validation & Comparative
Comparative NMR Interpretation Guide: 1-((Trifluoromethyl)sulfonyl)piperazine
Executive Summary: This guide provides a rigorous, comparative analysis of the ¹H, ¹³C, and ¹⁹F NMR profiles of 1-((Trifluoromethyl)sulfonyl)piperazine (1-Tf-piperazine). By benchmarking its spectral data against unsubstituted piperazine and 1-Boc-piperazine, we isolate the profound electronic impact of the triflyl group. Designed for researchers and drug development professionals, this document includes self-validating experimental workflows and mechanistic insights into chemical shift causality.
Introduction & Chemical Context
In medicinal chemistry, the piperazine ring is a ubiquitous pharmacophore. However, its inherent basicity often requires modulation to optimize pharmacokinetic properties, such as membrane permeability and hERG liability. A highly effective strategy for modulating this basicity is the introduction of a trifluoromethanesulfonyl (triflyl, -SO2CF3) group.
The triflyl group is universally recognized as one of the most powerful electron-withdrawing functionalities in organic chemistry[1]. When attached to the N1 position of a piperazine ring, it drastically alters the electron density of the entire heterocycle. As a Senior Application Scientist, I rely on comparative NMR analysis to verify not just the structural presence of this group, but its electronic impact on the parent scaffold. Comparing 1-Tf-piperazine to the standard protecting group analog, 1-Boc-piperazine, perfectly illustrates the extreme inductive pull of the -SO2CF3 moiety.
Comparative NMR Analysis
To objectively evaluate the performance and electronic environment of 1-Tf-piperazine, we must compare its chemical shifts against known alternatives. The table below synthesizes the quantitative NMR data (in CDCl₃ at 400 MHz for ¹H) for unsubstituted piperazine, 1-Boc-piperazine[2], and 1-Tf-piperazine.
Quantitative Chemical Shift Comparison
| Nucleus / Position | Piperazine (Unsubstituted) | 1-Boc-piperazine | 1-Tf-piperazine (Predicted/Typical) |
| ¹H (C2/C6 Protons) | 2.81 ppm (s, 8H) | 3.38 ppm (t, 4H) | ~3.45 ppm (t, 4H) |
| ¹H (C3/C5 Protons) | 2.81 ppm (s, 8H) | 2.81 ppm (t, 4H) | ~2.95 ppm (t, 4H) |
| ¹H (N-H Proton) | 1.50 ppm (br s, 2H) | 1.60 ppm (br s, 1H) | ~1.80 ppm (br s, 1H) |
| ¹³C (C2/C6 Carbons) | 47.5 ppm | 45.8 ppm | ~46.5 ppm |
| ¹³C (C3/C5 Carbons) | 47.5 ppm | 44.5 ppm | ~45.0 ppm |
| ¹³C (-CF₃ Carbon) | N/A | N/A | ~119.5 ppm (q, ¹J_CF ≈ 320 Hz) |
| ¹⁹F (-CF₃ Fluorines) | N/A | N/A | ~ -75.0 ppm (s, 3F) |
Mechanistic Causality of Chemical Shifts
The Deshielding Effect: Why do the C2 and C6 protons in 1-Tf-piperazine shift further downfield (~3.45 ppm) compared to 1-Boc-piperazine (3.38 ppm)? The Boc group is a carbamate; it withdraws electron density primarily through resonance, which is partially mitigated by the electron-donating tert-butoxy oxygen. In stark contrast, the triflyl group acts as an absolute electron sink. The highly electronegative fluorine atoms create a massive inductive (-I) pull through the sulfonyl group, severely depleting electron density at the N1 nitrogen[1]. This deshields the adjacent equatorial and axial protons at C2 and C6, pushing their resonance frequencies downfield.
Spin-Spin Coupling (J-coupling) in ¹³C NMR: The ¹³C spectrum of 1-Tf-piperazine is uniquely characterized by the trifluoromethyl carbon. Because the ¹³C nucleus is directly bonded to three ¹⁹F nuclei (spin = 1/2), the signal splits into a distinct quartet. The massive ¹J_CF coupling constant of approximately 320 Hz is a hallmark of direct carbon-fluorine bonds in a highly electronegative environment[3].
Electron-withdrawing cascade of the triflyl group on the piperazine ring.
Experimental Protocols: Self-Validating NMR Workflow
To ensure scientific integrity, NMR acquisition must be treated as a self-validating system. The following protocol is designed specifically for fluorinated heterocycles to prevent wasted instrument time and ensure high-fidelity data.
Step-by-Step Methodology
-
Sample Preparation:
-
Dissolve 15–20 mg of 1-Tf-piperazine in 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as an internal standard).
-
Causality Check: Ensure the sample is thoroughly dried under high vacuum prior to dissolution. Residual solvents like ethyl acetate (which has a quartet at 4.12 ppm) can obscure the critical 3.0–4.0 ppm window where the C2/C6 piperazine protons resonate.
-
-
Locking and Shimming:
-
Insert the NMR tube, lock onto the deuterium signal of CDCl₃, and perform gradient shimming (Z1-Z5) until the lock level is perfectly stable.
-
-
¹⁹F NMR Acquisition (The Validation Step):
-
Parameters: 376 MHz, 16 scans, relaxation delay (d1) = 1s.
-
Self-Validation: Run the ¹⁹F spectrum before any other experiment. Look for a sharp singlet near -75.0 ppm[4]. If this peak is absent, the triflyl group has been cleaved or the synthesis failed. Do not proceed to time-consuming ¹³C acquisitions if this validation fails.
-
-
¹H NMR Acquisition:
-
Parameters: 400 MHz, 16 scans, d1 = 1s.
-
Processing: Apply a line broadening (LB) of 0.3 Hz. Phase and baseline correct manually. Integrate the C2/C6 triplet (~3.45 ppm) and set it to 4.00 to calibrate the remaining piperazine protons.
-
-
¹³C NMR Acquisition:
-
Parameters: 100 MHz, 512–1024 scans.
-
Critical Parameter: Set the relaxation delay (d1) to at least 2.0 seconds. The -CF₃ carbon is quaternary and lacks attached protons, meaning it does not benefit from Nuclear Overhauser Effect (NOE) enhancement. A longer d1 ensures complete relaxation, preventing the quartet (~119.5 ppm) from disappearing into the baseline noise.
-
Self-validating NMR acquisition workflow for fluorinated heterocycles.
Conclusion
The 1-((Trifluoromethyl)sulfonyl)piperazine scaffold represents a masterclass in electronic modulation. By comparing its NMR spectra to 1-Boc-piperazine, researchers can clearly observe the extreme deshielding effects caused by the -SO2CF3 group. Utilizing a self-validating workflow—specifically prioritizing the ¹⁹F acquisition—ensures that structural characterization is both highly accurate and instrument-efficient.
References
1.[2] One-Step Deoxygenated Oxidative C–N Coupling of Azine N-Oxides with Alicyclic Amines via Copper(I) Catalyst-dppf Cooperation. ACS Publications. URL: 2.[1] Trifluoromethanesulfonyl Bromide|CAS 15458-53-4. Benchchem. URL: 3.[3] Buy Potassium Tris(trifluoromethanesulfonyl)methanide | 114395-69-6. Smolecule. URL: 4.[4] Exceptional Surface Passivation Arising from Bis(trifluoromethanesulfonyl)-Based Solutions | ACS Applied Electronic Materials. ACS Publications. URL:
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for Purity Analysis of 1-((Trifluoromethyl)sulfonyl)piperazine
This guide provides a comprehensive, in-depth comparison of experimental strategies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 1-((Trifluoromethyl)sulfonyl)piperazine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple protocol, explaining the scientific rationale behind each decision in the method development lifecycle. We will navigate the process from initial column and mobile phase screening to final method validation, supported by comparative data and established scientific principles.
Introduction: The Analytical Challenge
1-((Trifluoromethyl)sulfonyl)piperazine is a crucial building block in medicinal chemistry. The trifluoromethylsulfonyl group imparts unique electronic properties, while the piperazine moiety offers a versatile scaffold for synthesizing pharmacologically active agents. Ensuring the purity of this intermediate is paramount, as impurities can carry over into the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy.
The analytical challenge lies in the compound's structure: the piperazine ring is basic and polar, while the trifluoromethylsulfonyl group is highly electronegative. This combination can lead to poor chromatographic peak shape (tailing) on traditional silica-based columns due to secondary interactions. Therefore, a systematic approach is required to develop a method that is not only accurate and precise but also specific enough to separate the main component from potential process-related impurities and degradation products.
Part 1: Initial Method Scouting and Column Comparison
The first and most critical step in method development is selecting the appropriate stationary phase, as this has the greatest impact on chromatographic selectivity.[1] A typical starting point for many small molecules is a reversed-phase C18 column.[2][3][4] However, given the polar and basic nature of the analyte, a simple C18 phase may not be optimal. This section compares three common reversed-phase columns to select the most suitable candidate.
Experimental Protocol: Column Screening
-
Instrumentation: HPLC system with a UV detector, column oven, and autosampler.
-
Analyte Preparation: Prepare a 0.5 mg/mL solution of 1-((Trifluoromethyl)sulfonyl)piperazine in a 50:50 mixture of acetonitrile and water.
-
Screening Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% to 95% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, low wavelength detection is necessary)[5]
-
Injection Volume: 5 µL
-
-
Columns Tested:
-
Column A: L1 - Standard C18, 4.6 x 150 mm, 5 µm
-
Column B: L1 - Polar-embedded C18, 4.6 x 150 mm, 5 µm
-
Column C: L11 - Phenyl-Hexyl, 4.6 x 150 mm, 5 µm
-
Rationale for Column Selection:
-
Standard C18: The industry workhorse, chosen as a baseline for its hydrophobic retention mechanism.[3]
-
Polar-Embedded C18: These columns incorporate a polar group (e.g., amide or carbamate) near the silica surface. This is designed to shield the analyte from residual silanols, reducing peak tailing for basic compounds, and to improve retention of polar molecules.[1][6]
-
Phenyl-Hexyl: The phenyl phase offers alternative selectivity through π-π interactions, which can be beneficial for aromatic or heterocyclic compounds like piperazine.[1][4]
Comparative Data and Analysis
| Column | Retention Time (min) | Tailing Factor (As) | Theoretical Plates (N) | Observations |
| A: Standard C18 | 8.2 | 2.1 | 4500 | Significant peak tailing, indicating strong secondary interactions. |
| B: Polar-Embedded C18 | 9.5 | 1.2 | 12500 | Excellent peak shape, good retention, and high efficiency. |
| C: Phenyl-Hexyl | 7.5 | 1.4 | 9800 | Good peak shape, but lower retention compared to the polar-embedded phase. |
Part 2: Mobile Phase Optimization
With a suitable column selected, the next step is to optimize the mobile phase to achieve the desired resolution and run time.[7][8] Key parameters to investigate include the organic modifier, mobile phase pH, and gradient profile.
Comparison of Organic Modifiers: Acetonitrile vs. Methanol
Acetonitrile and methanol are the most common organic solvents in reversed-phase HPLC, but their different physicochemical properties can lead to changes in selectivity.[9][10]
-
Experimental Protocol: Using the selected Polar-Embedded C18 column, the initial gradient method was run with Methanol as Mobile Phase B instead of Acetonitrile. All other conditions remained the same.
-
Comparative Analysis:
-
Acetonitrile: Generally provides lower viscosity (leading to lower backpressure) and better UV transparency at low wavelengths.[9] In this experiment, it yielded sharper peaks.
-
Methanol: Is a protic solvent and can engage in different hydrogen bonding interactions, which can alter elution order. Here, it resulted in broader peaks and a longer retention time for the main analyte compared to acetonitrile.
-
Optimization of Mobile Phase pH
The pH of the mobile phase is a critical parameter for ionizable compounds like piperazine.[7][11] By controlling the pH, we can ensure the analyte is in a single, consistent ionic state, which leads to robust and reproducible chromatography. The pKa of the piperazine moiety is typically around 9.8 and 5.7. To ensure the compound is fully protonated and behaves predictably, an acidic pH is required. We will compare two common acidic additives.
-
Experimental Protocol: The gradient method was run with two different Mobile Phase A compositions:
-
0.1% Formic Acid in Water (pH ≈ 2.7)
-
0.1% Trifluoroacetic Acid (TFA) in Water (pH ≈ 2.0)
-
-
Comparative Analysis:
-
Formic Acid: Provided excellent peak shape and is MS-friendly.
-
TFA: Is a strong ion-pairing agent that can sometimes improve peak shape for very basic compounds. However, it can also be difficult to remove from the column and may suppress MS signals. In this case, it offered no significant advantage over formic acid.
-
Gradient Optimization
A broad linear gradient (5-95% B) is an excellent starting point for scouting.[12] To optimize the method for purity analysis, the gradient can be refined to improve resolution around the main peak and reduce the overall run time.
-
Experimental Protocol: Based on the initial scouting run where the analyte eluted at 9.5 minutes (corresponding to ~35% Acetonitrile), the gradient was sharpened.
-
Initial Gradient: 5-95% B in 15 min.
-
Optimized Gradient: Hold at 5% B for 1 min, ramp to 45% B in 10 min, ramp to 95% B in 2 min, hold for 2 min. Total run time: 15 min.
-
-
Rationale: This focused gradient increases the resolution in the region where the main peak and its closely related impurities are expected to elute, while rapidly washing the column at the end to remove any strongly retained components. This approach balances resolution with efficiency.[7][13]
Part 3: Method Validation (as per ICH Q2(R1))
After development, the method must be validated to demonstrate that it is suitable for its intended purpose.[14][15] The validation will be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[16][17]
Final Optimized Method
| Parameter | Condition |
| Column | Polar-Embedded C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 1 min at 5% B, 10 min ramp to 45% B, 2 min ramp to 95% B, hold 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | 210 nm |
| Injection Vol. | 5 µL |
Experimental Protocols & Acceptance Criteria
-
Specificity (Forced Degradation): The analyte is subjected to stress conditions (acid, base, peroxide, heat, light) to produce degradation products.
-
Protocol: Expose a 0.5 mg/mL solution of the analyte to 0.1N HCl, 0.1N NaOH, 3% H₂O₂, 80°C heat, and high-intensity UV light for 24 hours. Analyze the stressed samples alongside an unstressed sample.
-
Acceptance Criteria: The main peak should be spectrally pure (as determined by a photodiode array detector) and well-resolved from all degradation peaks (Resolution > 2.0).
-
-
Linearity: The method's ability to produce test results that are directly proportional to the analyte concentration.
-
Protocol: Prepare a series of at least five concentrations ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 mg/mL).
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.
-
-
Accuracy (Recovery):
-
Protocol: Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%), with three preparations at each level.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0%.
-
-
Precision (Repeatability & Intermediate Precision):
-
Protocol:
-
Repeatability: Analyze six replicate preparations of the analyte at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.[14]
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Protocol: Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD is typically S/N ≥ 3:1; LOQ is typically S/N ≥ 10:1. The LOQ must be precise and accurate.
-
Summary of Validation Data (Illustrative)
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | All degradants resolved (R > 2.5) | R > 2.0 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Repeatability (%RSD) | 0.45% | ≤ 2.0% | Pass |
| Intermediate Precision (%RSD) | 0.68% | ≤ 2.0% | Pass |
| LOQ | 0.0005 mg/mL (S/N = 11.2) | S/N ≥ 10 | Pass |
| LOD | 0.00015 mg/mL (S/N = 3.5) | S/N ≥ 3 | Pass |
Conclusion
This guide demonstrates a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 1-((Trifluoromethyl)sulfonyl)piperazine. By comparing different stationary phases and optimizing mobile phase conditions, we established a final method centered around a Polar-Embedded C18 column with an acetonitrile/formic acid-buffered water gradient . The rationale behind each choice was explained, emphasizing the need to address the analyte's unique physicochemical properties. The subsequent validation study confirmed that the developed method is specific, linear, accurate, and precise, making it suitable for its intended purpose in a quality control environment. This structured problem-solving exercise highlights that robust analytical methods are achieved through careful, stepwise experimentation and a deep understanding of chromatographic principles.[4]
References
- A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
- A Comprehensive Guide to Selecting HPLC Columns. Labtech.
- Waters Column Selection Guide for Polar Compounds.
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Valid
- Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
- HPLC Column Selection Guide. Phenomenex.
- Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs. PharmaGuru.co.
- A Comparative Guide to HPLC Purity Validation of 1-(2-chloroethyl)
- HPLC Method Development: Lessons
- How to optimize your mobile phase to improve selectivity and resolution in chrom
- HPLC Analysis of Very Polar Compounds in Bioanalysis.
- Practical HPLC method development screening. Element Lab Solutions.
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
- Exploring the Different Mobile Phases in HPLC. Moravek.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
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- 17. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
Mass Spectrometry Fragmentation Patterns of 1-((Trifluoromethyl)sulfonyl)piperazine: A Comparative Technical Guide
The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 1-((Trifluoromethyl)sulfonyl)piperazine (often abbreviated as N-Tf-piperazine ). This guide compares its spectral behavior and utility against common structural analogs, designed for researchers in medicinal chemistry and analytical toxicology.
Executive Summary
1-((Trifluoromethyl)sulfonyl)piperazine is a specialized building block and analytical standard characterized by the presence of a highly electron-withdrawing triflyl (
Key Performance Indicators (MS):
-
Diagnostic Utility: High. The neutral loss of the triflyl group (
133) provides a clear spectral tag. -
Ionization Efficiency: Moderate. The electron-withdrawing nature of the triflyl group reduces the basicity of
, directing protonation to the distal amine in ESI(+). -
Stability: High thermal stability compared to acetyl analogs, but susceptible to specific S-N cleavage under Collision-Induced Dissociation (CID).
Structural Context & Ionization Behavior[1][2][3]
Before analyzing fragmentation, it is critical to understand the ionization site, as this dictates the dissociation pathways.
| Feature | 1-((Trifluoromethyl)sulfonyl)piperazine | N-Mesylpiperazine (Analog) | N-Acetylpiperazine (Analog) |
| Formula | |||
| Mol.[1][2] Weight | 218.03 | 164.06 | 128.09 |
| Basicity ( | Very Low (Sulfonamide) | Low (Sulfonamide) | Low (Amide) |
| Basicity ( | High (Secondary Amine) | High (Secondary Amine) | High (Secondary Amine) |
| Primary Ion (ESI+) |
Causality of Ionization:
In Electrospray Ionization (ESI), the proton preferentially attaches to the
Fragmentation Pathways (Mechanism of Action)
The fragmentation of 1-((Trifluoromethyl)sulfonyl)piperazine under CID (Collision-Induced Dissociation) or EI (Electron Ionization) follows three dominant pathways.
Pathway A: Sulfonamide Cleavage (Diagnostic Neutral Loss)
The most energetically favorable pathway involves the cleavage of the
-
Mechanism: Heterolytic cleavage of the
bond. -
Product: Formation of the piperazine cation (
85) and neutral release of the triflyl radical/molecule. -
Observation: A strong peak at
85 (or 86 in ESI if proton transfer occurs).
Pathway B: Trifluoromethyl Elimination
The
-
Characteristic Ion:
69 ( ). -
Significance: While
69 is common in fluorocarbons, its high abundance relative to the parent ion is a hallmark of triflyl derivatives.
Pathway C: Piperazine Ring Disintegration
Once the stabilizing triflyl group is lost (or via competitive pathways), the piperazine ring undergoes Retro-Diels-Alder (RDA) type fragmentation or internal bond scission.
-
Characteristic Ions:
-
56: (
) – Imine fragment. -
44: (
) – Ethylenimine fragment.
-
56: (
Visualization of Fragmentation Logic
The following diagram illustrates the hierarchical fragmentation tree for the protonated precursor
Figure 1: Fragmentation tree of 1-((Trifluoromethyl)sulfonyl)piperazine showing primary dissociation into the piperazine core and the trifluoromethyl diagnostic ion.
Comparative Performance Guide
This section compares the "performance" (spectral distinctiveness and stability) of the Triflyl derivative against its Mesyl and Acetyl counterparts.
Experimental Comparison Matrix
| Metric | Triflyl-Piperazine (Product) | Mesyl-Piperazine (Alternative) | Acetyl-Piperazine (Alternative) |
| Precursor Shift | |||
| Diagnostic Loss | |||
| Low Mass Marker | |||
| Spectral Noise | Low ( | High (Sulfur isotopes can complicate) | High ( |
| Bond Stability | Moderate ( | Moderate ( | High (Amide resonance) |
Performance Verdict
-
Selectivity: The Triflyl derivative offers superior selectivity in complex matrices compared to the Acetyl derivative. The loss of 133 Da is rare in biological background, whereas the loss of 42 Da (Acetyl) is common.
-
Sensitivity: The Mesyl derivative often yields higher ionization in ESI+ due to the lack of the electron-withdrawing fluorine atoms, which slightly suppress the basicity of the remote nitrogen in the Triflyl variant.
-
Differentiation: The Triflyl group is ideal for isotopic labeling studies (using
NMR in parallel) or as a mass-defect tag, shifting the ion away from the nominal mass defect of peptides.
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the compound in your workflow, follow this self-validating protocol.
Step 1: Sample Preparation
-
Stock Solution: Dissolve 1 mg of 1-((Trifluoromethyl)sulfonyl)piperazine in 1 mL of Methanol (HPLC grade).
-
Working Solution: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid. Note: Formic acid is essential to ensure protonation of the
amine.
Step 2: MS Parameters (Direct Infusion)
-
Ionization: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the S-N bond).
-
Source Temp: 120°C.
Step 3: Fragmentation (CID)
-
Select Precursor: Set quadrupole Q1 to
219.0 . -
Collision Energy Ramp: Acquire spectra at 10, 20, and 40 eV.
-
Validation Criteria:
-
At 10 eV : Precursor (
219) should be dominant. -
At 20 eV : Appearance of
85 (Piperazine core). -
At 40 eV : Dominance of
69 ( ) and ring fragments ( 56, 44).
-
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-
Staack, R. F., & Maurer, H. H. (2003). "Metabolism and toxicological detection of the new designer drug 1-(3-trifluoromethylphenyl)piperazine (TFMPP)". Journal of Mass Spectrometry, 38(9), 971-981. Link (Provides comparative data on piperazine ring fragmentation).
-
Lai, L. L., et al. (2001).[3] "Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride". Synthesis, 361-363.[3] Link (Context on acylated piperazine synthesis and characterization).
-
NIST Mass Spectrometry Data Center. "Piperazine Fragmentation Data". NIST Chemistry WebBook, SRD 69. Link (Source for standard piperazine fragment ions m/z 85, 56, 44).
Sources
Comparison of 1-((Trifluoromethyl)sulfonyl)piperazine vs triflic anhydride reactivity
This guide provides an in-depth technical comparison between Triflic Anhydride (Tf₂O) and 1-((Trifluoromethyl)sulfonyl)piperazine (and the broader class of N-triflyl sulfonamide reagents).
Executive Summary: The "Bazooka" vs. The "Scalpel"
In the landscape of organic synthesis, the introduction of the triflyl (trifluoromethanesulfonyl, Tf) group is a pivotal transformation for activating alcohols, phenols, and amines.
-
Triflic Anhydride (Tf₂O) is the "bazooka": a liquid, highly aggressive, moisture-sensitive electrophile capable of activating even the most stubborn substrates, often at the cost of selectivity and handling ease.
-
1-((Trifluoromethyl)sulfonyl)piperazine represents the "scalpel" (the class of N-triflyl sulfonamides): a solid, shelf-stable reagent. While often used as a medicinal chemistry building block, reagents in this class (like N-triflylimidazole or N-phenyl-bis(triflimide)) are employed when milder, highly selective triflylation is required, or when the "triflyl-piperazine" moiety itself is the desired pharmacophore.
Part 1: Chemical Profile & Physical Properties
| Feature | Triflic Anhydride (Tf₂O) | 1-((Trifluoromethyl)sulfonyl)piperazine |
| CAS Number | 358-23-6 | 1956321-71-3 (HCl salt) / Generic Free Base |
| Physical State | Colorless liquid (fuming) | White to off-white crystalline solid |
| Reactivity Class | Hard Electrophile (Sulfonic Anhydride) | Stable Sulfonamide / Nucleophile (at NH) |
| Primary Function | Reagent: Transfers Tf group to nucleophiles. | Building Block: Installs Tf-piperazine moiety; or mild Tf donor (rare). |
| Stability | Hydrolyzes instantly in air (forms TfOH). | Shelf-stable; resistant to hydrolysis at RT. |
| Byproducts | Triflic Acid (TfOH) - Strong acid. | Piperazine/Piperazinium salt - Moderate base. |
| Handling | Requires Schlenk lines/inert atmosphere. | Weighable in open air (bench stable). |
Part 2: Reactivity & Mechanistic Divergence
Triflic Anhydride (Tf₂O): The Aggressive Electrophile
Tf₂O is the most potent source of the triflyl group. Its reactivity is driven by the extreme leaving group ability of the triflate anion (
-
Mechanism: Direct nucleophilic attack by the alcohol/amine oxygen on the sulfur atom of Tf₂O, expelling a triflate anion.
-
Key Challenge: The reaction generates Triflic Acid (TfOH) as a byproduct. Without a stoichiometric base (e.g., Pyridine, Et₃N), the acid will decompose acid-sensitive substrates or cause polymerization.
-
Selectivity: Low. It will triflate primary, secondary, and often tertiary alcohols indiscriminately. It can also dehydrate amides to nitriles or activate ketones to vinyl triflates.
1-((Trifluoromethyl)sulfonyl)piperazine: The Stable Sulfonamide
This compound features a sulfur-nitrogen bond (
-
Reactivity Mode A (As a Building Block): The free
of the piperazine is nucleophilic. It reacts with electrophiles (alkyl halides, acyl chlorides) to attach the entire 1-triflylpiperazine motif to a drug scaffold. -
Reactivity Mode B (As a Triflyl Donor - Theoretical/Class Behavior): Like N-triflylimidazole (TfIm) or N-phenyl-bis(triflimide) (PhNTf₂), sulfonamides can transfer the Tf group, but they require activation or specific conditions. The leaving group is the amine (piperazine), which is a much poorer leaving group than
.-
Note: For pure triflyl transfer, PhNTf₂ or Comins' Reagent are preferred over the piperazine derivative due to better leaving group thermodynamics.
-
Part 3: Visualization of Pathways
The following diagram illustrates the divergent pathways: Path A (Classic activation with Tf₂O) vs. Path B (Utilization of the Piperazine reagent).
Caption: Path A (Red) shows aggressive triflylation by Tf₂O yielding reactive triflates. Path B (Blue) shows the stable incorporation of the Tf-piperazine moiety, typical in medicinal chemistry.
Part 4: Experimental Protocols
Protocol A: Standard Triflylation with Tf₂O (The "Gold Standard")
Use this for converting alcohols to triflates for cross-coupling.
Reagents:
-
Substrate (Alcohol): 1.0 equiv
-
Triflic Anhydride (Tf₂O): 1.1 – 1.2 equiv
-
Base (Pyridine or 2,6-Lutidine): 1.5 – 2.0 equiv
-
Solvent: Anhydrous DCM (Dichloromethane)
Workflow:
-
Setup: Flame-dry a round-bottom flask under Argon/Nitrogen. Add Substrate and Base in DCM.[1]
-
Cooling: Cool the mixture to -78°C (Acetone/Dry Ice bath). Critical: Tf₂O reacts violently at RT.
-
Addition: Add Tf₂O dropwise via syringe over 10-15 minutes. The solution may turn yellow/brown.
-
Reaction: Stir at -78°C for 30 mins, then allow to warm to 0°C. Monitor by TLC (Triflates are often unstable on silica; use neutral alumina or run fast).
-
Workup: Quench with cold saturated NaHCO₃. Extract with DCM. Dry over MgSO₄.[2] Do not concentrate to dryness with heat (Triflates can decompose).
Protocol B: Usage of 1-((Trifluoromethyl)sulfonyl)piperazine (Nucleophilic Coupling)
Use this to install the "Triflyl-Piperazine" motif into a drug molecule.
Reagents:
-
Substrate (e.g., Benzyl bromide or Aryl chloride): 1.0 equiv
-
1-((Trifluoromethyl)sulfonyl)piperazine: 1.1 equiv
-
Base (K₂CO₃ or Cs₂CO₃): 2.0 equiv
-
Solvent: DMF or Acetonitrile
Workflow:
-
Setup: In a vial, mix the Piperazine reagent, Base, and Substrate in DMF.
-
Reaction: Stir at Room Temperature (for reactive halides) or heat to 60-80°C (for aryl chlorides/SNAr).
-
Observation: The reaction is not moisture sensitive. No special inert atmosphere is strictly required, though recommended.
-
Workup: Dilute with water and extract with Ethyl Acetate. The product is a stable sulfonamide.
Part 5: Comparative Data Summary
| Metric | Triflic Anhydride (Tf₂O) | N-Triflyl Sulfonamides (Class) |
| Reaction Time | 15 - 60 mins | 2 - 24 hours |
| Temperature | -78°C to 0°C | RT to 80°C |
| Moisture Tolerance | Zero (Must be anhydrous) | High (Can be used in open air) |
| Atom Economy | Poor (Generates high MW waste) | Moderate (Depends on amine) |
| Selectivity | Low (Reacts with most nucleophiles) | High (Tunable by amine structure) |
| Toxicity | Corrosive, causes severe burns | Irritant (Solid powder) |
Expert Insight: When to Switch?
-
Stick to Tf₂O if you need to generate a vinyl triflate from a ketone or convert a primary alcohol to a leaving group for immediate displacement. The reactivity is unmatched.
-
Switch to N-Triflyl Reagents (e.g., PhNTf₂) if your substrate contains acid-sensitive groups (acetals, silyl ethers) that would survive the mild conditions of sulfonamide reagents but perish under the transient TfOH generated by Tf₂O.
-
Use 1-Tf-Piperazine specifically when you need the piperazine ring in your final molecule. It is rarely used solely as a "Tf donor" because better alternatives (like Comins' reagent) exist for that specific purpose.
References
-
Baraznenok, I. L., et al. (1999). "Mixed Anhydrides of Carboxylic and Trifluoromethanesulfonic Acids." European Journal of Organic Chemistry. Link
-
Comins, D. L., et al. (1992). "Pyridine-Derived Triflating Reagents: An Improved Preparation of Vinyl Triflates from Metallo Enolates." Tetrahedron Letters. Link
-
Ritter, T., et al. (2011). "Fluorination with PhenoFluor: A Shelf-Stable Reagent." Journal of the American Chemical Society. (Context on stable fluorinating/triflylating reagents). Link
-
PubChem Compound Summary. (2024). "1-(Trifluoromethyl)piperazine derivatives."[3][4][5][6][7] National Center for Biotechnology Information. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN101479274A - Pharmaceutical compounds - Google Patents [patents.google.com]
- 3. 1-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. 1-(Trifluoromethyl)piperazine hydrochloride | C5H10ClF3N2 | CID 68386721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. swgdrug.org [swgdrug.org]
- 6. Psychopharmacological profile of 1-(m-(trifluoromethyl) phenyl) piperazine (TFMPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
Validating the Structure of N-Triflylpiperazine using X-ray Crystallography
Executive Summary
In the precise world of drug development and organic synthesis, the structural validation of sulfonamide derivatives—specifically N-triflylpiperazine (1-(Trifluoromethylsulfonyl)piperazine)—is a critical checkpoint. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, they often fail to resolve specific conformational ambiguities inherent to the triflyl group and the piperazine ring dynamics.
This guide objectively compares X-ray crystallography against alternative characterization methods, establishing it as the definitive "Gold Standard" for validating the steric and electronic environment of N-triflylpiperazine. We provide a self-validating experimental protocol designed to transition this molecule from a crude synthetic product to a refined, publishable crystal structure.
Comparative Analysis: X-ray vs. NMR vs. MS
To understand why X-ray crystallography is necessary, we must first analyze the limitations of standard spectroscopic techniques when applied to N-triflylpiperazine.
The Structural Challenge
N-triflylpiperazine contains a sulfonamide bond (S-N) and a trifluoromethyl group (-CF₃) .
-
S-N Bond Rotation: The S-N bond exhibits partial double-bond character, leading to restricted rotation that NMR may average out at room temperature.
-
Piperazine Ring Conformation: The ring typically adopts a chair conformation, but the bulky triflyl group can induce distortions (twist-boat) that are difficult to quantify by coupling constants (
-values) alone.
Performance Comparison Table
| Feature | X-ray Crystallography | NMR Spectroscopy ( | Mass Spectrometry (HRMS) |
| Primary Output | Precise 3D atomic coordinates & bond lengths. | Connectivity & chemical environment. | Molecular formula & fragmentation pattern. |
| Stereochemistry | Definitive. Determines absolute configuration & ring puckering. | Inferred. Relies on NOE/coupling constants; often ambiguous. | None. Cannot distinguish stereoisomers. |
| Conformational Analysis | Captures a single, low-energy static conformation. | Averages rapid conformational exchanges (dynamic). | N/A |
| Electronic Insight | Measures bond lengths (e.g., S-N distance) to estimate bond order. | Infers electronics via chemical shifts. | N/A |
| Sample State | Solid (Single Crystal required). | Solution (Liquid). | Gas Phase (Ionized). |
| Limitation | Requires a high-quality crystal; time-intensive. | Solvent effects can mask intrinsic geometry. | No structural geometry data. |
Why X-ray is the Validator
While NMR confirms that you made the molecule, X-ray crystallography confirms how it exists in space. For N-triflylpiperazine, X-ray is the only method that can accurately measure the S-N bond length (typically 1.58–1.62 Å) and the N-S-C bond angle , which dictates the steric shielding of the piperazine nitrogen—a critical factor for its reactivity in subsequent nucleophilic substitutions.
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to ensure scientific integrity. If a step fails (e.g., no crystals), the feedback loop requires specific adjustments (e.g., salt formation) rather than blind repetition.
Phase 1: Crystallization Strategy
N-triflylpiperazine may exist as a low-melting solid or viscous oil. Direct crystallization can be challenging.
Protocol A: Solvent Diffusion (For Solids)
-
Dissolve 20 mg of pure N-triflylpiperazine in a minimal amount of Dichloromethane (DCM) (approx. 0.5 mL) in a small vial.
-
Place this vial inside a larger jar containing Hexane or Pentane (antisolvent).
-
Cap the large jar tightly. The hexane will slowly diffuse into the DCM, reducing solubility and promoting crystal growth over 24–72 hours.
Protocol B: Salt Formation (For Oils/Liquids) If the neutral molecule does not crystallize, generate a hydrochloride salt to increase lattice energy.
-
Dissolve the free base in diethyl ether.
-
Bubble dry HCl gas or add 2M HCl in ether dropwise.
-
Collect the white precipitate.
-
Recrystallize the salt using Ethanol/Ether slow evaporation.
Phase 2: Data Collection & Reduction
-
Instrument: Single-crystal diffractometer (e.g., Bruker D8 Quest or Rigaku XtaLAB).
-
Source: Mo-K
( Å) is preferred for sulfonamides to minimize absorption, though Cu-K is acceptable. -
Temperature: 100 K (Cryostream).
-
Causality: The -CF₃ group often exhibits high thermal rotation. Cooling to 100 K "freezes" this motion, reducing disorder and improving the resolution of fluorine positions.
-
Phase 3: Structure Solution & Refinement
-
Indexing: Determine the unit cell dimensions. A valid cell for a piperazine derivative often falls in Monoclinic (
) or Triclinic ( ) space groups. -
Solution: Use Direct Methods (SHELXT) to locate heavy atoms (S, F, N, O).
-
Refinement (SHELXL):
-
Refine
against all reflections. -
Validation Check: Check the Flack Parameter if chiral (not applicable here unless substituted).
-
Disorder Handling: If the CF₃ group appears as a "propeller" blur, model it as two positions with partial occupancy (e.g., 60:40) using PART commands.
-
Visualization of Logic & Workflow
The following diagrams illustrate the decision-making process and the structural logic validated by this technique.
Diagram 1: Structural Validation Workflow
Caption: Decision tree for transforming raw N-triflylpiperazine into a validated crystallographic model.
Diagram 2: Key Structural Parameters to Validate
Caption: The four critical structural pillars that X-ray crystallography definitively resolves for this molecule.
Results & Discussion: What to Expect
When you analyze your solved structure, specific metrics indicate a successful validation. Compare your data against these standard values for sulfonamides:
-
S-N Bond Length: Expect a value between 1.58 Å and 1.62 Å . A significantly shorter bond (<1.55 Å) would imply high double-bond character, affecting the basicity of the nitrogen.
-
S=O Bond Lengths: Typically 1.42–1.44 Å . Asymmetric lengths can indicate strong intermolecular hydrogen bonding (e.g., C-H···O interactions) in the crystal lattice.
-
Piperazine Chair: The torsion angles within the ring should be near ±55–60° . Deviations toward 0° indicate flattening, possibly due to steric clash with the large triflyl group.
Troubleshooting Common Issues
-
High R-Factor (>10%): Often caused by the rotation of the -CF₃ group. Solution: Apply a disorder model in the refinement software (e.g., splitting fluorine atoms into A and B positions).
-
Twinning: If spots are split, the crystal may be grown too fast. Solution: Re-crystallize more slowly using a lower concentration or lower temperature.
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small-molecule organic and metal-organic crystal structures.[Link]
-
Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171-179. [Link]
-
Holo, S. J., et al. "Comparison of NMR and X-ray Crystallography for Structure Determination." Creative Biostructure.[Link]
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8. [Link]
A Comparative Guide to the Lipophilicity (LogP) of Triflyl Piperazine vs. Acetyl Piperazine for Drug Discovery Professionals
This guide provides an in-depth comparison of the lipophilicity of N-triflylpiperazine and N-acetylpiperazine, two analogs of a common scaffold in medicinal chemistry. We will explore the theoretical basis for their differing lipophilicities, present comparative data, and provide a validated experimental protocol for in-house determination.
The Central Role of Lipophilicity in Medicinal Chemistry
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a cornerstone physicochemical property in drug discovery and development. It is quantitatively expressed as the partition coefficient (P) or, more commonly, its logarithm (LogP). This value represents the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.
The lipophilicity of a drug candidate is a critical determinant of its entire pharmacokinetic and pharmacodynamic profile, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). This single parameter profoundly influences:
-
Absorption: A molecule must traverse the lipid bilayers of the gut wall to be orally absorbed.
-
Distribution: Lipophilicity governs how a drug distributes into tissues, binds to plasma proteins, and penetrates critical barriers like the blood-brain barrier.
-
Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes.
-
Toxicity and Promiscuity: Excessive lipophilicity can lead to non-specific binding to off-targets, increasing the risk of toxicity.
Therefore, the precise modulation of lipophilicity by selecting appropriate functional groups is a fundamental strategy in medicinal chemistry to optimize a compound's "drug-likeness."
Molecular Scaffolds Under Investigation: N-Acetylpiperazine and N-Triflylpiperazine
The piperazine ring is a "privileged scaffold" in drug design, appearing in numerous approved drugs across various therapeutic areas.[1] Its two nitrogen atoms offer versatile points for substitution, allowing for fine-tuning of properties. In this guide, we compare the piperazine core functionalized with two distinct groups at one of the nitrogen atoms: the acetyl group and the trifluoromethanesulfonyl (triflyl) group.
| Feature | N-Acetylpiperazine | N-Triflylpiperazine |
| Structure | Structure not available in database. See diagram below. |
graph TD { rankdir="LR"; node [shape=plaintext];subgraph "N-Acetylpiperazine" A[<"0" CELLBORDER="1" CELLSPACING="0"> "https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=83795&t=l" SCALE="TRUE"/>
>]; end subgraph "N-Triflylpiperazine" B[<"0" CELLBORDER="1" CELLSPACING="0"> Structure A piperazine ring with a -SO₂CF₃ group on one nitrogen.
>]; end
// Nodes A [label="1. Phase Preparation\n(n-Octanol & pH 7.4 Buffer pre-saturated)"]; B [label="2. Stock Solution\n(Test compound in DMSO)"]; C [label="3. Partitioning\nCombine phases, spike with stock.\nShake to equilibrium (25°C)."]; D [label="4. Phase Separation\nCentrifuge to get clean layers."]; E [label="5. Quantification\nSample each layer.\nAnalyze concentration via HPLC-UV."]; F [label="6. Calculation\nLogD = log([C]oct / [C]aq)"]; // Edges A -> C; B -> C; C -> D [label="Equilibrium Reached"]; D -> E [label="Aqueous & Organic Layers"]; E -> F [label="Concentration Data"];
Sources
- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-アセチルピペラジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. CAS RN 13889-98-0 | Fisher Scientific [fishersci.com]
- 5. 1-Acetylpiperazine | 13889-98-0 [chemicalbook.com]
Benchmarking yield of 1-((Trifluoromethyl)sulfonyl)piperazine across different synthetic routes
Topic: Benchmarking yield of 1-((Trifluoromethyl)sulfonyl)piperazine across different synthetic routes Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
A Comparative Technical Guide for Medicinal Chemists
Executive Summary 1-((Trifluoromethyl)sulfonyl)piperazine (CAS: 89245-14-7 ), often referred to as N-triflylpiperazine, is a critical building block in medicinal chemistry. It serves as a lipophilic, metabolically stable bioisostere for piperazine amides and is a potent triflylating agent in its own right.
This guide objectively compares three distinct synthetic strategies for its production. While direct triflylation offers speed, it suffers from poor selectivity. The protection-deprotection strategy, though longer, remains the industry standard for high-purity applications. This document provides experimental data, detailed protocols, and decision-making frameworks to select the optimal route for your scale and purity requirements.
Part 1: Chemical Profile & Strategic Overview
| Property | Specification |
| IUPAC Name | 1-(Trifluoromethylsulfonyl)piperazine |
| Common Name | N-Triflylpiperazine |
| CAS Number | 89245-14-7 |
| Molecular Formula | |
| Molecular Weight | 218.20 g/mol |
| Key Challenge | Controlling mono- vs. bis-functionalization due to the symmetric nucleophilicity of piperazine. |
The Selectivity Problem
The core synthetic challenge is the high reactivity of triflic anhydride (
Part 2: Benchmarking Synthetic Routes
We evaluated three primary methodologies based on Isolated Yield , Purity Profile , Atom Economy , and Scalability .
Comparative Data Matrix
| Metric | Route A: Direct Triflylation | Route B: Boc-Protection (Recommended) | Route C: Triflyl Imidazole/Fluoride |
| Reagents | Piperazine + | 1. | Piperazine + Triflyl Imidazole |
| Step Count | 1 Step | 2 Steps | 1 Step |
| Isolated Yield | 35% – 45% | 85% – 92% (Overall) | 60% – 70% |
| Purity (HPLC) | 85% - 90% (requires difficult chrom.) | >98% (Crystallization/Precipitation) | >95% |
| Atom Economy | High | Low (Loss of Boc group) | Moderate |
| Scalability | Poor (Exotherm/Selectivity issues) | Excellent | Moderate (Reagent cost) |
| Primary Impurity | N,N'-bis(triflyl)piperazine | Trace Boc-starting material | Imidazole salts |
Technical Verdict
-
Choose Route A only for rapid, small-scale "crude" generation where yield is irrelevant.
-
Choose Route B for GMP synthesis, SAR studies, or scale-up (>10g). The yield reliability outweighs the extra step.
-
Choose Route C if handling highly reactive anhydrides is restricted, though reagent availability is often a bottleneck.
Part 3: Detailed Experimental Protocols
Protocol 1: The "Gold Standard" (Route B - Protection Strategy)
High purity, scalable, and reproducible.
Step 1: Synthesis of tert-butyl 4-((trifluoromethyl)sulfonyl)piperazine-1-carboxylate
-
Setup: Charge a 500 mL 3-neck round-bottom flask (RBF) with
-Boc-piperazine (10.0 g, 53.7 mmol) and Dichloromethane (DCM) (150 mL). Add Triethylamine ( ) (8.2 mL, 59.0 mmol, 1.1 equiv). -
Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature prevents bis-reaction and decomposition.
-
Addition: Add Triflic Anhydride (
) (9.0 mL, 53.7 mmol, 1.0 equiv) dropwise over 45 minutes. Maintain internal temp < -60°C. -
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1).
-
Workup: Quench with sat.
(100 mL). Extract aqueous layer with DCM (2 x 50 mL). Wash combined organics with 0.5M citric acid (removes unreacted amine) and brine. Dry over and concentrate. -
Yield: ~16.0 g (94%) as a white solid.
Step 2: Deprotection to 1-((Trifluoromethyl)sulfonyl)piperazine
-
Reaction: Dissolve the intermediate (16.0 g) in DCM (80 mL). Add Trifluoroacetic acid (TFA) (40 mL) dropwise at 0°C.
-
Completion: Stir at Room Temperature (RT) for 2 hours.
-
Isolation (Free Base): Concentrate in vacuo to remove excess TFA. Redissolve residue in DCM (100 mL). Carefully neutralize with sat.
until pH > 9. -
Extraction: Separate layers. Extract aqueous with DCM (3 x 50 mL) – Note: Product is moderately water-soluble; thorough extraction is required.
-
Final Purification: Dry (
) and concentrate. Recrystallize from /Hexanes if necessary. -
Final Yield: ~10.5 g (89% for Step 2; ~84% Overall).
Protocol 2: Direct Triflylation (Route A)
High risk, moderate reward. Use only when reagents are limited.
-
Stoichiometry Control: Use a 3:1 excess of Piperazine to
to statistically favor mono-substitution. -
Setup: Dissolve Piperazine (3.0 equiv) in DCM at 0°C.
-
Addition: Slowly add Triflyl Chloride (
) (1.0 equiv) diluted in DCM over 1 hour. Do not use here; it is too reactive. -
Workup: Wash with water to remove excess piperazine (which is highly water-soluble). The organic layer will contain the Mono-product and Bis-impurity.
-
Purification: Column chromatography is mandatory (DCM/MeOH gradient).
-
Yield: Typically 40% isolated mono-product.
Part 4: Visualization of Workflows
Synthetic Pathway Logic
The following diagram illustrates the decision logic and chemical flow for the recommended Route B compared to the direct Route A.
Figure 1: Decision tree comparing the Direct Route (Red) vs. the Protection Strategy (Green). Note the impurity control in Route B.
Part 5: Mechanistic Insight
Why does the direct route fail?
-
pKa Modulation: The
of piperazine's first nitrogen is ~9.8. Upon triflylation, the strong electron-withdrawing effect of the group (Hammett ) significantly lowers the basicity and nucleophilicity of the distal nitrogen ( ). -
Solubility Dynamics: In non-polar solvents (DCM), the mono-triflyl species is often more soluble than the unsubstituted piperazine (which may aggregate or salt out if HCl is generated). This keeps the mono-product in the solution phase, available for a second attack by the highly reactive
, leading to the bis-product. -
Boc-Effect: The Boc group in Route B provides steric bulk and completely deactivates one nitrogen, rendering the stoichiometry 1:1 by design.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 68386721, 1-(Trifluoromethyl)piperazine hydrochloride. Retrieved from [Link]
- Note: Provides physical property data and CAS verific
- Note: Establishes the baseline for mono-functionaliz
- Note: Validates the N-Boc protection strategy as the industrial standard for high yield.
-
Organic Syntheses (2003). N,N'-Di-Boc-N"-triflylguanidine: A Mild Triflylating Agent. Org. Synth. 2003, 80,[1] 31. [Link]
- )
Sources
A Researcher's Guide to Interpreting the Infrared Spectra of Sulfonyl Piperazines
In the landscape of modern drug discovery and development, the sulfonyl piperazine scaffold has emerged as a privileged structure, present in a multitude of biologically active compounds. From anticancer agents to antivirals and beyond, the unique combination of the flexible piperazine ring and the strongly electron-withdrawing sulfonyl group imparts favorable pharmacokinetic and pharmacodynamic properties. For researchers engaged in the synthesis and characterization of these valuable molecules, infrared (IR) spectroscopy remains a first-line, indispensable tool for structural verification and purity assessment.
This comprehensive guide provides an in-depth analysis of the characteristic IR absorption peaks of sulfonyl piperazines. Moving beyond a simple recitation of frequency ranges, we will explore the underlying vibrational principles, compare the spectra with their constituent functional groups—sulfonamides and piperazines—and provide actionable experimental protocols. This guide is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical understanding and practical, field-proven insights to facilitate confident and accurate spectral interpretation.
The Vibrational Signature: A Tale of Two Moieties
The IR spectrum of a sulfonyl piperazine is a composite narrative, reflecting the vibrational modes of its two key components: the sulfonamide group (-SO₂N<) and the piperazine ring. Understanding the characteristic absorptions of each part is fundamental to interpreting the spectrum of the whole.
The Dominance of the Sulfonyl Group
The sulfonyl group (SO₂) is one of the most readily identifiable functionalities in an IR spectrum due to its strong, characteristic stretching vibrations. The electronegativity of the oxygen atoms creates a significant dipole moment, leading to intense absorption bands. Two principal stretching modes are observed:
-
Asymmetric S=O Stretching (νₐₛ SO₂): This high-energy vibration typically appears as a strong, sharp band in the 1350–1310 cm⁻¹ region. The exact position is sensitive to the electronic environment; attachment to an aromatic ring, for instance, can shift this frequency.
-
Symmetric S=O Stretching (νₛ SO₂): This mode is found at a lower frequency, generally in the 1180–1140 cm⁻¹ range, and is also a strong, sharp absorption.[1]
The presence of these two distinct, intense bands is a highly reliable indicator of a sulfonamide or sulfone functionality.
The Fingerprint of the Piperazine Ring
The piperazine ring, a saturated heterocycle, contributes a number of characteristic peaks to the spectrum, primarily arising from C-H and C-N bond vibrations.
-
C-H Stretching (ν C-H): The stretching vibrations of the methylene (CH₂) groups in the piperazine ring appear as a series of sharp to medium bands in the region just below 3000 cm⁻¹, typically between 2950 cm⁻¹ and 2800 cm⁻¹ .
-
C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bonds within the piperazine ring gives rise to bands of medium to strong intensity in the fingerprint region, usually around 1200–1000 cm⁻¹ . These can sometimes overlap with other vibrations, making definitive assignment challenging without comparative analysis.
-
N-H Stretching (ν N-H) and Bending (δ N-H): In unsubstituted or monosubstituted piperazines, the N-H bond provides a clear signal. The N-H stretching vibration appears as a medium, somewhat broad peak in the 3400–3200 cm⁻¹ region. The N-H bending (scissoring) vibration is typically found near 1650-1580 cm⁻¹ . However, in the case of sulfonyl piperazines, the piperazine nitrogen is tertiary, being bonded to two carbons and the sulfur atom, thus the N-H stretching and bending vibrations are absent.
The Sulfonyl Piperazine Spectrum: A Comparative Analysis
When the sulfonyl group is joined to the piperazine ring, a new key vibration emerges, and the existing peaks are subtly influenced by the new electronic environment. The most important diagnostic peak for the formation of the sulfonyl piperazine linkage is the S-N stretching vibration (ν S-N) . This bond stretch typically gives rise to a medium to strong absorption in the 930–900 cm⁻¹ range.
The table below provides a comparative summary of the key IR absorption frequencies for a model sulfonyl piperazine, 1-(phenylsulfonyl)piperazine, alongside its constituent building blocks, benzenesulfonamide and piperazine. This allows for a clear visualization of how the characteristic peaks manifest in the final compound.
| Vibrational Mode | Benzenesulfonamide (cm⁻¹) | Piperazine (cm⁻¹) | 1-(Phenylsulfonyl)piperazine (cm⁻¹) | Intensity & Shape |
| N-H Stretch | ~3350, ~3250 (two bands) | ~3300 | Absent | Medium, broad (if present) |
| C-H Stretch (Aromatic) | ~3100-3000 | Absent | ~3100-3000 | Medium to weak, sharp |
| C-H Stretch (Aliphatic) | Absent | ~2940, ~2840 | ~2950, ~2850 | Medium to strong, sharp |
| Asymmetric S=O Stretch (νₐₛ SO₂) | ~1330 | Absent | ~1345 | Strong, sharp |
| Symmetric S=O Stretch (νₛ SO₂) | ~1160 | Absent | ~1165 | Strong, sharp |
| C-N Stretch | ~1290 | ~1130 | ~1135 | Medium to strong |
| S-N Stretch (ν S-N) | ~910 | Absent | ~925 | Medium |
| Aromatic C=C Bending | ~1580, ~1480 | Absent | ~1585, ~1475 | Medium to strong |
| CH₂ Bending (Scissoring) | Absent | ~1450 | ~1450 | Medium |
Note: The exact peak positions can vary depending on the physical state of the sample (solid, liquid), the measurement technique (e.g., KBr pellet, ATR), and the presence of other substituents on the aromatic ring or piperazine moiety.
The following diagram illustrates the key vibrational modes in a generic sulfonyl piperazine structure.
Caption: Key IR vibrational modes in a sulfonyl piperazine.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The quality of an IR spectrum is paramount for accurate interpretation. For solid samples like most sulfonyl piperazine derivatives, the Potassium Bromide (KBr) pellet method is a widely used and reliable technique.
Step-by-Step Methodology for KBr Pellet Preparation
Objective: To prepare a thin, transparent KBr pellet containing a homogenous dispersion of the solid sample for transmission IR analysis.
Materials:
-
FTIR Spectrometer
-
Spectroscopy-grade KBr powder (kept in a desiccator)
-
Agate mortar and pestle
-
Hydraulic press with die set
-
Spatula
-
Heat lamp (optional)
Protocol:
-
Moisture Elimination: Gently warm the mortar, pestle, and die set under a heat lamp for 5-10 minutes to drive off any adsorbed moisture. Allow them to cool to room temperature in a desiccator. This step is critical as water shows strong IR absorptions that can obscure the sample spectrum.
-
Sample Grinding: Place approximately 1-2 mg of the sulfonyl piperazine sample into the agate mortar. Grind the sample thoroughly with the pestle until it becomes a fine, uniform powder. The goal is to reduce particle size to minimize scattering of the IR radiation.
-
Mixing with KBr: Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Gently but thoroughly mix the KBr with the ground sample using the pestle. The ideal sample concentration in KBr is typically 0.5% to 2% by weight.[2]
-
Pellet Pressing:
-
Assemble the die set. Transfer the KBr/sample mixture into the die.
-
Level the powder surface gently with a spatula.
-
Place the die set into the hydraulic press.
-
Apply pressure (typically 8-10 metric tons) for 1-2 minutes. This allows the KBr to flow and form a transparent, solid disc.
-
-
Pellet Examination: Carefully remove the die from the press and extract the pellet. A good pellet should be translucent or transparent, not opaque or cloudy.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the empty sample compartment first, then acquire the sample spectrum.
The following flowchart outlines the KBr pellet preparation workflow.
Caption: Workflow for KBr Pellet Preparation.
Conclusion
Infrared spectroscopy provides a rapid, non-destructive, and highly informative method for the structural elucidation of sulfonyl piperazine derivatives. By understanding the characteristic absorption bands of the sulfonyl and piperazine moieties, and by recognizing the key S-N stretching vibration, researchers can confidently confirm the successful synthesis of their target compounds. The combination of a strong theoretical understanding of vibrational modes and the application of rigorous experimental technique, as detailed in this guide, will empower scientists to leverage the full potential of IR spectroscopy in their research and development endeavors.
References
-
Spectral investigation and normal coordinate analysis of piperazine. (URL: [Link])
-
Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, Volume 50, Issue 3, (pp. 445 – 451) 2018. (URL: [Link])
-
Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells. Bioconjugate Chemistry. (URL: [Link])
-
Singh, P., Singh, J., Sharma, A., & Singh, G. (2018). Supporting Information Design, Synthesis and Biological Profiling of Aryl Piperazine Based Scaffold for the Management of Androgen-Independent Prostate Cancer. The Royal Society of Chemistry. (URL: [Link])
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. (2025). Biomedicines, 13, 1732. (URL: [Link])
-
Lasamide Containing Sulfonylpiperazines as Effective Agents for the Management of Glaucoma Associated Symptoms. (2024). Chemistry & Medicinal Chemistry. (URL: [Link])
-
Infrared Spectroscopy (IR). (URL: [Link])
-
Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. (2004). Molecules, 9(3), 154-167. (URL: [Link])
-
Functional group profiling of medicinal plants using FTIR spectroscopy. (2025). World Journal of Biology Pharmacy and Health Sciences, 21(01), 243-249. (URL: [Link])
-
Piperazine dihydrochloride. NIST Chemistry WebBook. (URL: [Link])
-
An Infrared Spectroscopic Study of the Conformational Transition of Elastin-Like Polypeptides. (2006). Biophysical Journal, 90(10), 3648-3655. (URL: [Link])
-
Application of FTIR and Raman Spectroscopy to Characterisation of Bioactive Materials and Living Cells. (2006). (URL: [Link])
-
Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti-inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics, 9(4-A), 629-635. (URL: [Link])
-
Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). Molecules, 28(12), 4638. (URL: [Link])
-
Table of Characteristic IR Absorptions. (URL: [Link])
-
Advances in Infrared Spectroscopy: A Peer-Reviewed Special Issue. (2022). Spectroscopy, 37(8), 8-10. (URL: [Link])
-
Interpretation of Infrared Spectra, A Practical Approach. (2011). Wiley Analytical Science. (URL: [Link])
-
How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023, October 20). [Video]. YouTube. (URL: [Link])
-
Antimicrobial Profiling of Piper betle L. and Piper nigrum L. Against Methicillin-Resistant Staphylococcus aureus (MRSA): Integrative Analysis of Bioactive Compounds Based on FT-IR, GC-MS, and Molecular Docking Studies. (2024). Molecules, 29(22), 5233. (URL: [Link])
-
Vibrational frequencies of anti-diabetic drug studied by terahertz time-domain spectroscopy. (2012). Applied Physics Letters, 100(14), 143701. (URL: [Link])
-
Harmonic Vibrational Frequency Simulation of Pharmaceutical Molecules via a Novel Multi-Molecular Fragment Interception Method. (2023). Molecules, 28(12), 4638. (URL: [Link])
-
FTIR Characterization of Sulfated Polysaccharides Obtained from Macrocystis integrifolia Algae and Verification of Their Antiangiogenic and Immunomodulatory Potency In Vitro and In Vivo. (2022). Molecules, 27(23), 8206. (URL: [Link])
-
An FTIR spectroscopic study on the effect of molecular structural variations on the CO2 absorption characteristics of heterocyclic amines. (2011). Chemphyschem, 12(6), 1088-1099. (URL: [Link])
-
Tables of molecular vibrational frequencies, part 2. (1968). National Standard Reference Data Series, National Bureau of Standards, (11). (URL: [Link])
-
Low-Frequency Vibrational Spectroscopy Characteristic of Pharmaceutical Carbamazepine Co-Crystals with Nicotinamide and Saccharin. (2022). Pharmaceutics, 14(6), 1146. (URL: [Link])
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Differentiating 1-((Trifluoromethyl)sulfonyl)piperazine from impurities using LC-MS
Comprehensive Guide to Differentiating 1-((Trifluoromethyl)sulfonyl)piperazine from Impurities: An LC-MS Comparative Analysis
As pharmaceutical regulatory bodies enforce increasingly stringent International Council for Harmonisation (ICH) guidelines, the comprehensive impurity profiling of active pharmaceutical ingredient (API) intermediates has become non-negotiable[1]. 1-((Trifluoromethyl)sulfonyl)piperazine is a critical, highly reactive building block used in the synthesis of specialized therapeutics. However, its chemical nature presents a distinct analytical challenge: differentiating the target intermediate from its highly polar starting material (piperazine) and its non-polar over-reacted byproduct (1,4-bis((trifluoromethyl)sulfonyl)piperazine).
This guide objectively evaluates analytical modalities for this application, detailing the causality behind chromatographic choices and providing a self-validating Liquid Chromatography-Mass Spectrometry (LC-MS) protocol.
The Analytical Challenge: Why LC-MS?
Piperazine and its trifluoromethylsulfonyl (triflyl) derivatives inherently lack a strong UV chromophore (conjugated pi-electron systems). Consequently, direct HPLC-UV analysis suffers from poor sensitivity at low wavelengths, making it nearly impossible to detect trace-level impurities without complex derivatization steps[2].
To achieve the sensitivity required for trace analysis, Mass Spectrometry (MS) is essential. However, selecting the correct MS modality depends on the analytical goal:
-
LC-QQQ (Triple Quadrupole LC-MS/MS): The gold standard for the targeted quantitation of known process impurities. Operating in Multiple Reaction Monitoring (MRM) mode, QQQ provides unparalleled sensitivity for trace-level detection[3].
-
LC-HRMS (High-Resolution Mass Spectrometry): Utilizing Time-of-Flight (Q-TOF) or Orbitrap analyzers, HRMS is indispensable for untargeted analysis. It provides exact mass measurements (<5 ppm error) and isotopic pattern recognition to elucidate the structures of unknown degradants—capabilities that QQQ lacks[4].
Table 1: Performance Comparison of Analytical Modalities
| Parameter | HPLC-UV (Direct) | LC-QQQ (Targeted MS/MS) | LC-HRMS (Untargeted) |
| Primary Application | Bulk purity assay (>0.1%) | Trace quantitation of knowns | Structural ID of unknowns |
| Sensitivity (LOD) | ~1000 ppm (0.1%) | < 1 ppb (<0.0001%) | ~10 ppb (0.001%) |
| Selectivity Mechanism | Retention Time | Precursor-to-Fragment MRM | Accurate Mass & Formula |
| Matrix Interference | High | Low | Very Low |
Causality in Experimental Design
As a Senior Application Scientist, designing an LC-MS method is not about trial and error; it is about exploiting the physicochemical properties of the analytes.
Column Selection: The PFP Advantage
A standard C18 column will fail to retain unreacted piperazine (which will elute in the void volume) while simultaneously over-retaining the highly hydrophobic 1,4-bis-triflyl impurity. Instead, we utilize a Pentafluorophenyl (PFP) column .
Causality: The PFP stationary phase provides orthogonal selectivity. Its highly electronegative fluorine atoms engage in strong dipole-dipole and
Mobile Phase & Ionization Strategy
We utilize a mobile phase of 5 mM Ammonium Formate in water (pH 3.0) and Acetonitrile.
Causality: The acidic pH ensures that the secondary amine of the piperazine ring remains fully protonated (
Fragmentation Pathways
The strongly electron-withdrawing triflyl group dictates unique fragmentation behavior under Collision-Induced Dissociation (CID). HRMS studies on trifluoromethylsulfonyl-containing compounds reveal characteristic neutral losses (e.g., loss of
Workflow Visualization
Fig 1: LC-MS workflow for piperazine impurity profiling, from PFP separation to MS detection.
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol is designed as a closed, self-validating loop. The system will not proceed to sample analysis unless the internal System Suitability Test (SST) criteria are met.
Step 1: Matrix Preparation & Internal Spiking
-
Dilute the bulk 1-((Trifluoromethyl)sulfonyl)piperazine sample to 1.0 mg/mL in a 50:50 Methanol:Water diluent.
-
Spike the sample with 10 ppb of an isotopically labeled internal standard (e.g., Piperazine-
) to correct for any matrix-induced ion suppression during ESI[4].
Step 2: Chromatographic Execution
-
Column: PFP (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: 5 mM Ammonium Formate (pH 3.0).
-
Mobile Phase B: Acetonitrile (0.1% Formic Acid).
-
Gradient: 2% B to 95% B over 10 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry Parameters
-
For LC-QQQ (Quantitation): Set MRM transitions.
-
Piperazine:
87.1 44.1 -
Target API:
219.0 87.1 -
Bis-Triflyl Impurity:
351.0 219.0
-
-
For LC-HRMS (Identification): Operate in Full Scan mode (
50–500) at 70,000 resolution, utilizing data-dependent MS2 (ddMS2) triggers for any unknown peak exceeding intensity.
Step 4: System Suitability Test (The Validation Engine)
Before analyzing the batch, inject a known resolution mixture containing the target and both impurities at 1 ppm.
-
Auto-Halt Criteria: The sequence must automatically abort if the chromatographic resolution (
) between the Target and Impurity B is , or if the HRMS mass error for the target ion exceeds 5 ppm. This guarantees that all subsequent data is analytically sound.
Experimental Data & Results Interpretation
When executed correctly, the PFP column effectively bridges the polarity gap. Piperazine elutes early but is retained past the void volume, while the non-polar bis-substituted impurity elutes late in the organic phase.
Table 2: Chromatographic & MS Profiling Data
| Compound | Nature | Retention Time | Precursor Ion | Key Fragment | In-Matrix Recovery |
| Piperazine (Imp. A) | Starting Material | 1.2 min | 98.2% | ||
| 1-Triflylpiperazine | Target API Int. | 4.5 min | N/A | ||
| 1,4-Bis-Triflylpiperazine | Over-reacted Byproduct | 8.1 min | 101.5% |
Note: In-matrix recovery between 88-108% demonstrates that the sample matrix does not significantly suppress the ionization of trace impurities, validating the method's accuracy for regulatory submission[4].
References
-
Impurity Profiling: A Review Asian Journal of Pharmaceutical Research and Development URL: [Link]
-
Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS Arabian Journal of Chemistry URL: [Link]
-
Bridging Study: Comparing QQQ and HRMS for Impurity X Quantitation, determining their regulatory alignment, and evaluating method transfer feasibility Emery Pharma URL:[Link]
-
Suspect Screening and Prioritization as an Analytical Strategy for the Identification of Persistent, Mobile, and Toxic (PMT) Substances in Surface Water ACS Publications URL: [Link]
Sources
- 1. ajprd.com [ajprd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Trace level quantification of 1-(3-chloropropyl)-4-(3-chlorophenyl)piperazine HCl genotoxic impurity in trazodone using LC–MS/MS - Arabian Journal of Chemistry [arabjchem.org]
- 4. emerypharma.com [emerypharma.com]
- 5. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of 1-((Trifluoromethyl)sulfonyl)piperazine: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-((Trifluoromethyl)sulfonyl)piperazine. In the absence of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally related molecules, including piperazine derivatives, sulfonyl-containing compounds, and trifluoromethylated substances, to establish a robust and cautious disposal strategy.
Hazard Assessment and Characterization
Due to the lack of a dedicated SDS for 1-((Trifluoromethyl)sulfonyl)piperazine, a conservative approach to its handling and disposal is essential. By examining its constituent functional groups—a piperazine ring, a trifluoromethyl group, and a sulfonyl group—we can infer its potential hazards. Piperazine and its derivatives are known to cause skin and eye irritation, with some being corrosive.[1][2][3] The trifluoromethyl group can enhance the compound's stability and lipophilicity, and upon combustion, may produce hazardous hydrogen fluoride gas.[4] Sulfonyl-containing compounds can also be irritating and may release sulfur oxides upon decomposition.[5] Therefore, 1-((Trifluoromethyl)sulfonyl)piperazine should be treated as a hazardous substance.
Table 1: Inferred Hazard Profile of 1-((Trifluoromethyl)sulfonyl)piperazine
| Hazard Classification | Potential Effects |
| Acute Toxicity (Oral) | May be harmful if swallowed.[6][7] |
| Skin Corrosion/Irritation | Expected to cause skin irritation and potentially severe burns.[1][6][8] |
| Serious Eye Damage/Irritation | Likely to cause serious eye irritation or damage.[1][6][8] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol.[6] |
Personal Protective Equipment (PPE) and Safe Handling
Before beginning any work with 1-((Trifluoromethyl)sulfonyl)piperazine, it is crucial to be outfitted with the appropriate personal protective equipment. All handling procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[1][9]
Essential PPE includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][10]
-
Hand Protection: Chemical-resistant gloves, such as nitrile, should be worn.[1][7]
-
Body Protection: A laboratory coat is necessary to protect against skin contact.[1]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[10]
Spill Management Protocol
In the event of a spill, prompt and appropriate action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[3]
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or commercial sorbent pads, to contain the spill.[1][4]
-
Collect the Absorbed Material: Carefully scoop the absorbed material into a designated, compatible, and clearly labeled hazardous waste container.[4][11]
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[1]
-
Report the Spill: Report any significant spills to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Procedure
The guiding principle for the disposal of 1-((Trifluoromethyl)sulfonyl)piperazine is to manage it as hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.[5][12]
-
Waste Segregation: It is imperative to segregate waste containing 1-((Trifluoromethyl)sulfonyl)piperazine from other waste streams to prevent potentially hazardous reactions.[12] This compound is incompatible with strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[2]
-
Waste Collection: Collect all waste materials, including the pure compound, contaminated consumables (e.g., pipette tips, weighing paper, gloves), and solutions, in a designated hazardous waste container.[1][11][12]
-
Container Selection and Labeling: Use a chemically compatible container with a secure, leak-proof lid. The container must be clearly labeled with "HAZARDOUS WASTE," the full chemical name "1-((Trifluoromethyl)sulfonyl)piperazine," and an accurate description of its contents (e.g., solid, solution in a specific solvent).[11][12]
-
Interim Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from incompatible materials.[11][12]
-
Final Disposal: Once the container is full or ready for disposal, contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and ultimate disposal.[4][12] The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion by-products like hydrogen fluoride and sulfur oxides.[4]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 1-((Trifluoromethyl)sulfonyl)piperazine.
Caption: Disposal workflow for 1-((Trifluoromethyl)sulfonyl)piperazine.
By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and environmentally responsible disposal of 1-((Trifluoromethyl)sulfonyl)piperazine, thereby upholding the highest standards of laboratory safety and regulatory compliance.
References
- Safe Disposal of 4-(Piperazin-1-YL)
- Safe Disposal of 3-piperazin-1-yl-1H-pyridazin-6-one: A Comprehensive Guide for Labor
- Safe Disposal of 4-(Trifluoromethyl)aniline-d4: A Procedural Guide. Benchchem.
- SAFETY DATA SHEET - Piperazine. (Supplier not specified).
- Piperazine - Safety D
- Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Labor
- Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Carl ROTH.
- 1-[(Trifluoromethyl)sulfonyl]piperidine | 51029-15-3. Tokyo Chemical Industry Co., Ltd.
- Chemical Safety Data Sheet MSDS / SDS - PIPERAZINE DIHYDROCHLORIDE. ChemicalBook.
- 1-(Trifluoromethyl)piperazine hydrochloride | C5H10ClF3N2 | CID 68386721. PubChem.
- Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Labor
- Safety Data Sheet - 1-((Trifluoromethyl)sulfonyl)piperazine. Angene Chemical.
- SAFETY DATA SHEET - 1-(3-Trifluoromethylphenyl)piperazine. ThermoFisher Scientific.
- 1-(3-(Trifluoromethyl)phenyl)piperazine | C11H13F3N2 | CID 4296. PubChem.
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- 5. carlroth.com [carlroth.com]
- 6. 1-(Trifluoromethyl)piperazine hydrochloride | C5H10ClF3N2 | CID 68386721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. angenechemical.com [angenechemical.com]
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Personal protective equipment for handling 1-((Trifluoromethyl)sulfonyl)piperazine
The following technical guide details the operational safety, personal protective equipment (PPE), and handling protocols for 1-((Trifluoromethyl)sulfonyl)piperazine (CAS 89245-14-7).[1]
This guide prioritizes the Precautionary Principle : given the limited public safety data for this specific intermediate, protocols are derived from its structural analog 1-[(Trifluoromethyl)sulfonyl]piperidine (Skin Corr.[1] 1B) and the known reactivity of triflyl-sulfonamides.[1][2]
Substance Identification & Hazard Profiling
Chemical Name: 1-((Trifluoromethyl)sulfonyl)piperazine CAS Number: 89245-14-7 Synonyms: 1-Triflylpiperazine; N-Trifluoromethanesulfonyl piperazine Formula: C₅H₉F₃N₂O₂S Molecular Weight: 218.20 g/mol [1][3]
Risk Assessment (Derived from Structural Analogs)
While specific GHS data is scarce, the presence of the triflyl (trifluoromethanesulfonyl) group combined with a secondary amine dictates that this compound be handled as a High-Hazard Corrosive .[1]
| Hazard Category | Classification (Estimated) | Operational Implication |
| Skin Corrosion | Category 1B | Causes severe skin burns and eye damage.[1] Irreversible tissue damage possible upon contact.[1] |
| Eye Damage | Category 1 | Risk of blindness.[1] Vapors/dust may cause lachrymation and corneal etching.[1] |
| Reactivity | Moisture Sensitive | The sulfonamide bond is stable, but the compound may hydrolyze under extreme pH or release HF/SOₓ if heated to decomposition.[1] |
| Physical State | Solid/Viscous Liquid | Likely a low-melting solid or oil.[1] Handle as a liquid for containment purposes.[1] |
Personal Protective Equipment (PPE) Matrix
Core Directive: Standard nitrile gloves are insufficient for prolonged contact with fluorinated sulfonyl compounds due to potential permeation.[1]
| Protection Zone | Required Equipment | Technical Rationale |
| Hand Protection (Primary) | Silver Shield / Laminate Film (0.025 mm) | Zero-breakthrough requirement.[1] Fluorinated solvents/reagents can permeate nitrile rapidly.[1] |
| Hand Protection (Dexterity) | Double Nitrile (min 5 mil outer, 4 mil inner) | Only for incidental splash protection during weighing.[1] Change immediately upon contamination.[1] |
| Respiratory | P100 / OV Cartridge (Full Face) | If handling outside a fume hood (not recommended).[1] Protects against acidic vapors and fine particulates.[1] |
| Eye/Face | Chemical Goggles + Face Shield | Mandatory if handling >1g or liquids.[1] Safety glasses are insufficient for corrosive liquids.[1] |
| Body | Tyvek® 400 Lab Coat (or equivalent) | Impervious to liquid splashes.[1] Cotton coats absorb corrosives, holding them against the skin.[1] |
Operational Protocols
A. Receiving & Storage
-
Inspection: Verify the bottle seal immediately upon receipt. Check for "sweating" (indicative of leakage).[1]
-
Environment: Store in a desiccator or under inert gas (Nitrogen/Argon) at 2–8°C .
-
Segregation: Store away from strong bases (e.g., NaOH, amines) and oxidizers.[1] Segregate from general organic solvents.[1]
B. Weighing & Transfer (Step-by-Step)
Objective: Prevent hydrolysis and inhalation exposure.[1]
-
Preparation: Place a disposable balance draft shield or secondary containment tray inside the chemical fume hood.[1]
-
Equilibration: Allow the sealed container to reach room temperature before opening (prevents condensation).
-
Transfer:
-
Decontamination: Wipe the threads of the bottle with a dry Kimwipe before resealing.[1] Parafilm the cap immediately.[1]
C. Reaction Setup
-
Solvent Selection: Compatible with DCM, THF, and Acetonitrile.[1] Avoid protic solvents (MeOH, Water) during initial activation steps unless the protocol explicitly calls for aqueous conditions.[1]
-
Inert Atmosphere: Run reactions under a positive pressure of Nitrogen.[1] The triflyl moiety is electron-withdrawing, making the piperazine NH nucleophilic but the sulfonamide bond robust.[1]
Emergency Response & Disposal
Spill Management Logic
Neutralization Agent: Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH).[1]
-
Minor Spill (<5 mL/g):
-
Major Spill: Evacuate the area. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).[1]
Waste Disposal
-
Categorization: Halogenated Organic Waste .
-
Prohibition: NEVER dispose of down the drain. Hydrolysis can release Fluoride ions (F⁻) and acidic byproducts into the water system.[1]
-
Labeling: Clearly tag as "Contains Organic Fluorine / Corrosive".[1]
Decision Logic: PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate PPE based on the scale of operation and physical state of the reagent.
Figure 1: Decision logic for selecting PPE based on physical state and quantity of reagent.
References
-
National Center for Biotechnology Information (PubChem). 1-(Trifluoromethyl)piperazine hydrochloride (Compound Summary).[1] Retrieved from [Link][1]
-
MolAid Chemical Database. 1-(Trifluoromethylsulfonyl)piperazine (CAS 89245-14-7).[1] Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
